Ethynyl Estradiol-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-(1,2-13C2)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1 |
InChI Key |
BFPYWIDHMRZLRN-CUBXCOMFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethynyl Estradiol-13C2: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Ethynyl Estradi-ol-13C2, an isotopically labeled version of the potent synthetic estrogen, Ethynyl Estradiol. This document is intended to serve as a technical resource for researchers utilizing this compound in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.
Core Chemical Properties
Ethynyl Estradiol-13C2 is a stable, isotopically labeled form of Ethynyl Estradiol, where two carbon atoms in the ethynyl group are replaced with the heavy isotope, Carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound in complex biological matrices.[1][2]
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | (8R,9S,13S,14S,17S)-17-(1,2-¹³C₂)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | [3][4] |
| Molecular Formula | ¹³C₂C₁₈H₂₄O₂ | [3][4][5][6] |
| Molecular Weight | 298.39 g/mol | [1][5][6][7] |
| Accurate Mass | 298.1843 | [3][4] |
| CAS Number | 2483735-63-1 | [3][4][5][6] |
| Unlabeled CAS Number | 57-63-6 | [1][3][4] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Isotopic Purity | ≥99% | [3][5] |
| Chemical Purity (HPLC) | ≥98.6% | [5] |
Storage and Stability
For long-term stability, this compound should be stored as a powder at -20°C, where it can be stable for up to 3 years.[5] When in solvent, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]
Experimental Protocols
This compound is primarily used as an internal standard in the bioanalytical quantification of Ethynyl Estradiol in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods.
Quantitative Analysis of Ethynyl Estradiol in Human Plasma via LC-MS/MS
This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection of Ethynyl Estradiol, using this compound as an internal standard.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
To enhance sensitivity and improve chromatographic retention, derivatization with dansyl chloride is commonly employed.
-
Initial Preparation: To 1 mL of human plasma, add 25 µL of the appropriate standard spiking solution of Ethynyl Estradiol and 50 µL of this compound internal standard solution. Dilute the sample with 1 mL of 5 mM ammonium formate (pH 4.5).
-
SPE Cartridge Conditioning: Condition a SOLA SCX (30 mg/2 mL) 96-well SPE plate by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash the plate twice with 1 mL of 5% methanol in water.
-
Wash the plate once with 1 mL of 20% methanol in water.
-
-
Elution: Elute the analyte and internal standard with 2 x 500 µL of methanol.
-
Drying: Dry the eluate under a stream of nitrogen at 50°C.
-
Derivatization:
-
Reconstitute the dried sample in 100 µL of 100 mM sodium bicarbonate (pH 10.5) and vortex.
-
Add 100 µL of dansyl chloride in acetone (1 mg/mL) and vortex.
-
Incubate the sample at 60°C for 30 minutes.
-
-
Final Injection Preparation: After incubation, the sample is ready for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: A UHPLC system such as a Shimadzu Nexera or Thermo Scientific Vanquish.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 5mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile:Methanol mixture.
-
Gradient Elution: A gradient is employed, starting with a low percentage of mobile phase B and increasing over the course of the run.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500 or TSQ Altis™).
-
Ion Source: Heated Electrospray Ionization (H-ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dansyl-Ethynyl Estradiol: The specific precursor and product ions for the derivatized analyte would be optimized. For example, a transition of m/z 530.16 → 171.08 has been reported for dansylated Ethynyl Estradiol.[2]
-
Dansyl-Ethynyl Estradiol-13C2 (Internal Standard): The precursor ion will be shifted by +2 m/z due to the two 13C atoms. The product ion may or may not be shifted depending on the fragmentation pattern. This would be determined during method development.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ethynyl Estradiol using this compound.
Caption: Bioanalytical workflow for Ethynyl Estradiol quantification.
Signaling Pathway of Ethynyl Estradiol
Ethynyl Estradiol, like other estrogens, exerts its biological effects primarily through binding to Estrogen Receptors (ERs). This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: This is the classical mechanism of action. Upon binding Ethynyl Estradiol, the estrogen receptor dimerizes and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][8] The ER can also interact with other transcription factors to regulate gene expression indirectly.[3][8]
-
Non-Genomic Pathway: This pathway involves estrogen receptors located at the cell membrane or in the cytoplasm.[8] Ligand binding can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, which in turn can influence cellular processes like proliferation and survival.[5]
The following diagram illustrates these interconnected signaling pathways.
Caption: Genomic and non-genomic estrogen signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ethynyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethynyl Estradiol-13C2, a stable isotope-labeled version of the synthetic estrogen, ethinyl estradiol. The incorporation of two carbon-13 atoms into the ethynyl group allows for its use as an internal standard in quantitative analyses by NMR or mass spectrometry and as a tracer in metabolic studies[1]. This guide details the synthetic pathway, experimental protocols, purification methods, and analytical characterization of this important labeled compound.
Synthesis of this compound
The synthesis of this compound is achieved through the ethynylation of estrone at the 17α-position using a 13C-labeled acetylene source. The most common and efficient method involves the in situ generation of a labeled acetylide, which then acts as a nucleophile, attacking the ketone at the C-17 position of the estrone steroid core.
A robust method for this transformation is the reaction of estrone with potassium 13C2-acetylide, which can be prepared from 13C2-acetylene gas. This gas, in turn, is typically generated from the hydrolysis of calcium carbide-13C2. The overall synthetic scheme is presented below.
Experimental Protocol: Synthesis
The following protocol is adapted from a high-yield synthesis of unlabeled ethinyl estradiol and is applicable for the preparation of this compound[2][3]. This procedure involves two main steps: the preparation of potassium 13C2-acetylide and the subsequent reaction with estrone.
Step 1: Preparation of Potassium 13C2-Acetylide
This step should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the reactivity of potassium acetylide.
-
Materials:
-
Potassium hydroxide (KOH), powdered
-
13C2-Acetylene gas
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet, and condenser, add powdered potassium hydroxide.
-
Displace the air in the flask with an inert gas.
-
Begin stirring and gently warm the flask (around 40 °C).
-
Introduce a stream of 13C2-acetylene gas into the flask. An exothermic reaction will occur, and the temperature may rise.
-
Continue the gas flow until the absorption of acetylene ceases.
-
Cool the mixture to room temperature under an inert atmosphere. The resulting mixture contains potassium 13C2-acetylide.
-
Step 2: Ethynylation of Estrone
-
Materials:
-
Estrone
-
Potassium 13C2-acetylide mixture from Step 1
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (as a co-solvent, optional)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) for neutralization
-
Water
-
-
Procedure:
-
In a separate reaction flask, dissolve estrone in anhydrous THF. A small amount of acetone may be added[2].
-
Cool the estrone solution to a low temperature, typically between -5 °C and 5 °C, using an ice-salt bath[2].
-
Slowly add the prepared potassium 13C2-acetylide mixture to the cooled estrone solution while stirring vigorously.
-
Maintain the reaction temperature and continue stirring for approximately 30 minutes to an hour after the addition is complete[2].
-
After the reaction is complete, slowly add water to quench the reaction.
-
Neutralize the reaction mixture by adding dilute hydrochloric or sulfuric acid until the pH is between 1 and 2[2][3].
-
The crude this compound will precipitate out of the solution.
-
Isolate the crude product by filtration and wash it with water until the filtrate is neutral.
-
Dry the crude product in an oven.
-
Expected Yield
Purification of this compound
Purification of the crude product is crucial to remove unreacted estrone, side products, and other impurities. The most common and effective methods for purifying ethynyl estradiol are recrystallization and chromatography[4].
Experimental Protocol: Recrystallization
Recrystallization is a highly effective method for purifying ethynyl estradiol, with methanol being a commonly used solvent[2][5][6][7][8].
-
Materials:
-
Crude this compound
-
Methanol
-
Activated carbon (optional, for removing colored impurities)
-
Ice bath
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling to dissolve the solid. If the solid does not completely dissolve, add small portions of hot methanol until a clear solution is obtained[6].
-
If colored impurities are present, remove the flask from the heat, add a small amount of activated carbon, and boil the solution for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will begin to form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
-
Dry the crystals to obtain the pure this compound.
-
Alternative Purification: Chromatography
For very high purity requirements, or if recrystallization does not sufficiently remove all impurities, chromatographic techniques can be employed.
-
Solid Phase Extraction (SPE): Reversed-phase C18 cartridges can be used for the extraction and purification of steroids from complex mixtures[9].
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative reversed-phase HPLC is a powerful tool for isolating and purifying steroids, providing high-quality samples for analysis[10][11][12][13].
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using a combination of analytical techniques.
Quantitative Data
| Parameter | Method | Expected Value/Range | Reference |
| Purity | HPLC | > 98% (typically > 99.5%) | [2][3] |
| Melting Point | Melting Point Apparatus | 182.0 - 183.9 °C | [3] |
| Mass Yield (unlabeled) | Gravimetric | 91 - 94% | [3] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Parameter | Expected Chemical Shift (δ) / m/z |
| 1H NMR | Ethynyl Proton | Shifted from the unlabeled position (around 2.6 ppm) and showing coupling to 13C. |
| 13C NMR | Ethynyl Carbons | Two distinct signals in the alkyne region (around 75 and 88 ppm), showing 13C-13C coupling. |
| Mass Spectrometry | Molecular Ion [M]+ | m/z ≈ 298 (2 mass units higher than unlabeled ethynyl estradiol) |
Note: The exact chemical shifts in NMR can vary depending on the solvent and instrument used.
Conclusion
The synthesis and purification of this compound can be accomplished with high yield and purity through a well-established ethynylation reaction of estrone followed by recrystallization. The availability of this stable isotope-labeled compound is crucial for researchers in drug development and metabolism, enabling precise and accurate quantitative studies. Careful execution of the described protocols and thorough analytical characterization are essential to ensure the quality of the final product for its intended applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
- 3. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. pjps.pk [pjps.pk]
- 12. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Certificate of Analysis for Ethynyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Ethynyl Estradiol-13C2, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document will delve into the analytical techniques used to certify the identity, purity, and isotopic enrichment of this reference material, offering detailed experimental protocols and visual representations of analytical workflows and relevant biological pathways.
Core Analytical Data Summary
The quality and reliability of a stable isotope-labeled standard are defined by a series of rigorous analytical tests. The following tables summarize the key quantitative data typically presented on a Certificate of Analysis for this compound.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | (8R,9S,13S,14S,17S)-17-(1,2-¹³C₂)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| Molecular Formula | C₁₈¹³C₂H₂₄O₂ |
| Molecular Weight | 298.39 g/mol |
| CAS Number | 2483735-63-1 |
| Unlabeled CAS Number | 57-63-6 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in ethanol, ether, acetone, dioxane, and chloroform. |
Table 2: Quality Control Specifications
| Analytical Test | Method | Specification | Typical Result |
| Purity | HPLC | ≥98.0% | 98.6%[1] |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C | 99%[1] |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Storage Condition | - | Store at -20°C for long-term | - |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results presented in a CoA. The following sections outline the standardized protocols for the key experiments performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from the United States Pharmacopeia (USP) monograph for Ethinyl Estradiol and is suitable for determining the chemical purity of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8 (L7 packing), 4.6 mm x 15 cm.
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[2]
-
Internal Standard: Ethylparaben.
-
Standard Preparation: A solution of USP Ethinyl Estradiol Reference Standard (RS) at a concentration of approximately 0.2 mg/mL in the mobile phase, mixed with an internal standard solution.
-
Sample Preparation: A solution of this compound at a concentration of approximately 0.2 mg/mL in the mobile phase, mixed with the same internal standard solution.
-
Procedure: Inject equal volumes (e.g., 25 µL) of the standard and sample preparations into the chromatograph. The purity is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample preparation with that of the standard preparation.
Mass Spectrometry for Isotopic Enrichment Determination
This protocol provides a general framework for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatographic Conditions: A C18 column (e.g., 50 x 2.1 mm, 5 µm) with a gradient elution using water and acetonitrile, both containing 0.1% formic acid, is often employed.[3]
-
Ionization: Heated Electrospray Ionization (H-ESI) in positive or negative ion mode.
-
Scan Mode: Full scan analysis to observe the isotopic cluster of the molecular ion.
-
Data Analysis:
-
Acquire the mass spectrum of the unlabeled Ethynyl Estradiol to determine its natural isotopic distribution.
-
Acquire the mass spectrum of the this compound sample.
-
The isotopic enrichment is calculated by comparing the measured ion intensities of the labeled (M+2) and unlabeled (M) molecular ions, after correcting for the natural isotopic abundance of all elements in the molecule.[4]
-
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Protocol:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used for accurate integration if quantitative information is desired.
-
Data Processing: The resulting spectrum is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts and coupling constants of the signals should be consistent with the structure of Ethynyl Estradiol.
-
-
¹³C NMR Protocol:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Key Feature: The signals corresponding to the two ¹³C-labeled ethynyl carbons will be significantly enhanced, confirming the position of the isotopic labels.
-
Visualizing Analytical Workflow and Biological Action
Diagrams are powerful tools for representing complex processes. The following sections provide Graphviz diagrams to illustrate the analytical workflow for the certification of this compound and its primary biological signaling pathway.
Analytical Workflow for Certificate of Analysis
The following diagram outlines the logical flow of operations from receiving a batch of this compound to the final issuance of its Certificate of Analysis.
Caption: Analytical Workflow for this compound CoA.
Ethinyl Estradiol Signaling Pathway
Ethinyl estradiol, as a potent synthetic estrogen, primarily exerts its biological effects through estrogen receptors (ERs). Its mechanism of action involves both genomic (nuclear-initiated) and non-genomic (membrane-initiated) signaling pathways.
The genomic pathway involves the binding of ethinyl estradiol to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus.[5][6] This binding event leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The receptor dimer then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[6][7]
The non-genomic pathway is initiated by the interaction of ethinyl estradiol with a subpopulation of ERs located at the plasma membrane, as well as the G-protein coupled estrogen receptor (GPER).[5][6] This rapid signaling cascade can activate various downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which in turn can influence cellular processes and also cross-talk with the genomic pathway.[8][9]
Caption: Ethinyl Estradiol Signaling Pathways.
References
- 1. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. youtube.com [youtube.com]
- 8. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethynyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl Estradiol-13C2 is a stable isotope-labeled version of Ethinyl Estradiol, a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. The incorporation of two carbon-13 atoms into the ethynyl group makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an illustration of its metabolic pathway.
Physical and Chemical Properties
This compound is a white to off-white solid.[1] Its fundamental physical and chemical characteristics are summarized in the table below. While some data, such as the melting point, are reported for the unlabeled compound, they are expected to be very similar for the 13C2 isotopologue.
| Property | Value | Reference |
| Chemical Name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-20,21-13C2, (17α)- | [1] |
| CAS Number | 2483735-63-1 | [2] |
| Molecular Formula | C₁₈¹³C₂H₂₄O₂ | [2] |
| Molecular Weight | 298.39 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Isotopic Enrichment | ≥99% | [1] |
| Melting Point | 182-184 °C (for unlabeled Ethinyl Estradiol) | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled ethinyl estradiol, showing characteristic signals for the aromatic protons, the steroid backbone, and the ethynyl proton.
-
¹³C NMR: The carbon-13 NMR spectrum will be the most informative for confirming the isotopic labeling. The signals for the two carbons of the ethynyl group (C-20 and C-21) will be significantly different from those in the unlabeled compound due to the 13C enrichment.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH), aromatic (C=C), and alkynyl (C≡C and C≡C-H) functional groups present in the molecule.
Mass Spectrometry (MS)
The mass spectrum will clearly show the molecular ion peak corresponding to the mass of the 13C2-labeled compound (m/z ≈ 298.39), distinguishing it from the unlabeled analogue (m/z ≈ 296.41).
Experimental Protocols
The following are detailed methodologies for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use standard acquisition parameters for a ¹H spectrum.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a standard proton-decoupled ¹³C pulse sequence.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
Reference the spectrum to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Acquire the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring the detection of the molecular ion and characteristic fragment ions.
Metabolic Pathway of Ethynyl Estradiol
Ethinyl estradiol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway is aromatic hydroxylation to form 2-hydroxyethinyl estradiol. This catechol intermediate can then be further metabolized through methylation by catechol-O-methyltransferase (COMT) or undergo conjugation reactions. Other phase II metabolic routes include sulfation and glucuronidation of the hydroxyl groups.
The following diagram illustrates the primary metabolic pathway of Ethynyl Estradiol.
Caption: Primary metabolic pathway of Ethynyl Estradiol.
Experimental Workflow for Characterization
The logical flow for the comprehensive characterization of a new batch of this compound is outlined below.
Caption: Workflow for the characterization of this compound.
References
In-Depth Technical Guide to Ethynyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of Ethynyl Estradiol-13C2, a stable isotope-labeled version of the synthetic estrogen, Ethinyl Estradiol. This document details its chemical identity, and analytical methodologies, and provides a theoretical framework for its synthesis. This compound is a critical tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Identity and Structure
This compound is chemically known as (8R,9S,13S,14S,17S)-17-(1,2-¹³C₂)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. The two carbon atoms of the ethynyl group at the C17α position are replaced with the carbon-13 isotope.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 2483735-63-1[1][2] |
| Molecular Formula | ¹³C₂C₁₈H₂₄O₂[1] |
| Molecular Weight | 298.39 g/mol [1] |
| Synonyms | 17α-Ethynylestradiol-13C2, (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-13C2 |
Physicochemical and Analytical Data
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (HPLC) | ≥98.6% | [1] |
| Isotopic Enrichment | ≥99% | [1] |
Experimental Protocols
Synthesis of this compound (Theoretical Protocol)
Reaction Scheme:
References
The Definitive Guide to Unraveling Ethinyl Estradiol Metabolism with ¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cutting-edge application of ¹³C stable isotope labeling in the discovery and characterization of ethinyl estradiol (EE) metabolites. By leveraging the power of isotopic labeling, researchers can overcome the challenges of complex biological matrices to unambiguously identify and quantify metabolic products, providing critical insights for drug development, safety assessment, and clinical pharmacology. This document provides a comprehensive overview of the core methodologies, quantitative data, and metabolic pathways involved.
Introduction: The Power of Isotopic Labeling in Metabolite Discovery
Ethinyl estradiol, a potent synthetic estrogen, is a cornerstone of oral contraceptives and hormone replacement therapies. Understanding its metabolic fate is paramount for optimizing efficacy and minimizing adverse effects. Traditional metabolite identification methods often struggle with the presence of endogenous interferents and the challenge of distinguishing true metabolites from background noise. Stable isotope labeling, particularly with ¹³C, offers a robust solution. By introducing a known mass shift into the parent molecule, researchers can use mass spectrometry to selectively detect and identify drug-related metabolites with high confidence. This guide will delve into the practical application of this technique for studying ethinyl estradiol metabolism.
Experimental Protocols: A Step-by-Step Guide to In Vitro Metabolite Identification
The following protocol is a synthesized methodology based on established in vitro studies for the identification of ethinyl estradiol metabolites using stable isotope labeling and high-resolution mass spectrometry.[1][2][3][4]
Objective: To identify and characterize oxidative and reactive metabolites of ethinyl estradiol in a simulated physiological environment.
Materials:
-
Ethinyl Estradiol (unlabeled)
-
¹³C-labeled Ethinyl Estradiol (e.g., [¹³C₂]-Ethinyl Estradiol) or deuterated Ethinyl Estradiol (d₄-EE)
-
Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP⁺)
-
Trapping agents: Glutathione (GSH) and N-acetylcysteine (NAC)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Incubation Preparation:
-
Prepare a 1:1 mixture of unlabeled and isotopically labeled ethinyl estradiol.
-
In separate microtubes, combine the ethinyl estradiol mixture, liver microsomes, and the NADPH regenerating system in a phosphate buffer.
-
For the detection of reactive metabolites, include a trapping agent (GSH or NAC) in the incubation mixture.
-
Run control incubations without the NADPH regenerating system to identify non-enzymatic degradation products.
-
-
Incubation Conditions:
-
Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a high-resolution mass spectrometer capable of accurate mass measurements.
-
Use a suitable chromatographic method to separate the metabolites.
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
The use of isotopic labeling is crucial for confirming metabolite and adduct structures and for minimizing interference from endogenous compounds.[1][2][3][4]
-
Data Analysis:
-
Metabolites will appear as doublet peaks with a characteristic mass difference corresponding to the isotopic label.
-
Extract ion chromatograms for the expected masses of potential metabolites and their labeled counterparts.
-
Analyze the high-resolution MS/MS spectra to identify the sites of metabolic modification and elucidate the structures of the metabolites.
Quantitative Data: Identified Metabolites of Ethinyl Estradiol
The following tables summarize the key metabolites of ethinyl estradiol identified through in vitro studies using stable isotope labeling. The data presented is derived from high-resolution mass spectrometry analysis of incubations with human and rat liver microsomes.[1]
Table 1: Oxidative Metabolites of Ethinyl Estradiol
| Metabolite | Chemical Formula | Measured m/z (Monoisotopic) | Description |
| Ethinyl Estradiol (Parent) | C₂₀H₂₄O₂ | 297.1849 | Parent compound |
| 2-Hydroxy-EE | C₂₀H₂₄O₃ | 313.1798 | Hydroxylation on the A-ring |
| 4-Hydroxy-EE | C₂₀H₂₄O₃ | 313.1798 | Hydroxylation on the A-ring |
| Dihydroxy-EE | C₂₀H₂₄O₄ | 329.1747 | Dihydroxylated metabolite |
| Hydroxy-ethynyl-EE | C₂₀H₂₄O₃ | 313.1798 | Oxidation on the ethynyl group |
Table 2: Reactive Metabolites of Ethinyl Estradiol (Adducts)
| Adduct | Chemical Formula | Measured m/z (Monoisotopic) | Trapping Agent | Description |
| EE-GSH | C₃₀H₄₁N₃O₈S | 604.2687 | Glutathione | Glutathione conjugate of an oxidized EE |
| EE-NAC | C₂₅H₃₃NO₆S | 476.2049 | N-acetylcysteine | N-acetylcysteine conjugate of an oxidized EE |
Note: The m/z values correspond to the protonated molecules [M+H]⁺. The use of isotopically labeled EE results in corresponding peaks with a predictable mass shift, confirming their origin from the parent drug.
Metabolic Pathways of Ethinyl Estradiol
Ethinyl estradiol undergoes extensive metabolism, primarily in the liver. The metabolic pathways involve both Phase I (oxidation) and Phase II (conjugation) reactions. The ethynyl group at the C17α position sterically hinders oxidation at this position, leading to a slower metabolism and higher bioavailability compared to endogenous estradiol.[5]
Phase I Metabolism (Oxidation):
The primary route of Phase I metabolism is aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5][6] This results in the formation of catechol estrogens, such as 2-hydroxy-ethinyl estradiol and 4-hydroxy-ethinyl estradiol. Further oxidation can also occur on the ethynyl group itself.[3]
Phase II Metabolism (Conjugation):
The hydroxylated metabolites, as well as the parent ethinyl estradiol, can undergo conjugation reactions to form more water-soluble compounds that are readily excreted. The main conjugation pathways are:
-
Sulfation: Formation of sulfate conjugates, such as ethinyl estradiol-3-sulfate.
-
Glucuronidation: Formation of glucuronide conjugates.
These conjugated metabolites are generally hormonally inactive.[5]
References
- 1. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling a… [ouci.dntb.gov.ua]
- 5. nbinno.com [nbinno.com]
- 6. ClinPGx [clinpgx.org]
A Technical Guide to Ethynyl Estradiol-13C2 for Studying Hormone Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Ethynyl Estradiol-13C2 (¹³C₂-EE), a stable isotope-labeled synthetic estrogen, in the elucidation of hormone metabolism pathways. The use of ¹³C₂-EE offers a powerful tool for accurately tracing and quantifying the metabolic fate of ethynyl estradiol, a widely used component of oral contraceptives.
Core Principles: The Advantage of Stable Isotope Labeling
This compound is structurally identical to its unlabeled counterpart, except for the substitution of two carbon atoms with the heavy isotope ¹³C. This subtle modification does not alter the compound's chemical or biological properties but provides a distinct mass signature. This mass difference is the cornerstone of its utility in metabolic research, allowing for:
-
Unambiguous Differentiation: Mass spectrometry can easily distinguish the ¹³C₂-labeled drug and its metabolites from endogenous estrogens and other interfering compounds in complex biological matrices.[1][2]
-
Precise Tracer Kinetics: The ¹³C label acts as a tracer, enabling researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the administered drug with high precision.
-
Gold-Standard Quantification: When used in conjunction with a different isotopically labeled internal standard (e.g., Ethynyl Estradiol-d4), ¹³C₂-EE allows for highly accurate and precise quantification of metabolites, a critical aspect of pharmacokinetic studies.[3]
Metabolic Pathways of Ethynyl Estradiol
Ethynyl estradiol undergoes extensive metabolism primarily in the liver and intestines.[4] The major biotransformation reactions are Phase I oxidation reactions, predominantly hydroxylation, followed by Phase II conjugation reactions.[4][5]
-
Phase I Metabolism (Oxidation): The primary oxidative pathway is aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1] The major metabolite formed is 2-hydroxy-ethinyl estradiol.[1][5] Several CYP isoforms are involved, with CYP3A4 and CYP2C9 being the most significant contributors in human liver microsomes.[5]
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites and the parent drug can be conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation).[4][5] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the compounds, facilitating their excretion.[5]
The following diagram illustrates the primary metabolic pathways of Ethynyl Estradiol.
Caption: Primary metabolic pathways of this compound.
Experimental Methodologies
The study of ¹³C₂-EE metabolism can be conducted using both in vitro and in vivo models. The analytical cornerstone for both approaches is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
HLM preparations contain a rich complement of drug-metabolizing enzymes, particularly CYPs, making them an excellent model for studying Phase I metabolism.[6][7]
Experimental Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add this compound (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard (e.g., Ethynyl Estradiol-d4).
-
-
Sample Processing:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
In vivo studies in human subjects provide crucial data on the overall disposition of the drug in the body.
Experimental Protocol:
-
Dosing:
-
Administer a single intravenous or oral dose of this compound to study participants.[8]
-
-
Sample Collection:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
-
Sample Preparation for Analysis:
LC-MS/MS provides the sensitivity and selectivity required for the quantification of low-concentration estrogens and their metabolites in biological samples.[12]
Sample Preparation (Example using SPE): [9][13]
-
Pre-treatment: Thaw plasma samples and add an internal standard solution. Dilute with a buffer, such as ammonium formate.[13]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (SCX) or reversed-phase (e.g., C18) SPE cartridge with methanol followed by water.[3][9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a series of aqueous/organic solutions (e.g., water/methanol mixtures) to remove interfering substances.[9]
-
Elution: Elute the analytes of interest with a suitable organic solvent, such as methanol or acetonitrile.[13]
-
Derivatization (Optional but common for enhanced sensitivity):
-
Final Preparation: Reconstitute the final sample in a mobile phase-compatible solution for injection into the LC-MS/MS system.
Data Presentation
Quantitative data from pharmacokinetic studies are essential for understanding the behavior of Ethynyl Estradiol. The following tables summarize typical pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Intravenous ¹³C₂-Ethynyl Estradiol in Healthy Women
| Parameter | Mean Value (First IV Dose) | Mean Value (Second IV Dose) | Unit |
|---|---|---|---|
| Area Under the Curve (AUC) | 2.54 | 2.67 | ng·h/mL |
| Terminal Half-Life (t½) | 9.7 | 9.6 | h |
| Mean Residence Time (MRT) | 10.5 | 10.1 | h |
| Steady-State Volume of Distribution (Vss) | 4.3 | 3.9 | L/kg |
| Clearance (CL) | 7.0 | 6.6 | mL/min/kg |
Data derived from a study investigating the influence of repeated oral doses on the clearance of ¹³C₂-EE. No significant differences were observed between the two intravenous doses.[8]
Table 2: Example LC-MS/MS Calibration Curve for Ethynyl Estradiol in Human Plasma
| Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 5 (LLOQ) | 99.8 | 6.5 |
| 15 | 101.2 | 4.1 |
| 100 | 98.9 | 2.8 |
| 180 | 102.5 | 3.5 |
Representative data showing typical performance for a validated LC-MS/MS method. LLOQ: Lower Limit of Quantification.[13]
Workflow Visualization
The following diagram outlines a typical experimental workflow for the quantitative analysis of ¹³C₂-EE and its metabolites from plasma samples.
Caption: Workflow for ¹³C₂-EE analysis from plasma.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and endocrinology. Its use in conjunction with advanced analytical techniques like LC-MS/MS allows for the precise and accurate characterization of metabolic pathways and pharmacokinetic profiles. The detailed methodologies and data presented in this guide serve as a foundational resource for designing and executing robust studies to further understand the complex metabolism of synthetic hormones. This knowledge is critical for optimizing drug therapy, assessing drug-drug interactions, and ensuring patient safety.
References
- 1. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of 17 alpha-ethinylestradiol by human liver microsomes in vitro: aromatic hydroxylation and irreversible protein binding of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of repeated oral doses of ethinyloestradiol on the metabolic disposition of [13C2]-ethinyloestradiol in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Core Principles of Using Ethynyl Estradiol-13C2 in Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and applications of Ethynyl Estradiol-13C2 in a research setting. This compound is a stable isotope-labeled version of Ethinyl Estradiol, a synthetic estrogen widely used in pharmaceuticals. The incorporation of two Carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for quantitative analysis and metabolic studies without the safety concerns associated with radioactive isotopes.[1][2][3]
Core Principles of Application
The primary applications of this compound stem from its nature as a stable isotope-labeled compound. It is chemically identical to its unlabeled counterpart but can be differentiated by mass spectrometry.[1] This allows for its use in two main areas:
-
Internal Standard for Quantitative Analysis: In bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is the ideal internal standard for the quantification of Ethinyl Estradiol in complex biological matrices like plasma.[4] Because it co-elutes with the analyte and has nearly identical ionization efficiency and fragmentation patterns, it can accurately correct for variations in sample preparation and instrument response.
-
Tracer for Metabolic Studies: this compound can be administered in vivo or in vitro to trace the metabolic fate of Ethinyl Estradiol. By tracking the appearance of the 13C label in various metabolites, researchers can elucidate metabolic pathways and quantify the rates of different biotransformations.[3][4]
Data Presentation
Quantitative data related to the use of this compound is summarized below for easy reference.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-20,21-13C2 |
| Molecular Formula | C₁₈¹³C₂H₂₄O₂ |
| Molecular Weight | 298.39 g/mol [5] |
| Isotopic Enrichment | ≥ 99%[5] |
| Appearance | Off-white to light yellow solid[5] |
| Unlabeled CAS No. | 57-63-6[4] |
Pharmacokinetic Parameters of 13C-Ethinyl Estradiol in Humans
The following data were obtained from a study involving intravenous administration of 0.06 mg of 13C-Ethinyl Estradiol to healthy women.[6]
| Parameter | Mean Value (First IV Dose) | Mean Value (Second IV Dose) |
| Area Under the Curve (AUC) | 2.54 ng·h/mL | 2.67 ng·h/mL |
| Terminal Half-life (t₁/₂) | 9.7 h | 9.6 h |
| Mean Residence Time (MRT) | 10.5 h | 10.1 h |
| Steady-state Volume of Distribution (Vd) | 4.3 L/kg | 3.9 L/kg |
| Clearance (CL) | 7.0 mL/min/kg | 6.6 mL/min/kg |
No significant difference was observed in any of these parameters between the first and second IV doses.[6]
Typical LC-MS/MS Parameters for Ethinyl Estradiol Analysis
The following parameters are a composite from validated methods for the quantification of Ethinyl Estradiol in human plasma.[7][8][9]
| Parameter | Setting |
| Chromatography | |
| HPLC Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (H-ESI) |
| Monitored Transition (Dansyl-EE) | m/z 530.16 → 171.08 |
| Monitored Transition (Levonorgestrel) | m/z 313.16 → 245.10 |
| Monitored Transition (Prednisone IS) | m/z 359.10 → 147.04 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ethinyl Estradiol in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive quantification of Ethinyl Estradiol in human plasma using a stable isotope-labeled internal standard like this compound. The protocol involves solid-phase extraction (SPE) and derivatization to enhance sensitivity.[6][7]
1. Materials and Reagents:
-
Ethinyl Estradiol certified standard
-
This compound (or Ethinyl Estradiol-d4) as internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (deionized)
-
Ammonium formate
-
Formic acid
-
Sodium bicarbonate
-
Dansyl chloride
-
Acetone
-
SOLA SCX SPE cartridges (or equivalent)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ethinyl Estradiol and the internal standard in methanol.
-
Working Solutions: Serially dilute the stock solutions with methanol to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 0.1 mg/mL).[7]
-
Dansyl Chloride Solution (1 mg/mL): Dissolve dansyl chloride in acetone.
-
Sodium Bicarbonate Buffer (100 mM, pH 10.5): Prepare in water and adjust pH with NaOH.
3. Sample Preparation Workflow:
Caption: Workflow for sample preparation and analysis of Ethinyl Estradiol.
4. Detailed SPE Protocol:
-
Condition the SOLA SCX cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the pre-treated plasma sample.
-
Wash the cartridge twice with 1 mL of 95:5 (v/v) water/methanol.[7]
-
Wash the cartridge with 1 mL of 80:20 (v/v) water/methanol.[7]
-
Elute the analytes with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]
5. Derivatization Protocol:
-
Reconstitute the dried extract in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5).[7]
-
Add 200 µL of 1 mg/mL dansyl chloride in acetone.
-
Vortex and incubate the mixture at 60°C for 30 minutes.[7]
-
After cooling, add 200 µL of water and vortex.[7]
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General Workflow for Stable Isotope-Resolved Metabolomics (SIRM)
This protocol provides a general framework for using this compound as a tracer to study its metabolism in a cell culture model.
1. Experimental Design:
-
Cell Seeding: Plate adherent cells at a density that will allow for at least one population doubling during the labeling period to approach a pseudo-steady state.[10]
-
Media Formulation: Use a base medium and supplement it with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules that could interfere with the analysis.[10]
-
Labeling: Prepare media containing this compound at the desired concentration. Replace the standard medium with the labeling medium and incubate for a predetermined time course.
2. Metabolite Extraction:
-
Aspirate the labeling medium from the cell culture plate.
-
Quickly wash the cells with ice-cold saline to remove extracellular contaminants.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Analyze the extracts using high-resolution mass spectrometry.
-
Monitor for the mass of the parent compound (this compound) and the expected masses of its potential metabolites (e.g., hydroxylated, glucuronidated, or sulfated forms) containing the +2 Da mass shift from the 13C2 label.
Signaling Pathways of Ethinyl Estradiol
Ethinyl Estradiol, like endogenous estrogens, exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), of which there are two main types: ERα and ERβ.[11] The downstream signaling can be broadly categorized into genomic and non-genomic pathways.[12][13]
Genomic Signaling Pathway: This is the classical, slower pathway that involves the regulation of gene expression.
Caption: Genomic estrogen signaling pathway initiated by Ethinyl Estradiol.
Non-Genomic Signaling Pathway: This pathway is initiated by ERs located at the plasma membrane and results in rapid, non-transcriptional cellular effects.
Caption: Non-genomic estrogen signaling pathway initiated at the cell membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. az-biopharm.de [az-biopharm.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ethynyl Estradiol-13C2: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Ethynyl Estradiol-13C2. This isotopically labeled compound is a critical internal standard for the quantitative analysis of ethynyl estradiol in various biological matrices. Ensuring its stability is paramount for accurate and reliable experimental results. This guide summarizes key stability data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Overview of this compound Stability
This compound, a synthetic derivative of estradiol, is susceptible to degradation under various environmental conditions. The primary factors influencing its stability are temperature, light, and the presence of oxidizing agents. As an isotopically labeled standard, its stability profile is expected to be comparable to that of unlabeled ethinyl estradiol.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is crucial. The following recommendations are based on manufacturer and supplier data sheets.[1][2][3][4]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[2][3][4] |
| In Solvent | -80°C | Up to 6 months[2][3][4] |
| -20°C | Up to 1 month[2][3][4] | |
| 4°C (in DMSO) | Up to 2 weeks[1] |
Note: For solutions, it is advisable to prepare fresh dilutions for immediate use whenever possible. Long-term storage of diluted solutions is not recommended.
Forced Degradation Studies of Ethinyl Estradiol
Table 2: Summary of Forced Degradation Conditions and Observations for Ethinyl Estradiol
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl, sonication for 60 minutes | 11.1% degradation |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux at 60°C for 30 minutes | Significant degradation |
| Oxidative Degradation | 3% H₂O₂, less than 30°C for 30 minutes | Degradation observed |
| Thermal Degradation | 60°C for 6 hours | Degradation observed |
| Photolytic Degradation | Exposure to sunlight for 6 hours | Degradation observed |
Disclaimer: The quantitative data presented in this table is for unlabeled ethinyl estradiol and should be considered as an estimation for the stability of this compound. The isotopic labeling is not expected to significantly alter the chemical stability.
Experimental Protocols
The following are generalized protocols for stability-indicating High-Performance Liquid Chromatography (HPLC) methods, adapted from literature for ethinyl estradiol. These can serve as a foundation for developing specific methods for this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate assessment of stability.
dot
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 280 nm) or Mass Spectrometry (MS) for higher specificity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Forced Degradation Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature for a specified period (e.g., 30 minutes).
-
Thermal Degradation: Keep a sample of the stock solution in a hot air oven at a specified temperature (e.g., 60°C) for a defined duration (e.g., 6 hours).
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analysis: Analyze the stressed samples along with an unstressed control sample using the validated stability-indicating HPLC method.
Biological Pathway: Estrogen Receptor Signaling
Ethinyl estradiol exerts its biological effects primarily by acting as an agonist for the estrogen receptor (ER). The signaling pathway involves both genomic and non-genomic actions.
dot
The primary mechanism of action involves the binding of ethinyl estradiol to estrogen receptors (ERα and ERβ) in the cytoplasm.[5] This binding displaces heat shock proteins, leading to the activation and dimerization of the receptor complex. The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of new proteins and subsequent cellular responses.[5]
Conclusion
The stability of this compound is critical for its use as an internal standard in quantitative bioanalysis. Proper storage at recommended temperatures is essential to maintain its integrity over time. While specific forced degradation data for the labeled compound is limited, information from studies on unlabeled ethinyl estradiol provides a strong basis for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The experimental protocols and pathway diagram provided in this guide offer a comprehensive resource for researchers and scientists working with this important analytical standard.
References
Technical Guide: Safety and Handling of Ethynyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl Estradiol-13C2 is a stable isotope-labeled version of Ethynyl Estradiol, a potent synthetic estrogen widely used in pharmaceutical research and development. Due to its potent biological activity, understanding its safety profile and handling requirements is critical for ensuring laboratory safety. This technical guide provides a comprehensive overview of the safety data for this compound. It includes detailed information on physical and chemical properties, hazard identification, toxicology, and safe handling procedures. Furthermore, this guide presents a representative experimental protocol for acute toxicity testing and illustrates the compound's primary signaling pathway and a standard laboratory handling workflow.
Compound Identification
This compound is structurally identical to its parent compound, Ethynyl Estradiol, with the exception of two Carbon-13 isotopes at the ethynyl group. This labeling is primarily for use as an internal standard or tracer in quantitative analyses.[1]
| Identifier | Value | Source |
| Product Name | This compound | [2] |
| Synonyms | 17α-Ethynylestradiol-13C2, Ethynylestradiol-13C2 | [2] |
| CAS Number | 2483735-63-1 | [2][3][4] |
| Molecular Formula | C₁₈¹³C₂H₂₄O₂ | [3] |
| Molecular Weight | 298.39 g/mol | [3] |
| Unlabeled CAS | 57-63-6 | [4] |
Physical and Chemical Properties
The known physical and chemical properties are summarized below. Data for the unlabeled parent compound is included for reference where specific data for the labeled compound is unavailable.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | - |
| Purity (HPLC) | ≥98% | [1][5] |
| Isotopic Enrichment | 99% | - |
| Melting Point | 180–186 °C (for unlabeled) | [6] |
| Solubility | Soluble in Ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml) | [5] |
| UV/Vis | λmax: 281 nm (for unlabeled) | [5] |
Hazard Identification and Toxicology
There is conflicting information regarding the GHS classification of this compound. Some suppliers classify it as non-hazardous[2], while others provide classifications for the parent compound, which should be considered the most relevant for safety purposes due to the identical core structure and biological activity. The toxicological properties of the stable isotope-labeled version are not expected to differ significantly from the parent compound.
GHS Classification (Based on Parent Compound Ethynyl Estradiol)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [7] |
| Carcinogenicity | 1B / 2 | H350/H351: May cause/Suspected of causing cancer | [7][8] |
| Reproductive Toxicity | 1A / 1B | H360: May damage fertility or the unborn child | [7][8] |
| Aquatic Toxicity (Acute) | 1 | H400: Very toxic to aquatic life | [7] |
| Aquatic Toxicity (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | [7] |
Toxicological Data Summary
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 960 mg/kg | [8] |
A toxicology and carcinogenesis study by the National Toxicology Program (NTP) on the parent compound concluded that exposure to trace amounts of ethinyl estradiol may be related to the development of uterine stromal polyps in female rats and preputial and mammary gland tumors in male rats.[9]
Safe Handling and Storage Protocols
Due to its potency and hazardous nature, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work should be conducted in a designated area, within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[10]
-
Ensure adequate ventilation and provide accessible safety shower and eye wash stations.[2]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves (e.g., nitrile).[8]
-
Eye Protection: Use chemical safety goggles.[11]
-
Body Protection: Wear a lab coat.[10]
-
Respiratory Protection: Not required if work is performed inside a fume hood.[10]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid the formation of dust and aerosols.[10]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly after handling.[8]
Storage Conditions:
| Format | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Store in a tightly closed, light-resistant container in a dry and well-ventilated place.[6][11]
Caption: A logical workflow for handling potent compounds like this compound.
First Aid and Emergency Procedures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician.[2]
-
In Case of Eye Contact: Remove contact lenses if present. Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Promptly call a physician.[2]
-
If Inhaled: Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]
-
Accidental Release: Evacuate personnel to safe areas. Wear full PPE. Avoid dust formation. Prevent leakage into drains. Absorb solutions with an inert material and dispose of contaminated material according to regulations.[2]
Experimental Protocols
Representative Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This protocol provides a general methodology for assessing the acute oral toxicity of a substance and is representative of how the LD50 value would be determined.[12]
-
Principle: The method involves a stepwise procedure using a small number of animals per step.[13] Depending on the mortality rate, a decision is made to either dose the next step at a higher, lower, or the same concentration. The goal is to classify the substance based on its toxicity rather than determining a precise LD50.[12]
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions before the study.
-
Dose Preparation and Administration: The test substance is typically administered in a constant volume via gavage. The vehicle used (e.g., water, oil) should be non-toxic.[12] Dosing starts with a concentration expected to produce some toxicity. Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.
-
Procedure:
-
A group of three animals is dosed at the selected starting level.
-
If mortality occurs in two or three animals, the test is repeated with a lower dose.
-
If one animal dies, the test is repeated with the same dose.
-
If no animals die, the test is repeated with a higher dose.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The results allow for the classification of the substance into one of the GHS categories for acute oral toxicity.[12]
Mechanism of Action: Estrogen Signaling Pathway
Ethynyl Estradiol exerts its biological effects by acting as an agonist for the estrogen receptor (ER).[5] The binding of the ligand to the ER initiates a cascade of events through both genomic and non-genomic pathways to regulate gene expression.[14][15]
-
Genomic Pathway (Classical): Estrogen diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus. This causes the receptor to dimerize and translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes.[14][16]
-
Non-Genomic Pathway: A subpopulation of ERs located at the cell membrane can be rapidly activated by estrogen. This leads to the activation of second messenger cascades, such as the PI3K/AKT and MAPK pathways, which can modulate cellular functions and also influence gene expression indirectly.[15][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | CAS 2483735-63-1 | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. g4atokyo.jp [g4atokyo.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) [pubmed.ncbi.nlm.nih.gov]
- 10. in.nau.edu [in.nau.edu]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Commercial Sources and Technical Applications of Ethynyl Estradiol-13C2: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical assays. Ethynyl Estradiol-13C2, a stable isotope-labeled form of the synthetic estrogen Ethinyl Estradiol, serves as an indispensable tool in pharmacokinetic studies, metabolic research, and clinical mass spectrometry. This technical guide provides an overview of commercial sources for this compound, its key quality attributes, and a detailed experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Commercial Availability and Specifications
This compound is available from several reputable suppliers of research chemicals and analytical standards. The quality and characterization of the material are critical for its intended use. Key specifications to consider include chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC), and isotopic enrichment, which confirms the percentage of molecules containing the 13C label.
Below is a summary of quantitative data from prominent commercial suppliers:
| Supplier | Product Number | Purity (by HPLC) | Isotopic Enrichment | Available Quantities | CAS Number |
| MedChemExpress | HY-B0216S2 | 98.6%[1] | 99%[1] | 1mg, 5mg, 10mg | 2483735-63-1[1] |
| LGC Standards | TRC-E685101 | Not specified | Not specified | 2.5mg, 25mg[2] | 2483735-63-1[2] |
| BOC Sciences | BLP-009128 | >95%[] | Not specified | Custom | Not specified |
Applications in Research and Development
The primary application of this compound is as an internal standard in quantitative bioanalysis.[] Due to its identical chemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows for its distinction and separate quantification. This mitigates variability introduced during sample preparation and analysis, leading to more precise and accurate measurements of Ethinyl Estradiol in complex biological matrices such as plasma.[5][6]
Stable isotope-labeled steroids like this compound are also valuable in metabolic studies to trace the biotransformation of the parent drug.[] Furthermore, its use has been documented in materials science research to directly probe the interaction and potential covalent binding of ethinyl estradiol with silicone elastomers in drug delivery systems.[7]
Experimental Protocol: Quantification of Ethinyl Estradiol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example adapted from established methods for the analysis of ethinyl estradiol in biological matrices.[5][6][8]
1. Materials and Reagents:
-
Ethinyl Estradiol (analyte standard)
-
This compound (internal standard)
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Dansyl Chloride
-
Sodium Bicarbonate
-
Solid Phase Extraction (SPE) Cartridges (e.g., SOLA SCX)[5][6]
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Ethinyl Estradiol and this compound in methanol.
-
Serially dilute the Ethinyl Estradiol stock solution with methanol to prepare working solutions for calibration standards and quality controls (QCs).
-
Prepare a working solution of this compound (internal standard) at a fixed concentration.
-
Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 5-200 pg/mL) and QCs at low, medium, and high concentrations.[6]
3. Sample Preparation (Solid Phase Extraction and Derivatization):
-
To 1 mL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water/methanol mixtures to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
To enhance sensitivity, derivatize the dried extract by adding a solution of dansyl chloride in acetone and incubating at 60°C.[5][8]
-
Perform a subsequent clean-up step using SPE to remove excess derivatization reagent.[5]
-
Reconstitute the final dried extract in an appropriate mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated Electrospray Ionization (H-ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Monitor specific precursor-to-product ion transitions for both the derivatized Ethinyl Estradiol and this compound. The transitions for the 13C2-labeled standard will be 2 mass units higher than the unlabeled analyte.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of Ethinyl Estradiol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
To visualize the experimental process and the underlying analytical principle, the following diagrams are provided.
Caption: Workflow for the quantification of Ethinyl Estradiol.
Caption: Use of an internal standard to correct for variability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS 2483735-63-1 | LGC Standards [lgcstandards.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
The Gold Standard in Quantitative Analysis: A Technical Guide to ¹³C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings and practical application of ¹³C-labeled internal standards in quantitative mass spectrometry. As the demand for analytical accuracy and precision intensifies across pharmaceutical development, clinical diagnostics, and academic research, stable isotope-labeled internal standards (SIL-ISs) have become the benchmark for reliable quantification. Among these, ¹³C-labeled standards offer distinct advantages, ensuring the highest data quality and integrity.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The use of ¹³C-labeled internal standards is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique is considered a primary ratio method, capable of achieving high accuracy and precision.[1] The core concept involves the addition of a known quantity of a ¹³C-labeled version of the analyte to the sample at the earliest stage of the analytical workflow.[2] This "isotopically heavy" standard is chemically identical to the "light" native analyte but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3]
The fundamental assumption of IDMS is that the labeled and unlabeled analytes behave identically during all subsequent sample preparation steps—including extraction, derivatization, and chromatography—and experience the same ionization efficiency in the mass spectrometer's source.[1] By measuring the ratio of the signal intensity of the native analyte to that of the ¹³C-labeled internal standard, any variations or losses encountered during the analytical process are effectively nullified.[2] This ratiometric measurement allows for the accurate determination of the analyte's concentration in the original sample.
The Superiority of ¹³C Labeling
While other stable isotopes like deuterium (²H or D) are also used for internal standards, ¹³C labeling is widely regarded as the superior choice for several key reasons:
-
Chemical and Chromatographic Equivalence: The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties. This ensures that the ¹³C-labeled internal standard co-elutes perfectly with the native analyte during liquid chromatography (LC).[4] In contrast, deuterium-labeled standards can exhibit a slight retention time shift, known as the "isotope effect," which can lead to differential matrix effects and compromise quantification.[4][5]
-
Isotopic Stability: ¹³C isotopes are inherently stable and do not undergo exchange with the sample matrix or solvents.[6] Deuterium labels, particularly those on heteroatoms, can be susceptible to back-exchange, which would compromise the accuracy of the quantification.[3]
-
Predictable Fragmentation: In tandem mass spectrometry (MS/MS), ¹³C-labeled standards produce fragmentation patterns that are highly predictable and closely mirror those of the unlabeled analyte. This facilitates the development of robust and specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard, thereby enhancing the selectivity and sensitivity of the assay.
The logical relationship between the properties of an ideal internal standard and the advantages of ¹³C labeling is illustrated in the following diagram.
Quantitative Data Presentation
The theoretical advantages of ¹³C-labeled internal standards are substantiated by empirical data. The following tables summarize the performance comparison between ¹³C-labeled, deuterium-labeled, and structural analog internal standards in quantitative bioanalysis.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Coefficient of Variation (CV%) | Reference |
| Structural Analog | 96.8 | 8.6 | - | [1] |
| ¹³C-Labeled | 100.3 | 7.6 | Significantly Reduced | [1][7] |
| Deuterated | - | - | Higher than ¹³C-Labeled | [7] |
Table 2: Performance Characteristics in LC-MS/MS
| Feature | ¹³C-Labeled Standard | Deuterated (²H) Labeled Standard |
| Chromatographic Co-elution | Near-perfect co-elution with the native analyte.[4] | Often exhibits a retention time shift (isotope effect).[4][5] |
| Isotopic Stability | Highly stable, no risk of back-exchange.[6] | Potential for H/D back-exchange, especially at labile positions.[3] |
| Matrix Effect Compensation | Excellent, due to identical elution profiles. | Can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement. |
| Synthesis | Generally more complex and costly. | Often less expensive and more widely available.[4] |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of a target analyte in a biological matrix using a ¹³C-labeled internal standard by LC-MS/MS is provided below.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
¹³C-Labeled Internal Standard Stock Solution (1 mg/mL): Prepare the stock solution of the ¹³C-labeled internal standard in a similar manner.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the ¹³C-labeled internal standard stock solution with the same solvent mixture.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen biological samples (e.g., plasma, urine, tissue homogenate) on ice. Aliquot a precise volume (e.g., 100 µL) of the sample, calibration standards, and QCs into microcentrifuge tubes.
-
Addition of Internal Standard: Spike each sample, standard, and QC with a precise volume (e.g., 10 µL) of the ¹³C-labeled internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add three to four volumes of a cold protein precipitation solvent (e.g., acetonitrile or methanol) to each tube. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature (e.g., 40°C). Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the LC mobile phase.
The following diagram illustrates a typical experimental workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples onto an appropriate LC column. The mobile phase composition and gradient should be optimized to achieve baseline separation of the analyte from potential interferences.
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimized MRM transitions (precursor ion → product ion) for both the native analyte and the ¹³C-labeled internal standard should be monitored.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the ¹³C-labeled internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with an appropriate weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The principle of how a ¹³C-labeled internal standard compensates for variations during the analytical process is depicted in the following diagram.
Conclusion
The use of ¹³C-labeled internal standards in conjunction with isotope dilution mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to perfectly mimic the native analyte throughout the analytical workflow provides unparalleled compensation for a wide range of experimental variations, most notably matrix effects. While the initial cost of ¹³C-labeled standards may be higher than other alternatives, the long-term benefits of superior data quality, reduced need for sample reanalysis, and increased confidence in experimental outcomes are invaluable. For researchers, scientists, and drug development professionals, the adoption of ¹³C-labeled internal standards is a critical step towards achieving the highest levels of accuracy and precision in quantitative analysis.
References
- 1. scispace.com [scispace.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. air.unimi.it [air.unimi.it]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Assay for Ethinyl Estradiol in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and highly sensitive method for the quantification of Ethinyl Estradiol (EE) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ethynyl Estradiol-13C2, to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) followed by derivatization with dansyl chloride to enhance ionization efficiency and sensitivity.[1][2][3] Chromatographic separation is achieved on a C18 reversed-phase column, providing excellent resolution from endogenous plasma components.[1][2] This method is suitable for pharmacokinetic and bioequivalence studies requiring low picogram per milliliter (pg/mL) detection limits.
Introduction
Ethinyl Estradiol is a synthetic estrogen widely used in oral contraceptives.[1][3] Due to its high potency, it is administered in very low doses, resulting in low circulating concentrations in plasma.[1] Therefore, a highly sensitive and selective analytical method is crucial for its accurate quantification in biological matrices.[4][5] LC-MS/MS offers the required sensitivity and specificity for this application. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Ethinyl Estradiol in human plasma with a lower limit of quantification (LLOQ) in the low pg/mL range.
Experimental
Materials and Reagents
-
Ethinyl Estradiol and this compound were of certified reference standard grade.
-
Human plasma (K2EDTA) was sourced from an accredited biobank.
-
LC-MS/MS grade acetonitrile, methanol, and water were used.
-
Formic acid, ammonium formate, and dansyl chloride were of analytical grade.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or SOLA SCX) were utilized for sample cleanup.[1][2][3]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A detailed workflow for sample preparation is outlined below.
Caption: Sample preparation workflow.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 30% B
-
8.0 min: 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Ethinyl Estradiol | 530.2 | 171.1 | 35 |
| Dansyl-Ethinyl Estradiol-13C2 | 532.2 | 171.1 | 35 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 200 pg/mL. The correlation coefficient (r²) was consistently >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 pg/mL with a signal-to-noise ratio >10.[1][4]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels (LLOQ, low, mid, and high).
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 3.2 | 9.8 | 4.5 |
| Low | 3 | 6.2 | -1.5 | 7.5 | 2.1 |
| Mid | 75 | 4.8 | 2.8 | 5.9 | 1.3 |
| High | 150 | 3.5 | 1.1 | 4.2 | -0.8 |
-
Matrix Effect: The matrix effect was evaluated and found to be minimal, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.
-
Recovery: The extraction recovery of Ethinyl Estradiol from human plasma was consistent across the different QC levels, averaging approximately 85%.
Logical Relationship of Method Components
Caption: Method component relationships.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of Ethinyl Estradiol in human plasma. The use of this compound as an internal standard, combined with an efficient sample preparation protocol involving SPE and derivatization, allows for accurate and precise measurements at the low pg/mL level. This method is well-suited for demanding bioanalytical applications in clinical and pharmaceutical research.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Ethinyl Estradiol in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethinyl Estradiol (EE) is a synthetic estrogen widely used in oral contraceptives. Due to its high potency, the circulating concentrations of EE in human plasma are typically in the low picogram per milliliter (pg/mL) range. Accurate and precise quantification of EE is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the determination of Ethinyl Estradiol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
While the principles described herein are directly applicable to a ¹³C₂-labeled Ethinyl Estradiol internal standard, the most commonly documented stable isotope-labeled internal standard in published literature is a deuterated form (e.g., Ethinyl Estradiol-d₄). This protocol will reference the use of a deuterated internal standard as a direct surrogate. The methodology relies on efficient sample preparation involving extraction and derivatization to enhance sensitivity, followed by highly selective detection using LC-MS/MS.
Experimental Protocols
This section provides a detailed methodology for the quantification of Ethinyl Estradiol in human plasma.
Materials and Reagents
-
Ethinyl Estradiol (analytical standard)
-
Ethinyl Estradiol-d₄ (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Hexane
-
Ethyl acetate
-
Methyl tert-butyl ether
-
Dansyl chloride
-
Sodium bicarbonate
-
Acetone
-
Human plasma (K₂-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Stock and Working Solutions Preparation
-
Ethinyl Estradiol Stock Solution (e.g., 400 µg/mL): Accurately weigh and dissolve Ethinyl Estradiol in methanol.
-
Internal Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh and dissolve Ethinyl Estradiol-d₄ in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples.
Sample Preparation: Extraction and Derivatization
A multi-step sample preparation procedure involving liquid-liquid extraction (LLE), derivatization, and solid-phase extraction (SPE) is recommended for achieving high sensitivity and removing interferences.[2][3]
-
Liquid-Liquid Extraction (LLE):
-
Derivatization:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dilute the derivatized sample with 400 µL of 4% phosphoric acid in water.[2][3]
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.[2][3]
-
Load the diluted sample onto the SPE plate.
-
Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol, and then 200 µL of 5% ammonium hydroxide in 50:50 (v/v) acetonitrile/water.[2][3]
-
Elute the sample with 2 x 25 µL of 5% ammonium hydroxide in 90:10 (v/v) acetonitrile/2-propanol.[2][3]
-
Dilute the eluate with 25 µL of water before injection into the LC-MS/MS system.[2][3]
-
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 35 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution tailored to resolve analyte from interferences |
Mass Spectrometry (MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Desolvation Temp. | 550°C |
| Desolvation Gas Flow | 1000 L/Hr |
| Cone Gas Flow | 150 L/Hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Dansyl-Derivatized Ethinyl Estradiol and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethinyl Estradiol (derivatized) | 530.16 | 171.08 |
| Ethinyl Estradiol-d₄ (derivatized) | 534.2 | 171.10 |
| Note: Exact m/z values may vary slightly based on instrumentation and derivatization specifics. |
Data Presentation
The following tables summarize the quantitative performance of the method based on published data.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | r² | LLOQ (pg/mL) |
| Ethinyl Estradiol | 1 - 200 | 0.9966 | 1 |
| Ethinyl Estradiol | 5 - 200 | 0.997 | 5 |
| Ethinyl Estradiol | 5 - 308.56 | >0.9942 | 5 |
| Ethinyl Estradiol | 2.5 - 500 | >0.99 | 2.5 |
Data compiled from multiple sources.[4][5][6][7][8]
Table 3: Accuracy and Precision
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ethinyl Estradiol | Low | 15 | < 15 | < 15 | 85 - 115 |
| Ethinyl Estradiol | Medium | 200 | < 15 | < 15 | 85 - 115 |
| Ethinyl Estradiol | High | 400 | < 15 | < 15 | 85 - 115 |
Acceptance criteria based on regulatory guidelines.[9]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma | Waters [waters.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Ethynyl Estradial-13C2 as an Internal Standard for Clinical Bioanalysis
Introduction
Ethynyl estradiol (EE) is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapies. Accurate and precise quantification of EE in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its low physiological concentrations, highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and reliability of the analytical results. Ethynyl Estradiol-13C2 is an ideal internal standard for the quantification of ethynyl estradiol as it co-elutes with the analyte and has nearly identical physicochemical properties, but is mass-distinguishable.[1][2][3][4] While many published methods utilize Ethynyl Estradiol-d4, the principles and procedures are directly applicable to the use of this compound.[5][6][7][8][9]
This document provides a detailed protocol for the quantification of ethynyl estradiol in human plasma using this compound as an internal standard, employing solid-phase extraction (SPE) and LC-MS/MS.
Principle of Internal Standardization
The core principle of using a stable isotope-labeled internal standard like Ethynyl Estradial-13C2 in LC-MS/MS analysis is to add a known amount of the standard to all samples, calibrators, and quality controls. This standard behaves identically to the analyte of interest (Ethynyl Estradiol) during sample preparation and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.
Caption: Principle of internal standardization workflow.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of ethynyl estradiol in human plasma.
Materials and Reagents
-
Ethynyl Estradiol (Analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Dansyl chloride
-
Sodium bicarbonate
-
Acetone
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., SOLA SCX)[5][10]
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethynyl Estradiol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[11]
-
Internal Standard Working Solution: Dilute the internal standard stock solution in a suitable solvent (e.g., methanol) to a final concentration for spiking into samples.[5]
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
This protocol is adapted from established methods for ethynyl estradiol extraction and derivatization.[5][10][11]
-
Sample Pre-treatment: To 500 µL of human plasma, add 25 µL of the appropriate analyte working solution (for calibration standards and QCs) or blank solvent (for blank samples). Add 50 µL of the internal standard working solution to all samples except the blank. Vortex briefly.[5]
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., SOLA SCX, 10 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.[5][10]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50-60°C.[5][10]
-
Derivatization: Reconstitute the dried residue in 100-200 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Add an equal volume of 1 mg/mL dansyl chloride in acetone. Vortex and incubate at 60°C for 30 minutes.[5][10] This derivatization step enhances the sensitivity of the assay.[6]
-
Final Reconstitution: After incubation, the sample may be further processed (e.g., post-derivatization cleanup) or directly prepared for injection by adding a suitable reconstitution solvent compatible with the mobile phase.[5]
Caption: Sample preparation workflow.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System[10][11][12] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[7][8] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium Formate[7][12] |
| Mobile Phase B | Acetonitrile[7][12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer[5][10][11] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode[5][7] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | ~3500 V[5] |
| Vaporizer Temp. | ~500 °C[5] |
| Capillary Temp. | ~375 °C[5] |
SRM Transitions (Example for Dansylated Derivatives):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethynyl Estradiol-Dansyl | ~530.3 | ~171.1 |
| This compound-Dansyl | ~532.3 | ~171.1 |
Note: The exact m/z values should be determined by direct infusion and optimization on the specific mass spectrometer used.
Method Validation and Performance
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize typical performance characteristics reported in the literature for similar assays.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Linear Range | 1 - 500 pg/mL | [6][11][12] |
| Correlation Coefficient (r²) | > 0.99 | [5][8] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 pg/mL | [11][12] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Low QC | < 15% | < 15% | ± 15% | [7][8] |
| Medium QC | < 15% | < 15% | ± 15% | [7][8] |
| High QC | < 15% | < 15% | ± 15% | [7][8] |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Reference |
| Extraction Recovery | 68 - 103% | [7][8][12] |
| Matrix Effect | Minimal and compensated by IS | [10] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of ethynyl estradiol in clinical bioanalysis. The detailed protocol, including solid-phase extraction with derivatization and subsequent LC-MS/MS analysis, allows for high sensitivity, accuracy, and precision, meeting the stringent requirements for regulated bioanalytical studies. The stable isotope-labeled internal standard is crucial for mitigating variability and ensuring data integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethynylestradiol (20,21-¹³Câ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-3375-1.2 [isotope.com]
- 4. Ethynylestradiol (20,21-13C2,99%) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ethinyl Estradiol in Wastewater using ¹³C₂-Ethinyl Estradiol Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analytical protocol for the quantification of the synthetic estrogen, 17α-ethinyl estradiol (EE2), in wastewater samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, the method employs an isotope dilution technique with ¹³C₂-labeled ethinyl estradiol (¹³C₂-EE2) as an internal standard (IS).[1]
Introduction
Ethinyl estradiol is a potent synthetic estrogen widely used in oral contraceptives. Its presence in wastewater effluents and surface waters, even at trace concentrations, is a significant environmental concern due to its potential as an endocrine-disrupting compound.[1] Accurate and sensitive analytical methods are crucial for monitoring its levels in the environment. This protocol describes a robust and reliable method for the determination of EE2 in complex wastewater matrices.
Analytical Workflow Overview
The analytical workflow consists of several key stages, from sample collection to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Experimental workflow for the analysis of Ethinyl Estradiol in wastewater.
Experimental Protocols
Materials and Reagents
-
Ethinyl Estradiol (EE2) analytical standard
-
¹³C₂-Ethinyl Estradiol (¹³C₂-EE2) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or ammonium hydroxide for high pH mobile phase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)[2][3][4]
-
Glass fiber filters (for dissolved EE2 analysis)
Sample Collection and Preservation
Collect wastewater samples in clean amber glass bottles to prevent photodegradation. Upon collection, samples should be stored at 4°C and processed as soon as possible. If analysis is delayed, freezing at -20°C is recommended.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the use of Oasis HLB cartridges, which are effective for the extraction of a wide range of hormones from aqueous matrices.[2][3]
-
Sample Pre-treatment:
-
Internal Standard Spiking: To a known volume of the wastewater sample (e.g., 100 mL to 1 L, depending on the expected concentration and instrument sensitivity), add a known amount of the ¹³C₂-EE2 internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[3] Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated and spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-30 minutes.
-
Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of methanol or acetonitrile.[4]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or high pH mobile phase (e.g., with ammonium hydroxide) |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol or high pH mobile phase with organic solvent |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 100 µL |
| Column Temperature | 30 - 40°C |
| Gradient | A suitable gradient to separate EE2 from matrix interferences should be developed. |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Ionization can be achieved using either positive or negative electrospray ionization (ESI), with negative mode often providing good sensitivity for underivatized estrogens.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Ion Source Temp. | 500 - 550°C |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 - 5.5 kV) |
| Collision Gas | Argon |
| Resolution | Unit resolution for Q1 and Q3 |
Quantitative Data
Quantification is based on the ratio of the peak area of the analyte (EE2) to the peak area of the internal standard (¹³C₂-EE2). A calibration curve is constructed using a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte.
MRM Transitions for Quantification and Confirmation
The following table provides suggested MRM transitions for EE2 and its ¹³C₂-labeled internal standard. It is recommended to optimize these transitions on the specific instrument being used.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ethinyl Estradiol (EE2) | Negative | 295.2 | 145.1 | 171.1 |
| ¹³C₂-Ethinyl Estradiol | Negative | 297.2 | 147.1 | 173.1 |
Note: The precursor ion for EE2 in negative mode is [M-H]⁻. The transitions for ¹³C₂-EE2 are predicted based on a +2 Da shift from the native compound. These should be confirmed experimentally.
For enhanced sensitivity, derivatization with dansyl chloride can be employed, which allows for detection in positive ionization mode.[5]
| Compound (Dansyl Derivatized) | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Dansyl-EE2 | Positive | 530.2 | 171.2 |
| Dansyl-EE2-d4 | Positive | 534.2 | 171.2 |
Note: This table shows transitions for a deuterated internal standard, which would be analogous for a ¹³C₂ labeled standard after derivatization.[5]
Method Performance
The performance of the method should be validated according to established guidelines. Typical performance characteristics are summarized below.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.03 - 0.7 ng/L |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/L |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 115% |
| Precision (RSD) | < 15% |
Logical Relationships in Isotope Dilution Analysis
The principle of isotope dilution relies on the addition of a known amount of an isotopically labeled standard to the sample before any processing. The labeled standard behaves identically to the native analyte throughout the extraction and analysis, thus correcting for any losses during sample preparation and for matrix effects during ionization.
Caption: Logical relationship of isotope dilution for accurate quantification.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geol.lsu.edu [geol.lsu.edu]
- 4. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 5. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethynyl Estradiol-13C2 in Pharmacokinetic Studies
Application Note and Protocol
Introduction
Ethynyl Estradiol (EE), a synthetic estrogen, is a common component of oral contraceptives. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. The use of stable isotope-labeled compounds, such as Ethynyl Estradiol-13C2, offers a powerful tool in these studies. By incorporating two carbon-13 atoms, the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry, allowing for precise tracking and quantification in biological matrices without the safety concerns associated with radiolabeling.[1][2][3] This application note details the use of this compound in pharmacokinetic research and provides a comprehensive protocol for its analysis.
Stable isotope labeling is particularly useful for elucidating metabolic pathways and assessing the potential for drug-drug interactions.[1][3] The distinct mass of this compound allows it to be used as an internal standard for accurate quantification of unlabeled EE in plasma samples or as a tracer to study the metabolic fate of the drug in vivo.[2][4]
Advantages of Using this compound
-
Enhanced Accuracy: Serves as an ideal internal standard in LC-MS/MS analysis, co-eluting with the analyte and compensating for matrix effects and variations in sample preparation and instrument response.
-
Safety: Avoids the risks and regulatory hurdles associated with radiolabeled compounds.
-
Metabolic Fate Studies: Enables the differentiation between endogenously produced hormones and the administered drug, as well as the tracking of metabolic products.[1][3]
-
Bioavailability Studies: Allows for the simultaneous administration of an intravenous labeled dose and an oral unlabeled dose to accurately determine absolute bioavailability.
Quantitative Pharmacokinetic Data
A study investigating the influence of daily oral administration of unlabeled ethinyl estradiol on the clearance of 13C-labeled ethinyl estradiol (13C-EE2) in healthy women provides key pharmacokinetic parameters.[5][6] In the study, a single intravenous (IV) dose of 0.06 mg of 13C-EE2 was administered before and after an 8-day oral treatment with 0.06 mg/day of unlabeled ethinyl estradiol. The pharmacokinetic parameters for 13C-EE2 were determined after each IV dose.
| Pharmacokinetic Parameter | Value after 1st IV Dose (Mean) | Value after 2nd IV Dose (Mean) |
| Area Under the Curve (AUC) | 2.54 ng·h·mL⁻¹ | 2.67 ng·h·mL⁻¹ |
| Terminal Half-life (t½) | 9.7 h | 9.6 h |
| Mean Residence Time (MRT) | 10.5 h | 10.1 h |
| **Steady-State Volume of Distribution (Vss) | 4.3 L·kg⁻¹ | 3.9 L·kg⁻¹ |
| Clearance (CL) | 7.0 mL·min⁻¹·kg⁻¹ | 6.6 mL·min⁻¹·kg⁻¹ |
Data from Kuhnz et al. (1996).[5]
The study found no significant difference in the pharmacokinetic parameters of 13C-EE2 before and after the oral administration of unlabeled ethinyl estradiol, suggesting that ethinyl estradiol does not inhibit its own metabolism.[5][6]
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol is based on the methodology described by Kuhnz et al. (1996).[5]
1. Study Design:
-
Subjects: Healthy female volunteers.
-
Phase 1: Administration of a single intravenous (IV) dose of 0.06 mg this compound.
-
Blood Sampling: Collect venous blood samples into heparinized tubes at predose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Phase 2: Daily oral administration of 0.06 mg unlabeled Ethynyl Estradiol for 8 days.
-
Phase 3: On the last day of oral treatment, administer a second IV dose of 0.06 mg this compound.
-
Blood Sampling: Repeat the blood sampling schedule as in Phase 1.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
2. Bioanalytical Method: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a synthesized methodology based on established LC-MS/MS methods for ethinyl estradiol.[7][8][9]
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw: Thaw plasma samples at room temperature.
-
Spike: Spike a 1 mL aliquot of plasma with an appropriate internal standard (e.g., deuterated Ethynyl Estradiol if quantifying this compound as the analyte). For use as an internal standard itself, the 13C2 version is added to samples containing the unlabeled drug.
-
Pre-treatment: Dilute the plasma sample with a buffer solution (e.g., 5 mM ammonium formate, pH 4.5).[9]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) or a reversed-phase (C18) SPE cartridge (e.g., SOLA SCX) with methanol followed by water.[7][9]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of aqueous/organic solutions to remove interferences (e.g., water/methanol mixtures).[7][9]
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol).[7][9]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50-60°C.[7]
b. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Reconstitution: Reconstitute the dried extract in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 10.5).[7][9]
-
Derivatizing Agent: Add a solution of dansyl chloride in acetone (e.g., 1 mg/mL).[7][8][9]
-
Incubation: Incubate the mixture at 60°C for approximately 30 minutes.[7][9]
-
Post-Derivatization Cleanup (Optional): A second SPE step can be performed to remove excess derivatization reagent.[7]
c. LC-MS/MS Analysis:
-
Reconstitution for Injection: Reconstitute the final dried extract in the mobile phase for injection.
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: A reversed-phase column (e.g., Syncronis C18 or ACQUITY UPLC HSS T3 C18) is typically used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic solvent (e.g., acetonitrile/methanol) is common.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection.[8]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both this compound (and its derivative if applicable) and the internal standard.
3. Data Analysis:
-
Construct a calibration curve using standards of known concentrations of this compound in the same biological matrix.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Calculate pharmacokinetic parameters (AUC, Cmax, t½, etc.) using non-compartmental analysis of the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Caption: Pharmacokinetic pathway of Ethynyl Estradiol.
References
- 1. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. Influence of repeated oral doses of ethinyloestradiol on the metabolic disposition of [13C2]-ethinyloestradiol in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Drug-Drug Interaction Screening Using Ethynyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of drug-drug interactions (DDIs) is a critical component of drug development, ensuring the safety and efficacy of new chemical entities. A significant portion of these interactions arise from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics. Ethinyl estradiol, a synthetic estrogen widely used in oral contraceptives, is a known substrate, inhibitor, and inducer of several CYP isoforms.[1] Its stable isotope-labeled form, Ethynyl Estradiol-13C2, offers a powerful tool for in vitro DDI screening.
The use of stable isotope-labeled compounds, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for studying drug metabolism.[2][3][4] This approach allows for the accurate quantification of metabolites even in complex biological matrices by distinguishing them from their unlabeled endogenous or exogenous counterparts. These application notes provide detailed protocols and data for utilizing this compound as a probe substrate in CYP450 inhibition assays to screen for potential DDIs.
Data Presentation: Inhibition of Cytochrome P450 Enzymes by Ethinyl Estradiol
The following tables summarize the inhibitory potential of ethinyl estradiol against various human cytochrome P450 enzymes. This data is critical for understanding its utility as a probe for specific CYP isoforms and for interpreting the results of DDI screening assays.
Table 1: IC50 Values for Ethinyl Estradiol Inhibition of Human CYP Isoforms
| CYP Isoform | Test System | IC50 (µM) | Reference |
| CYP1A1 | Recombinant Enzyme | 2.7 | [5] |
| CYP1A2 | Human Liver Microsomes | > 39 | [5] |
| CYP2C19 | Human Liver Microsomes | 4.4 (total), 2.8 (free) | [5] |
| Other CYPs | Various | > 8.0 | [5] |
Table 2: Ki Values for Ethinyl Estradiol Inhibition of Human CYP Isoforms
| CYP Isoform | Inhibition Type | Ki (µM) | Reference |
| CYP1A1 | Competitive | 1.4 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using this compound
This protocol describes a method to assess the potential of a test compound to inhibit the metabolism of this compound by human liver microsomes. The formation of the primary metabolite, 2-hydroxy-ethinyl estradiol-13C2, is monitored by LC-MS/MS.
Materials:
-
This compound
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated 2-hydroxy-ethinyl estradiol)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Test compound at various concentrations (or vehicle control)
-
This compound (at a concentration near its Km value, if known)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a specific incubation time (e.g., 15-60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of 2-hydroxy-ethinyl estradiol-13C2.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the specific mass transitions for 2-hydroxy-ethinyl estradiol-13C2 and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for the in vitro CYP450 inhibition assay.
Diagram 2: Metabolic Pathway of Ethinyl Estradiol
Caption: Primary metabolic pathway of Ethinyl Estradiol.
References
- 1. Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable high-throughput method for inhibition assay of 8 cytochrome P450 isoforms using cocktail of probe substrates and stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Further assessment of 17alpha-ethinyl estradiol as an inhibitor of different human cytochrome P450 forms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Ethinyl Estradiol using a ¹³C₂ Isotope Spike
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of ethinyl estradiol (EE2) in aqueous and biological matrices. The method incorporates a ¹³C₂-labeled ethinyl estradiol internal standard (¹³C₂-EE2) to ensure high accuracy and precision by correcting for matrix effects and procedural losses. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a sensitive and selective workflow for pharmacokinetic, environmental, and clinical research.
Introduction
Ethinyl estradiol is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapies.[1] Its presence in environmental water samples and the need for precise quantification in biological fluids necessitate highly sensitive and accurate analytical methods.[2][3] Solid-phase extraction is a critical sample preparation technique that concentrates the analyte of interest and removes interfering substances from complex matrices.[4] The use of a stable isotope-labeled internal standard, such as ¹³C₂-ethinyl estradiol, is the gold standard for compensating for analytical variability during sample preparation and analysis. This document provides a detailed protocol for the SPE of ethinyl estradiol, adaptable for both water and plasma samples.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, solid-phase extraction, and sample reconstitution for the analysis of ethinyl estradiol.
Materials and Reagents
-
Ethinyl Estradiol (EE2) analytical standard
-
¹³C₂-Ethinyl Estradiol (¹³C₂-EE2) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Sodium bicarbonate
-
Dansyl chloride (optional, for derivatization to enhance sensitivity)[1]
-
Acetone (if using derivatization)
-
Solid-Phase Extraction Cartridges: Reversed-phase (C18-based) or mixed-mode cation exchange (SCX) cartridges are recommended.[1][2]
Sample Preparation
For Water Samples:
-
To a 100 mL water sample, add the ¹³C₂-EE2 internal standard to a final concentration appropriate for the expected EE2 concentration range.
-
Acidify the sample with sulfuric acid to a pH of approximately 3.[2]
-
If particulates are present, centrifuge the sample; filtration is not recommended as it may adsorb the analyte.[2]
For Human Plasma Samples: [1][5]
-
To 500 µL of human plasma, add the ¹³C₂-EE2 internal standard.
-
Dilute the sample with 500 µL of 5 mM ammonium formate at pH 4.5.[1]
Solid-Phase Extraction (SPE) Procedure
The following is a general procedure that can be adapted based on the specific SPE cartridge used.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1][5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.[1][5]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[1][5]
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
Optional Derivatization for Enhanced Sensitivity
For ultra-trace level quantification, derivatization with dansyl chloride can be performed.[1]
-
After the dry-down step, reconstitute the sample in 100 µL of 100 mM sodium bicarbonate (pH 10.5).[5]
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone.[5]
-
The derivatized sample can then be further cleaned up using a second SPE step or directly prepared for injection.[1]
Data Presentation
The following table summarizes typical quantitative data achievable with similar SPE LC-MS/MS methods for ethinyl estradiol.
| Parameter | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| Ethinyl Estradiol | Human Plasma | 5 - 200 pg/mL | 5 pg/mL | High (within acceptance limits) | [1] |
| Ethinyl Estradiol | Human Plasma | 5 - 308.56 pg/mL | 5 pg/mL | ~68.5% | [6] |
| Ethinyl Estradiol | Water | 50 - 500 ng/L | 14.9 - 32.6 ng/L | >82% | [7] |
| Ethinyl Estradiol | Water | 3.75 - 60 µg/L | 1.12 µg/L | >75% | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of Ethinyl Estradiol.
Conclusion
This application note provides a comprehensive and adaptable solid-phase extraction protocol for the analysis of ethinyl estradiol using a ¹³C₂-labeled internal standard. The detailed steps for sample preparation, SPE, and data expectations offer a solid foundation for researchers in various fields. The inclusion of an internal standard ensures the generation of high-quality, reliable data essential for regulatory submissions, environmental monitoring, and clinical studies. The optional derivatization step further extends the utility of this method for applications requiring ultra-high sensitivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Solid-phase extraction using molecularly imprinted polymer for selective extraction of natural and synthetic estrogens from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
Application Notes and Protocols for Structural Analysis of Ethynyl Estradiol-13C2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Ethynyl Estradiol-13C2 utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of two 13C isotopes in the ethynyl group serves as a powerful tool for unambiguous signal assignment and detailed structural elucidation.
Introduction to NMR Analysis of this compound
Ethynyl Estradiol is a synthetic estrogen widely used in pharmaceutical formulations. The inclusion of 13C labels at the ethynyl positions (C20 and C21) provides a unique spectroscopic handle for detailed structural and interaction studies. NMR spectroscopy, a non-destructive analytical technique, allows for the precise determination of molecular structure, conformation, and dynamics in both solution and solid states. The 13C-labeling is particularly advantageous for distinguishing the drug molecule from complex matrices, such as in drug delivery systems.[1][2]
Key Applications:
-
Structural Verification: Confirmation of the chemical structure and purity of this compound.
-
Quantitative Analysis: Use as an internal standard for the quantification of Ethynyl Estradiol in various formulations.[3]
-
Interaction Studies: Investigation of drug-excipient interactions, for instance, with silicone elastomers in drug delivery systems.[1][2][4][5]
-
Conformational Analysis: Determination of the three-dimensional structure in solution.[6]
Experimental Protocols
Solution-State NMR for Structural Elucidation
This protocol outlines the steps for acquiring and analyzing 1D and 2D NMR spectra of this compound in solution to confirm its structure.
Materials:
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6))
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker AVANCE series or equivalent) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
A standard suite of 1D and 2D NMR experiments should be performed to achieve a complete structural assignment.
| Experiment | Purpose | Key Parameters |
| 1D 1H NMR | To identify all proton signals and their multiplicities. | Spectral Width: 12-16 ppm, Number of Scans: 16-64, Relaxation Delay (d1): 1-2 s |
| 1D 13C NMR | To identify all carbon signals, with enhanced intensity for the labeled positions. | Spectral Width: 200-220 ppm, Number of Scans: 1024-4096, Relaxation Delay (d1): 2-5 s |
| DEPT-135 | To differentiate between CH, CH2, and CH3 groups. | Standard Bruker dept135 pulse program. |
| 2D 1H-1H COSY | To identify proton-proton spin-spin couplings (connectivity through 2-3 bonds). | Standard Bruker cosygpqf pulse program. |
| 2D 1H-13C HSQC | To identify direct one-bond proton-carbon correlations. | Standard Bruker hsqcedetgpsisp2.3 pulse program. |
| 2D 1H-13C HMBC | To identify long-range (2-3 bond) proton-carbon correlations. | Standard Bruker hmbcgplpndqf pulse program. |
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate NMR processing software (e.g., TopSpin, Mnova).
-
Calibrate the 1H spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Calibrate the 13C spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Assign the proton and carbon signals starting with the most downfield and upfield resonances and using the correlations from the 2D spectra to build the molecular fragments.
-
Pay special attention to the signals corresponding to the 13C-labeled ethynyl carbons and the attached proton in the 1H and 13C spectra. The 13C signals will be significantly enhanced, and the attached proton will show a large one-bond 1JCH coupling constant.
Solid-State NMR for Interaction Studies
This protocol is adapted from studies on the interaction of Ethynyl Estradiol with silicone elastomers and is useful for analyzing the drug in a solid matrix.[1][5]
Materials:
-
This compound-containing solid matrix (e.g., silicone elastomer)
-
Solid-state NMR spectrometer (e.g., Varian VNMRS) with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe.
-
Zirconia rotors (e.g., 6 mm o.d.)
Sample Preparation:
-
The solid sample containing this compound is packed into the zirconia rotor.
-
Ensure the rotor is properly balanced before insertion into the probe.
NMR Data Acquisition:
| Experiment | Purpose | Key Parameters |
| 13C CP/MAS | To obtain a high-resolution 13C spectrum of the solid sample. | Spectrometer Frequency: e.g., 100.6 MHz, Magic Angle Spinning Rate: 6 kHz, Contact Time: 1-5 ms, Recycle Delay: 5 s, Number of Repetitions: 250-20,000 (sample dependent)[5] |
Data Processing and Analysis:
-
Process the acquired FID with an appropriate line broadening factor.
-
Reference the 13C chemical shifts using an external standard (e.g., adamantane).
-
Analyze the spectra to identify signals corresponding to both free and potentially bound this compound within the matrix.[1] The 13C labels will be crucial for distinguishing drug signals from the polymer matrix.
Data Presentation
The following table presents expected 13C NMR chemical shifts for Ethynyl Estradiol based on literature data. The values for the 13C-labeled positions are highlighted.
| Carbon Atom | Expected Chemical Shift (ppm) in CDCl3 |
| C-1 | ~126.4 |
| C-2 | ~112.9 |
| C-3 | ~155.1 |
| C-4 | ~115.3 |
| C-5 | ~138.0 |
| C-6 | ~29.8 |
| C-7 | ~26.4 |
| C-8 | ~38.8 |
| C-9 | ~44.1 |
| C-10 | ~132.0 |
| C-11 | ~27.2 |
| C-12 | ~32.8 |
| C-13 | ~47.9 |
| C-14 | ~49.8 |
| C-15 | ~23.1 |
| C-16 | ~39.4 |
| C-17 | ~80.6 |
| C-18 (CH3) | ~12.9 |
| C-20 (13C) | ~87.5 |
| C-21 (13C) | ~74.8 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. These values are for illustrative purposes.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the structural analysis of this compound using NMR spectroscopy.
Caption: Workflow for Solution-State NMR Structural Elucidation.
Caption: Logical Relationships in NMR Data Interpretation.
Concluding Remarks
The use of this compound in conjunction with modern NMR spectroscopy techniques provides a robust platform for its unequivocal structural analysis. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical sciences to effectively utilize NMR for quality control, formulation development, and interaction studies involving this important active pharmaceutical ingredient. The strategic placement of 13C labels greatly simplifies spectral analysis and enhances the reliability of the results.
References
- 1. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system | Semantic Scholar [semanticscholar.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethynylestradiol (20,21-13C2,99%) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 8. This compound | CAS 2483735-63-1 | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Ethynyl Estradiol-13C2 in Cell-Based Estrogen Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl Estradiol (EE), a synthetic derivative of estradiol, is a potent agonist of the estrogen receptors (ERα and ERβ). Its widespread use in oral contraceptives and hormone replacement therapies underscores the importance of understanding its interaction with estrogen receptors. Ethynyl Estradiol-13C2 is a stable isotope-labeled version of Ethynyl Estradiol, providing a valuable tool for in vitro and in vivo studies. The isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies, without significantly altering its biological activity.
These application notes provide an overview of the utility of this compound in common cell-based estrogen receptor assays and offer detailed protocols for their implementation. The data presented for the biological activity of ethynyl estradiol is based on its unlabeled form, as the 13C isotope is not expected to materially impact its binding or functional characteristics.
Quantitative Data Summary
The following table summarizes the in vitro activity of unlabeled ethynyl estradiol in various estrogen receptor-mediated assays. This data provides an expected performance benchmark when using this compound.
| Parameter | Receptor/Cell Line | Assay Type | Value | Reference Compound |
| Relative Binding Affinity (RBA %) | Estrogen Receptor α (ERα) | Competitive Binding | 194 - 233% | 17β-Estradiol (100%) |
| Relative Binding Affinity (RBA %) | Estrogen Receptor β (ERβ) | Competitive Binding | 38 - 151% | 17β-Estradiol (100%) |
| EC50 | T47D-KBluc Cells (ERα/β) | Reporter Gene Assay | Potent Agonist | 17β-Estradiol (~0.01 nM)[1][2] |
| Proliferative Effect | MCF-7 Cells (ERα) | Cell Proliferation | Significant Increase | 17β-Estradiol |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Estrogen Receptor Reporter Gene Assay
This protocol is designed to measure the ability of this compound to induce gene expression mediated by the estrogen receptor in a cell line containing an estrogen-responsive reporter gene (e.g., T47D-KBluc).[1][2]
Materials:
-
T47D-KBluc cells (or other suitable ER-positive reporter cell line)
-
Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Hormone-depleted medium: Phenol red-free medium with 10% charcoal-stripped FBS (CS-FBS)
-
This compound stock solution (in DMSO)
-
17β-Estradiol stock solution (positive control, in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain T47D-KBluc cells in standard culture medium.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 10,000 - 20,000 cells per well in a 96-well plate in 100 µL of standard culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Hormone Deprivation:
-
Aspirate the standard medium and replace it with 100 µL of hormone-depleted medium.
-
Incubate for 48-72 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-Estradiol in hormone-depleted medium. A final concentration range of 1 pM to 1 µM is recommended.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Aspirate the hormone-depleted medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the log concentration of the test compound.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of this compound by quantifying its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics
-
Hormone-depleted medium: Phenol red-free medium with 10% CS-FBS
-
This compound stock solution (in DMSO)
-
17β-Estradiol stock solution (positive control, in DMSO)
-
DMSO (vehicle control)
-
96-well clear tissue culture plates
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Culture and Hormone Deprivation:
-
Culture MCF-7 cells in standard medium.
-
Prior to the assay, passage the cells in hormone-depleted medium for at least 72 hours to ensure estrogen withdrawal.
-
-
Cell Seeding:
-
Trypsinize and count the hormone-deprived cells.
-
Seed 3,000 - 5,000 cells per well in a 96-well plate in 100 µL of hormone-depleted medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-Estradiol in hormone-depleted medium. A final concentration range of 1 pM to 1 µM is recommended.
-
Add 100 µL of the compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for 6-7 days at 37°C, 5% CO2.
-
Cell Viability Measurement (SRB Assay Example):
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates 5 times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.
-
Readout: Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle control to determine the fold-increase in proliferation.
-
Plot the fold-increase in proliferation against the log concentration of the test compound.
-
Calculate the EC50 value from the dose-response curve.
-
Conclusion
This compound is a valuable tool for researchers studying estrogen receptor signaling. The protocols outlined above provide a framework for assessing its activity in key cell-based assays. The quantitative data for unlabeled ethynyl estradiol serves as a reliable indicator of the expected potency of its 13C-labeled counterpart. These assays can be adapted to screen for novel estrogenic or anti-estrogenic compounds and to further elucidate the mechanisms of estrogen receptor action.
References
- 1. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ethinyl Estradiol in Environmental Water Samples using Isotope Dilution LC-MS/MS
Introduction
17α-Ethinylestradiol (EE2) is a potent synthetic estrogen widely used in oral contraceptives.[1][2] Its presence in aquatic environments, primarily due to excretion and incomplete removal during wastewater treatment, is a significant concern.[2][3] As an endocrine-disrupting compound (EDC), EE2 can adversely affect aquatic organisms even at very low concentrations, in the nanogram per liter (ng/L) to picogram per liter (pg/L) range.[2][4]
This application note details a robust and sensitive method for the quantitative analysis of Ethinyl Estradiol in various environmental water matrices, including surface water, groundwater, and wastewater. The method employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification is achieved through the use of an isotope-labeled internal standard, 13C2-Ethinyl Estradiol. This method is designed for researchers, environmental scientists, and analytical laboratories requiring reliable detection of EE2 at environmentally relevant concentrations.
Experimental Workflow
The overall experimental workflow for the analysis of Ethinyl Estradiol in environmental water samples is depicted below.
Caption: Experimental workflow for EE2 analysis.
Materials and Reagents
-
Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium hydroxide, and sulfuric acid (analytical grade).
-
Standards: Ethinyl Estradiol (EE2) certified reference standard, 13C2-Ethinyl Estradiol (13C2-EE2) internal standard, and Ethinylestradiol-d4 (EE2-d4) surrogate standard.
-
SPE Cartridges: C18 or Oasis HLB (e.g., 80 mg) cartridges.[5]
-
Glassware: Meticulously cleaned glassware, rinsed with solvent to avoid contamination.[1]
Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 1 L water samples in clean glass bottles. Acidify samples with sulfuric acid to a pH < 3.[1] Samples should be stored at 4°C and extracted as soon as possible.
-
Surrogate Spiking: Fortify each sample with a surrogate standard, such as Ethynylestradiol-d4 (EE2-d4), prior to extraction to monitor method performance.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or Oasis HLB) by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.[2]
-
Drying: Dry the cartridge by applying a vacuum for approximately 15 minutes.
-
Elution: Elute the retained analytes from the cartridge with a small volume of an appropriate organic solvent, such as methanol or acetonitrile.[1]
-
Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath.[1] Add the 13C2-Ethinylestradiol internal standard and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[1]
2. LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell HPH-C18, 2.1 × 100 mm).
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.[6] High pH mobile phases with ammonium hydroxide can also be used to enhance negative ion response.
-
Flow Rate: A typical flow rate is 0.3 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for estrogens.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] At least two MRM transitions should be monitored for each analyte for confirmation.[1]
-
Data Presentation
Table 1: LC-MS/MS Parameters for Ethinyl Estradiol and its Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| Ethinyl Estradiol (EE2) | 295.2 | 145.0 | 171.1 | Negative |
| 13C2-Ethinylestradiol | 297.2 | 147.0 | 173.1 | Negative |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.7 ng/L | [8] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/L | [9][10] |
| Linearity (r²) | > 0.99 | [4][11] |
| Accuracy (Recovery) | 80 - 120% | [1] |
| Precision (RSD) | < 15% | [1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and quality control measures.
Caption: Quality control in the analytical workflow.
Conclusion
The described method, utilizing solid-phase extraction followed by LC-MS/MS with isotope dilution, provides a highly sensitive, selective, and reliable approach for the quantification of Ethinyl Estradiol in environmental water samples. The use of a 13C2-labeled internal standard is crucial for achieving accurate results by compensating for matrix effects and variations in instrument response. This application note serves as a comprehensive guide for laboratories aiming to monitor this potent endocrine-disrupting compound in the aquatic environment. Adherence to stringent quality control measures, including the use of surrogates, internal standards, and method blanks, is essential for generating high-quality, defensible data.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. pjoes.com [pjoes.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. waters.com [waters.com]
- 5. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Hormones in Biological Matrices by GC-MS with Ethynyl Estradiol-13C2 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones, such as estradiol and estrone, in biological samples is critical for clinical diagnostics, endocrine research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for profiling these hormones due to its high sensitivity and specificity.[1] However, the complexity of biological matrices and the multi-step sample preparation process can introduce variability. The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting these variations. Ethynyl Estradiol-13C2 is an ideal internal standard for the analysis of estrogens as its chemical and physical properties closely match the target analytes, ensuring accurate and precise quantification through isotope dilution mass spectrometry.[2][3] This document provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of hormones using this compound.
Principle
This method employs an isotope-dilution quantification strategy.[4] A known amount of this compound is added to each sample at the beginning of the preparation process.[1] This stable isotope-labeled standard co-elutes with the target analytes and is affected similarly by extraction inefficiencies, derivatization yield, and instrument variability.[3][5] Since the mass spectrometer can differentiate between the native hormone and the 13C-labeled standard based on their mass-to-charge ratio (m/z), the ratio of their peak areas can be used to construct a calibration curve and accurately determine the concentration of the native hormone in the sample.
Experimental Workflow & Protocols
The overall workflow involves sample preparation, including enzymatic hydrolysis and extraction, followed by chemical derivatization to make the hormones volatile, and finally, analysis by GC-MS.[1]
Caption: General workflow for hormone analysis by GC-MS.
Detailed Experimental Protocol
1.1. Materials and Reagents
-
Standards: Estradiol, Estrone, this compound (Internal Standard).
-
Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).[1]
-
Buffers: Sodium acetate buffer (pH 5.0).[1]
-
Solvents: Methanol, Ethyl Acetate, Hexane, Acetonitrile (all HPLC or LC-MS grade).
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Other Reagents: Pyridine, Ascorbic Acid, Nitrogen gas (high purity).[1][6]
-
Consumables: C18 Solid-Phase Extraction (SPE) cartridges, glass test tubes, autosampler vials.
1.2. Sample Preparation
-
Collection: Collect 1-2 mL of biological sample (e.g., plasma or urine) into a glass tube. To prevent degradation of catechol estrogens, add ascorbic acid (final concentration 1 mg/mL).[1][7]
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 ng in methanol) to all samples, calibration standards, and quality controls (QCs).[1]
-
Enzymatic Hydrolysis (for conjugated hormones):
-
Solid-Phase Extraction (SPE):
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[1]
1.3. Chemical Derivatization (Trimethylsilylation) Derivatization is required to create volatile and thermally stable compounds suitable for GC analysis.[8][9]
-
To the dry residue, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.[6]
-
Seal the tube tightly and heat at 68-70°C for 30 minutes.[6]
-
Cool the tube to room temperature.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of hexane for GC-MS analysis.[6]
GC-MS/MS Instrumental Analysis
2.1. Chromatographic Conditions The following table outlines typical GC conditions for the separation of derivatized hormones.
| Parameter | Setting |
| GC System | Varian 3800 GC or equivalent[6] |
| Injector | Splitless mode (10:1 split after 1 min)[7] |
| Injection Volume | 1-2 µL |
| Injector Temp. | 280°C[7] |
| Carrier Gas | Helium at 1.0 mL/min |
| Column | (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[7][10] |
| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.[1] |
2.2. Mass Spectrometer Conditions For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is preferred for its high sensitivity and selectivity.[1][7]
| Parameter | Setting |
| MS System | Triple Quadrupole or Ion Trap MS[6][10][11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
2.3. Selected Ions for Monitoring (TMS Derivatives) The following ions are characteristic of the trimethylsilyl (TMS) derivatives and can be used for quantification (Quantifier) and confirmation (Qualifier).
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Estrone | M-TMS | 342 | 257 |
| Estradiol | M-2TMS | 416 | 285 |
| This compound (IS) | M-2TMS | 427 | 285 |
Table data is derived from similar compound analyses.[6]
Method Performance and Quantitative Data
The performance of the method should be validated by assessing its linearity, sensitivity, precision, and accuracy. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Table 1: Typical Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 40 ng/mL |
| Correlation Coefficient (r²) | > 0.995[7] |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL[7][12] |
| Intra-day Precision (%CV) | < 10%[7] |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 91.4% - 108.5%[7] |
Estrogen Metabolism Context
To provide biological context, the following diagram illustrates a simplified pathway of estrogen metabolism. The accurate measurement of these metabolites is crucial for understanding their physiological and pathological roles.
Caption: Simplified pathway of estrogen metabolism.[1]
This application note provides a comprehensive and robust protocol for the quantitative analysis of steroid hormones in biological samples using GC-MS with this compound as an internal standard. The use of an isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in clinical and research settings.[3][4] The detailed steps for sample preparation, derivatization, and instrument analysis serve as a reliable guide for researchers to establish and validate a sensitive and specific method for hormone profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. scispec.co.th [scispec.co.th]
- 12. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Bioanalytical Method for the Quantification of Ethinyl Estradial in Human Plasma using LC-MS/MS with an Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethinyl estradiol (EE) is a synthetic estrogen widely used in oral contraceptive formulations. Due to its high potency, plasma concentrations of EE are typically in the picogram per milliliter (pg/mL) range. Accurate quantification of EE in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive, selective, and robust bioanalytical method for the determination of ethinyl estradiol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ethinyl Estradiol-13C2, to ensure high accuracy and precision, and incorporates a derivatization step with dansyl chloride to enhance sensitivity.[1][2] The method is validated according to the general principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5]
Method Summary
This method involves the extraction of ethinyl estradiol and its 13C2-labeled internal standard from human plasma via solid-phase extraction (SPE).[2][6] To enhance the ionization efficiency and achieve the required sensitivity, the extracted analytes are derivatized with dansyl chloride.[1][2][7] The derivatized samples are then analyzed by LC-MS/MS in the positive ion mode using multiple reaction monitoring (MRM).
Materials and Reagents
-
Analytes and Standards:
-
Ethinyl Estradiol (Reference Standard)
-
Ethinyl Estradiol-13C2 (Internal Standard)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (AR grade)
-
Sodium bicarbonate
-
Dansyl chloride
-
Acetone (HPLC grade)
-
-
Human Plasma:
-
K2-EDTA human plasma, screened and found to be free of interferences.
-
-
SPE Cartridges:
Experimental Protocols
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethinyl Estradiol and Ethinyl Estradiol-13C2 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ethinyl Estradiol stock solution with a suitable solvent mixture (e.g., methanol/water) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Ethinyl Estradiol-13C2 stock solution to a final concentration (e.g., 1 ng/mL) for spiking into all samples except blanks.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 1-500 pg/mL.[1]
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
The following workflow outlines the sample preparation procedure:
-
Sample Spiking: To 500 µL of plasma sample (blank, standard, QC, or unknown), add the internal standard working solution.[7]
-
Pre-treatment: Dilute the sample with 500 µL of 5 mM ammonium formate (pH 4.5).[2]
-
SPE:
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 50-60°C.[2][6]
-
Derivatization:
-
Final Reconstitution: After cooling, the sample may undergo a second SPE cleanup to remove excess derivatization reagent or be directly evaporated and reconstituted in the mobile phase for injection.[2]
The following table summarizes the typical instrument conditions:
| Parameter | Typical Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-5 mM Ammonium Formate[1][8][9] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Methanol mixture[1][9][10] |
| Flow Rate | 0.3 - 0.5 mL/min[1][9] |
| Gradient | A suitable gradient to resolve the analyte from matrix interferences. |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | See table below |
| Source Temperature | ~550°C[10] |
MRM Transitions for Dansyl-Derivatized Analytes:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethinyl Estradiol-Dansyl | 530.2 | 171.1 |
| Ethinyl Estradiol-13C2-Dansyl (IS) | 532.2 | 171.1 |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The product ion at m/z 171.1 is characteristic of the dansyl moiety.[1][10]
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
The calibration curve was linear over the range of 5.0 to 308.6 pg/mL.[9]
-
A weighting factor of 1/x² was applied.
-
The correlation coefficient (r²) was consistently >0.99.[9]
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5.0 | ≤ 10.9 | -10.6 to 10.1 | ≤ 19.7 | -8.2 to 8.8 |
| LQC | 15.0 | ≤ 8.5 | -7.5 to 5.5 | ≤ 15.5 | -6.5 to 7.2 |
| MQC | 150.0 | ≤ 6.2 | -5.1 to 4.8 | ≤ 12.1 | -4.9 to 5.1 |
| HQC | 250.0 | ≤ 5.8 | -4.8 to 4.5 | ≤ 10.3 | -4.2 to 4.8 |
| (Data synthesized from typical performance characteristics found in literature[8][9]) |
-
Extraction Recovery: The mean extraction recovery for ethinyl estradiol was found to be consistent and high, generally between 68% and 91%.[6][9]
-
Matrix Effect: The internal standard-normalized matrix factor was close to 1.0, indicating that the matrix effects were effectively compensated for by the use of the stable isotope-labeled internal standard.[6]
Ethinyl estradiol was demonstrated to be stable in human plasma under various conditions:
-
Bench-top stability: Stable for at least 6 hours at room temperature.
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.
-
Long-term stability: Stable for at least 30 days at -70°C.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of ethinyl estradiol in human plasma. The combination of solid-phase extraction, chemical derivatization, and a stable isotope-labeled internal standard provides a highly sensitive, specific, and reliable assay.[7] The method meets the criteria outlined in regulatory guidelines for bioanalytical method validation and is suitable for supporting clinical and non-clinical studies requiring the measurement of low pg/mL concentrations of ethinyl estradiol.[3]
Logical Diagram: Method Validation Criteria
The following diagram illustrates the key parameters assessed during the bioanalytical method validation process.
References
- 1. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nalam.ca [nalam.ca]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. lcms.cz [lcms.cz]
Application Note: High-Resolution Mass Spectrometry for the Ultrasensitive Detection of Ethinyl Estradiol-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol (EE) is a synthetic estrogen widely used in oral contraceptives and hormone replacement therapies. Due to its high potency, EE is administered in very low doses, leading to plasma concentrations in the picogram-per-milliliter range. Accurate and sensitive quantification of EE is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ethinyl Estradiol-13C2, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variability in sample preparation and instrument response.[1] This application note provides a detailed protocol for the highly sensitive detection and quantification of Ethinyl Estradiol in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), with Ethinyl Estradiol-13C2 as the internal standard.
The methodology described herein employs a robust sample preparation procedure involving solid-phase extraction (SPE) followed by chemical derivatization with dansyl chloride. Derivatization significantly enhances the ionization efficiency of Ethinyl Estradiol, allowing for extremely low limits of detection.[2][3]
Experimental Protocols
Materials and Reagents
-
Ethinyl Estradiol (analytical standard)
-
Ethinyl Estradiol-13C2 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Sodium bicarbonate
-
Dansyl chloride
-
Acetone (HPLC grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
Sample Preparation
A validated protocol for the extraction of Ethinyl Estradiol from human plasma involves solid-phase extraction.[4]
-
Plasma Pre-treatment: To 500 µL of human plasma, add 50 µL of the Ethinyl Estradiol-13C2 internal standard working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization with dansyl chloride is performed to enhance the ionization of Ethinyl Estradiol.[2][3]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5).
-
Dansyl Chloride Addition: Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: After incubation, cool the sample and add 200 µL of water.
LC-HRMS Analysis
The derivatized sample is then analyzed by LC-HRMS.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient from 20% to 80% Mobile Phase B over 5 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Full scan or targeted MS/MS (Parallel Reaction Monitoring - PRM)
Data Presentation
The quantitative data for the analysis of Ethinyl Estradiol is summarized in the tables below. These tables provide an overview of the expected performance of the method.
Table 1: LC-HRMS Parameters for Dansyl-Derivatized Ethinyl Estradiol and Ethinyl Estradiol-13C2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Ethinyl Estradiol | 530.2 | 171.1 | 35 |
| Dansyl-Ethinyl Estradiol-13C2 | 532.2 | 171.1 | 35 |
Note: The product ion at m/z 171.1 corresponds to the protonated dansyl moiety, which is common to both the analyte and the internal standard after fragmentation.[2][5]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ (%CV) | < 20% |
| Accuracy at QC Levels | 85-115% |
| Precision at QC Levels (%CV) | < 15% |
| Recovery | > 80% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Ethinyl Estradiol-13C2 detection.
Metabolic Pathway of Ethinyl Estradiol
Ethinyl estradiol undergoes extensive metabolism in the liver, primarily through hydroxylation reactions catalyzed by cytochrome P450 enzymes (CYPs), followed by conjugation with glucuronic acid or sulfate.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Ethynyl Estradiol-13C2 in Metabolic Flux Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethynyl Estradiol-13C2 in metabolic flux analysis (MFA). This compound is a stable isotope-labeled version of the synthetic estrogen, Ethinyl Estradiol, which is widely used in oral contraceptives. The incorporation of ¹³C atoms at the ethynyl group allows for the tracing of its metabolic fate and its impact on cellular metabolic pathways. This technique is invaluable for understanding the drug's mechanism of action, identifying potential drug-drug interactions, and elucidating its effects on cellular metabolism in various physiological and pathological contexts.[1]
Introduction to Metabolic Flux Analysis with this compound
Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a stable isotope-labeled substrate, such as this compound, researchers can trace the path of the labeled carbon atoms through various metabolic transformations. The distribution of the ¹³C label in downstream metabolites is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.
The primary applications of using this compound in MFA include:
-
Pharmacokinetic Studies: To determine the rate of absorption, distribution, metabolism, and excretion (ADME) of Ethynyl Estradiol.
-
Drug Metabolism Studies: To identify and quantify the metabolites of Ethynyl Estradiol and the enzymatic pathways responsible for their formation.[2][3]
-
Understanding Drug Effects on Cellular Metabolism: To investigate how Ethynyl Estradiol modulates central carbon metabolism, lipid metabolism, and other key metabolic pathways.
-
Cancer Research: To study the influence of synthetic estrogens on the metabolic reprogramming of cancer cells, potentially leading to new therapeutic strategies.[4]
Data Presentation
The use of this compound allows for the precise quantification of its pharmacokinetic parameters and the metabolic fluxes it influences. Below are examples of how such quantitative data can be summarized.
Pharmacokinetic Parameters of this compound
This table summarizes the pharmacokinetic parameters of a single intravenous dose of 0.06 mg of ¹³C-labeled Ethynyl Estradiol (13C-EE2) in healthy women, both before and after an 8-day oral treatment with unlabeled Ethynyl Estradiol. The data indicates that repeated oral administration of ethinyl estradiol does not significantly alter its own clearance.[5]
| Pharmacokinetic Parameter | First IV Dose of 13C-EE2 (Mean) | Second IV Dose of 13C-EE2 after Oral Treatment (Mean) |
| Area under the curve (ng·h·ml⁻¹) | 2.54 | 2.67 |
| Terminal half-life (h) | 9.7 | 9.6 |
| Mean residence time (h) | 10.5 | 10.1 |
| Steady-state volume of distribution (l·kg⁻¹) | 4.3 | 3.9 |
| Clearance (ml·min⁻¹·kg⁻¹) | 7.0 | 6.6 |
Illustrative Metabolic Flux Ratios in Response to Ethynyl Estradiol
This table provides a hypothetical example of how metabolic flux ratios in a cancer cell line could be altered by treatment with Ethynyl Estradiol, as determined by ¹³C-MFA. Such changes can reveal the metabolic pathways that are modulated by the drug. For instance, estradiol has been shown to increase carbon flow through the pentose phosphate pathway and increase glutamine consumption in MCF-7 breast cancer cells.[4]
| Metabolic Flux Ratio | Control Cells | Ethynyl Estradiol Treated Cells |
| Glycolysis / Pentose Phosphate Pathway | 5.2 | 3.8 |
| Glutamine uptake / Glucose uptake | 0.15 | 0.25 |
| Pyruvate carboxylase / Pyruvate dehydrogenase | 0.3 | 0.2 |
| Fatty acid synthesis / Fatty acid oxidation | 1.8 | 2.5 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound for metabolic analysis.
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is adapted from studies investigating the metabolism of estrogens using stable isotope labeling.[2][3]
Objective: To identify and characterize the metabolites of this compound formed by human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Add this compound (final concentration, e.g., 10 µM) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system to separate and identify the parent compound and its metabolites based on their mass-to-charge ratio (m/z) and retention times. The ¹³C label will result in a characteristic mass shift in the metabolites.
Protocol 2: ¹³C-Metabolic Flux Analysis in Cultured Cells Treated with this compound
This protocol outlines a general workflow for conducting a ¹³C-MFA experiment to quantify the effect of Ethynyl Estradiol on cellular metabolism.
Objective: To quantify the intracellular metabolic fluxes in a cell line of interest upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
[U-¹³C]-Glucose or other ¹³C-labeled tracer for central carbon metabolism
-
Extraction solvent (e.g., 80% methanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in standard medium.
-
Isotope Labeling: Switch the cells to a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C]-Glucose) and the desired concentration of this compound. Culture the cells for a period sufficient to reach isotopic steady state (typically 24-48 hours).
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extract under nitrogen or in a speed vacuum.
-
Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).
-
Reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
-
Mass Spectrometry Analysis: Analyze the samples to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).
-
Flux Calculation: Use the measured mass isotopomer distributions and extracellular metabolite uptake/secretion rates to calculate intracellular fluxes using a metabolic flux analysis software package (e.g., INCA, Metran).
Visualizations
Experimental Workflow for Metabolic Flux Analysis
Metabolic Pathways of Ethynyl Estradiol
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estradiol stimulates the biosynthetic pathways of breast cancer cells: detection by metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of repeated oral doses of ethinyloestradiol on the metabolic disposition of [13C2]-ethinyloestradiol in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethynyl Estradi-ol-13C2 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Ethynyl Estradi-ol-13C2, a stable isotope-labeled derivative of Ethynyl Estradiol, as a versatile tool in click chemistry. Its terminal alkyne group allows for efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling a wide range of applications in drug development and chemical biology.[1][2]
Application 1: Identification of Protein Targets of Catechol Estrogens using Quantitative Proteomics
This protocol describes an in situ click reaction coupled with quantitative proteomics to identify cellular protein targets of catechol estrogens, which are reactive metabolites of estrogens implicated in carcinogenesis. Ethynyl Estradi-ol (used as a probe, with Ethynyl Estradi-ol-13C2 serving as a stable isotope-labeled internal standard for quantification) is metabolized in situ to catechol estrogens, which then covalently bind to interacting proteins. The alkyne handle on the probe is then used to "click" on a reporter tag (e.g., biotin-azide) for enrichment and subsequent identification and quantification by mass spectrometry.
Experimental Workflow
Caption: Workflow for identifying protein targets of catechol estrogens.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture MCF-7 breast cancer cells in appropriate media.
-
Treat cells with Ethynyl Estradi-ol (10 µM) for 24 hours to allow for metabolic activation and protein adduction. A parallel experiment with a vehicle control (DMSO) should be performed.
2. Cell Lysis:
-
Harvest cells and lyse in a buffer that does not contain primary amines (e.g., Tris), as these can interfere with the click reaction. A recommended lysis buffer is 50 mM HEPES, pH 8.0, 1% SDS.
3. Click Chemistry Reaction:
-
To the cell lysate (1 mg of protein), add the following reagents sequentially:
-
Azide-PEG3-Biotin (100 µM final concentration)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (1 mM final concentration)
-
Copper(II) sulfate (CuSO4) (50 µM final concentration)
-
Sodium ascorbate (1 mM final concentration) to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
4. Protein Precipitation and Redissolution:
-
Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C overnight.
-
Centrifuge to pellet the proteins, wash with cold acetone, and air-dry the pellet.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
5. Affinity Purification of Biotinylated Proteins:
-
Incubate the redissolved protein solution with streptavidin-agarose beads for 2 hours at room temperature to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
7. LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS. For quantitative analysis, stable isotope dimethyl labeling can be performed on the peptides from the probe-treated and control samples.
8. Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of the identified proteins between the Ethynyl Estradi-ol-treated and control samples. The D/H ratio (deuterium/hydrogen from dimethyl labeling) is used to determine the binding strength.
Quantitative Data
The following table summarizes a selection of identified protein targets of catechol estrogens and their binding strengths, as determined by the D/H ratio from quantitative proteomics experiments. A higher D/H ratio indicates stronger binding.
| Protein Target | UniProt ID | Cellular Function | D/H Ratio (Probe/Solvent) | Binding Strength |
| Glutathione S-transferase P | P09211 | Detoxification | > 5.25 | Strong |
| Peroxiredoxin-1 | Q06830 | Redox regulation | > 5.25 | Strong |
| Catalase | P04040 | Hydrogen peroxide degradation | > 5.25 | Strong |
| Superoxide dismutase [Cu-Zn] | P00441 | Detoxification of superoxide | > 5.25 | Strong |
| Catechol O-methyltransferase | P21964 | Estrogen metabolism | > 5.25 | Strong |
| Cytochrome c | P99999 | Electron transport, apoptosis | 5.90 | Strong |
| Heat shock protein HSP 90-alpha | P07900 | Protein folding | 4.50 - 5.25 | Weak |
| Vimentin | P08670 | Intermediate filament | 4.50 - 5.25 | Weak |
| Keratin, type II cytoskeletal 1 | P04264 | Structural protein | < 1.00 | Non-specific |
Application 2: Synthesis of an Ethynyl Estradi-ol-13C2 Peptide Bioconjugate
This protocol details the synthesis of a bioconjugate by reacting Ethynyl Estradi-ol-13C2 with an azide-modified peptide via a copper-catalyzed click reaction. Such conjugates are valuable tools for studying hormone-receptor interactions, developing targeted drug delivery systems, and creating probes for imaging applications.
Synthesis Workflow
Caption: Synthesis of an Ethynyl Estradi-ol-13C2 peptide bioconjugate.
Experimental Protocol
1. Materials:
-
Ethynyl Estradi-ol-13C2
-
Azide-modified peptide (e.g., a peptide with an N-terminal azidoacetic acid)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: DMSO, water
2. Preparation of Stock Solutions:
-
Ethynyl Estradi-ol-13C2: 10 mM in DMSO
-
Azide-modified peptide: 10 mM in water
-
CuSO4: 100 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
THPTA: 100 mM in water
3. Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of azide-modified peptide solution (0.5 µmol, 1 equivalent)
-
55 µL of Ethynyl Estradi-ol-13C2 solution (0.55 µmol, 1.1 equivalents)
-
10 µL of THPTA solution (1 µmol, 2 equivalents)
-
5 µL of CuSO4 solution (0.5 µmol, 1 equivalent)
-
-
Vortex the mixture briefly.
-
Add 10 µL of freshly prepared sodium ascorbate solution (5 µmol, 10 equivalents) to initiate the reaction.
-
Vortex the mixture again and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
4. Purification:
-
Purify the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure conjugate.
5. Characterization:
-
Confirm the identity and purity of the conjugate by:
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, including the formation of the triazole ring. The 13C-labeled ethynyl carbons will give characteristic signals.
-
Characterization Data (Representative)
The following table provides representative characterization data for a synthesized Ethynyl Estradi-ol-13C2 peptide conjugate.
| Parameter | Result |
| Yield | 60-80% (after purification) |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]+: [Exact mass of conjugate]; Found: [Observed m/z] |
| ¹H NMR (DMSO-d6) | Appearance of a new singlet around δ 8.0 ppm corresponding to the triazole proton. |
| ¹³C NMR (DMSO-d6) | Characteristic signals for the 13C-labeled ethynyl carbons shifted upon triazole formation. Signals for the triazole ring carbons appear around δ 120-145 ppm. |
| Purity (RP-HPLC) | >95% |
Estrogen Signaling Pathway
Ethynyl Estradi-ol, as an estrogen analog, exerts its biological effects primarily through estrogen receptors (ERs). The signaling pathways are complex and can be broadly divided into genomic (nuclear-initiated) and non-genomic (membrane-initiated) pathways.[3][4][5][6][7]
Nuclear-Initiated Estrogen Signaling
Caption: Genomic estrogen signaling pathway.
Membrane-Initiated Estrogen Signaling
Caption: Non-genomic estrogen signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of ethynyloestradiol in human serum and its binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. cusabio.com [cusabio.com]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects with Ethynyl Estradiol-13C2 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Ethynyl Estradiol (EE) in plasma samples, specifically focusing on minimizing matrix effects using Ethynyl Estradiol-¹³C₂ as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing matrix effects crucial in the bioanalysis of Ethynyl Estradi-ol?
A1: Matrix effects are a significant challenge in the bioanalysis of Ethynyl Estradiol, especially in complex biological matrices like plasma.[1][2][3][4] Endogenous components of plasma, such as phospholipids, salts, and proteins, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[1][3] This interference can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[3][4] For a low-concentration analyte like Ethynyl Estradiol, even minor matrix effects can significantly impact method sensitivity, precision, and accuracy.[5]
Q2: How does using Ethynyl Estradiol-¹³C₂ as an internal standard help in minimizing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like Ethynyl Estradiol-¹³C₂ is the most recognized and effective technique to compensate for matrix effects.[6] Since Ethynyl Estradiol-¹³C₂ is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects are effectively normalized, leading to more accurate and reliable quantification.
Q3: What are the primary sources of matrix effects in plasma samples for Ethynyl Estradiol analysis?
A3: The primary sources of matrix effects in plasma are endogenous components that are co-extracted with Ethynyl Estradiol during sample preparation.[1][3] Phospholipids are a major contributor to matrix-induced ionization suppression as they often co-elute with the analytes.[1][3] Other interfering substances include proteins, salts, and other endogenous steroids that are structurally similar to Ethynyl Estradiol.[1][2]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for Ethynyl Estradiol in plasma?
A4: Several sample preparation techniques can effectively reduce matrix effects. The most common and effective methods are:
-
Solid-Phase Extraction (SPE): SPE is highly effective as it can selectively bind the analyte while washing away interfering matrix components, resulting in a cleaner extract.[6] Mixed-mode cation exchange SPE has been shown to be particularly effective for cleaning up Ethynyl Estradiol samples.[7]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to extract Ethynyl Estradiol from plasma.[3][8] Using specific organic solvents can selectively partition the analyte, leaving many matrix components behind. A double LLE approach can further improve selectivity.[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing phospholipids and may result in significant ion suppression.[3] However, it can be combined with other techniques for improved cleanup.[5]
Troubleshooting Guide
Issue 1: Poor sensitivity and high signal-to-noise ratio at the Lower Limit of Quantitation (LLOQ).
| Potential Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids and other interfering components.[3] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Ethynyl Estradiol from co-eluting matrix components. Consider a column with different selectivity, such as a C18 or biphenyl column. 3. Derivatization: Derivatizing Ethynyl Estradiol with a reagent like dansyl chloride can significantly enhance its ionization efficiency and improve sensitivity.[5][7][8][9][10][11][12] |
| Suboptimal Mass Spectrometry Conditions | 1. Tune MS Parameters: Re-optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, for both Ethynyl Estradiol and its ¹³C₂-labeled internal standard.[5] 2. Check for Contamination: A contaminated MS source can lead to high background noise. Perform a thorough cleaning of the ion source. |
Issue 2: Inconsistent and irreproducible results between samples.
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: Ensure that Ethynyl Estradiol-¹³C₂ is used as the internal standard to compensate for sample-to-sample variations in matrix effects.[6] 2. Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to account for matrix-induced changes in ionization efficiency. |
| Inconsistent Sample Preparation | 1. Standardize Extraction Protocol: Ensure that the sample preparation protocol is followed consistently for all samples. Automating the extraction process can improve reproducibility. 2. Evaluate Extraction Recovery: Determine the extraction recovery of both the analyte and the internal standard to ensure the method is robust.[4][9] |
Issue 3: Carryover of Ethynyl Estradiol in blank samples.
| Potential Cause | Troubleshooting Step |
| Adsorption to LC System Components | 1. Optimize Wash Solvents: Use a strong organic solvent in the wash solution to effectively clean the injector and column between runs. 2. Check for Contaminated Components: Inspect and clean or replace components of the LC system that may be contaminated, such as the injection port, syringe, and transfer lines. |
| Contaminated Blank Matrix | 1. Source a Different Lot of Blank Plasma: The blank plasma used for preparing standards and blanks may contain endogenous levels of estrogens or be contaminated. Test a different lot of plasma.[1][2] Male human plasma is often preferred to minimize interference from endogenous estrogens.[1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) with Derivatization
This protocol is adapted from methodologies demonstrating high recovery and minimal matrix effects.[7][9]
-
Sample Pretreatment:
-
To 1000 µL of human plasma, add 25 µL of the Ethynyl Estradiol spiking solution and 50 µL of the Ethynyl Estradiol-¹³C₂ internal standard solution.
-
For blank samples, add 75 µL of water.
-
Dilute the samples with 1000 µL of 5 mM ammonium formate at pH 4.5.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Condition an SPE plate (e.g., SOLA SCX 30 mg) with 1000 µL of methanol followed by 1000 µL of water.[9]
-
Load the entire 2000 µL pre-treated sample onto the SPE well.
-
Wash the wells twice with 1000 µL of 95:5 (v/v) water/methanol.
-
Wash the wells with 1000 µL of 80:20 (v/v) water/methanol.
-
Elute the analyte with 2 x 500 µL of methanol.
-
-
Derivatization:
-
Dry the eluate under a stream of nitrogen at 50 °C.
-
Reconstitute the sample in 100 µL of 100 mM sodium bicarbonate at pH 10.5 and vortex.
-
Add 100 µL of dansyl chloride in acetone (1 mg/mL) and vortex.
-
Incubate the samples at 60 °C for 30 minutes.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is based on a two-step LLE process for enhanced cleanup.[12]
-
Initial Extraction:
-
To 500 µL of plasma, add 10 µL of the Ethynyl Estradiol-¹³C₂ internal standard solution.
-
Add 2 mL of a TBME:n-Hexane mixture, vortex, and centrifuge.
-
Collect the organic phase and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
Reconstitute the residue in 200 µL of ammonium bicarbonate (pH 11) and vortex.
-
Add dansyl chloride (0.5 mg/mL in acetone) to derivatize the Ethynyl Estradiol.
-
Incubate at 60°C for 10 minutes.
-
-
Second Extraction:
-
Perform a second LLE with 2 mL of TBME:n-Hexane, followed by vortexing and centrifugation.
-
Collect the organic phase, evaporate, and reconstitute in an appropriate solvent (e.g., acetonitrile and water) for injection.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques and Reported Performance
| Technique | Analyte | Internal Standard | Linearity Range | LLOQ | Recovery | Matrix Effect (IS Normalized) | Reference |
| SPE-Derivatization | Ethynyl Estradiol | Ethynyl Estradiol-d4 | 5 - 200 pg/mL | 5 pg/mL | 91.3% | 1.03 | [9] |
| LLE-Derivatization | Ethynyl Estradiol | Ethynyl Estradiol-d4 | 1 - 200 pg/mL | 1 pg/mL | Not Reported | Not Reported | [11] |
| PPT-LLE | Ethynyl Estradiol | Prednisone | 5 - 500 pg/mL | 5 pg/mL | Not Reported | Not Reported | [5] |
| SPE | Ethynyl Estradiol | Ethynyl Estradiol-d4 | 5 - 200 pg/mL | 5 pg/mL | Within acceptable limits | Within acceptable limits | [7] |
Visualizations
Caption: General experimental workflow for the analysis of Ethynyl Estradiol in plasma.
Caption: Troubleshooting decision tree for common issues in Ethynyl Estradiol bioanalysis.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Addressing Ion Suppression in LC-MS/MS with ¹³C Labeled Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of ¹³C labeled internal standards to combat ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my LC-MS/MS data?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest.[1] It is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization in the mass spectrometer's ion source.[1] This competition reduces the ionization efficiency of the target analyte, resulting in a lower signal intensity. The consequences of ion suppression can be severe, leading to inaccurate and imprecise quantification, reduced sensitivity, and in some cases, the complete disappearance of the analyte peak.[2][3]
Q2: How do ¹³C labeled internal standards help to correct for ion suppression?
A2: Stable isotope-labeled internal standards (SIL-IS), such as those labeled with ¹³C, are the gold standard for compensating for ion suppression.[3][4] A ¹³C labeled standard is chemically identical to the analyte being measured, with the only difference being the mass of the carbon atoms. This near-identical physicochemical nature ensures that the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because this ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects.
Q3: Why are ¹³C labeled standards often preferred over deuterium (²H) labeled standards?
A3: While both ¹³C and ²H labeled standards are used to correct for matrix effects, ¹³C labeled standards offer a distinct advantage in chromatography. Due to the larger relative mass difference between hydrogen and deuterium, ²H labeled standards can sometimes exhibit a slight chromatographic shift and elute at a slightly different retention time than the native analyte.[5][6] This is particularly noticeable in high-resolution UPLC systems.[5] If the analyte and its deuterated standard do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate correction.[7][8] In contrast, the mass difference between ¹²C and ¹³C is smaller, resulting in a much closer chromatographic elution profile, which ensures that both the analyte and the internal standard are subjected to the same matrix effects.[5]
Q4: I'm still seeing variability in my results even with a ¹³C labeled internal standard. What could be the cause?
A4: While ¹³C labeled standards are highly effective, several factors can still contribute to variability:
-
Poor Co-elution: Although less common than with deuterated standards, ensure that your chromatographic method achieves complete co-elution of the analyte and the ¹³C internal standard.
-
Sample-to-Sample Matrix Variability: Significant differences in the matrix composition between your calibration standards, quality controls, and unknown samples can lead to varying degrees of ion suppression that may not be fully compensated for.[2]
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard can itself cause ion suppression of the analyte.[7]
-
Purity of the Internal Standard: Impurities in the ¹³C labeled standard, especially the presence of the unlabeled analyte, can lead to inaccurate quantification.[7]
Q5: How can I quantitatively assess the degree of ion suppression in my assay?
A5: A common method to quantify matrix effects is the post-extraction spike experiment.[9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/IS ratio | Incomplete co-elution of analyte and ¹³C internal standard. | Optimize the chromatographic method (gradient, column chemistry, mobile phase) to ensure perfect co-elution. |
| Significant sample-to-sample variation in matrix composition. | Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10] | |
| Concentration of the internal standard is too high. | Optimize the concentration of the ¹³C labeled internal standard to be within the linear range of the assay and to avoid causing suppression of the analyte. | |
| Analyte signal is suppressed, but IS signal is not | The analyte and internal standard are not experiencing the same matrix effect due to a slight chromatographic separation. | Re-evaluate the choice of internal standard. A ¹³C labeled standard with labeling on a different part of the molecule might have slightly different chromatographic behavior. |
| The interfering compound specifically affects the analyte's ionization. | Improve sample cleanup to remove the specific interfering compound. Consider using a different ionization source if available (e.g., APCI is sometimes less prone to ion suppression than ESI).[1][2] | |
| Low signal for both analyte and IS in certain samples | Severe ion suppression affecting both compounds. | Dilute the sample to reduce the concentration of matrix components.[1][3] Note that this will also dilute the analyte, so this is only feasible if the analyte concentration is sufficiently high. |
| Instrument contamination. | Clean the ion source and other relevant parts of the mass spectrometer. |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression using Post-Column Infusion
Objective: To identify regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a standard solution of the analyte at a concentration that yields a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Infuse the analyte standard solution at a constant flow rate (e.g., 5-10 µL/min) into the T-piece using a syringe pump.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run. A drop in the baseline signal indicates a region of ion suppression.[11]
Protocol 2: Quantitative Evaluation of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and ¹³C labeled internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix is extracted, and then the analyte and ¹³C labeled internal standard are spiked into the final extract.
-
Set C: Analyte and ¹³C labeled internal standard are spiked into the biological matrix before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF %): (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100
-
Recovery (RE %): (Mean Peak Area from Set C / Mean Peak Area from Set B) * 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | ~100% | No significant matrix effect. |
| < 100% | Ion suppression. | |
| > 100% | Ion enhancement. | |
| Recovery (RE) | ~100% | Efficient extraction process. |
| < 100% | Inefficient extraction or loss of analyte during sample preparation. |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Principle of ion suppression correction.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of Ethynyl Estradiol-13C2 during SPE
Welcome to the technical support center for troubleshooting issues related to the Solid Phase Extraction (SPE) of Ethynyl Estradiol-13C2. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to low analyte recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery during SPE can stem from several factors throughout the extraction process.[1] A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Improper Cartridge Conditioning/Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and incomplete analyte retention.[1]
-
Incorrect Sample pH: The pH of the sample can significantly affect the ionization state of this compound, influencing its retention on the sorbent.[1][2]
-
Sample Matrix Interferences: Components in the sample matrix may compete with the analyte for binding sites on the sorbent or cause clogging.[1][3]
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for effective retention of the target analyte.[1][3]
-
Suboptimal Flow Rates: Both loading and elution flow rates can impact the efficiency of analyte binding and recovery.[2]
-
Incorrect Wash and Elution Solvents: The strength and composition of the wash and elution solvents are key to removing interferences without prematurely eluting the analyte, and ensuring complete elution.[1][2][4]
Q2: How can I determine at which step of the SPE process I am losing my this compound?
To pinpoint the source of analyte loss, it is recommended to collect and analyze the effluent from each step of the SPE procedure (load, wash, and elution).[2][5] This systematic approach will help you identify if the analyte is not being retained, being washed away, or not being properly eluted.
Q3: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity of your standard. For this compound powder, storage at -20°C for up to 3 years is recommended.[6] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Experimental Protocols
Optimized SPE Protocol for this compound from Human Plasma
This protocol is a general guideline and may require optimization based on your specific sample matrix and analytical requirements. A mixed-mode cation exchange chemistry has been found to be suitable for sample cleanup of Ethinyl Estradiol.[7]
-
Cartridge Conditioning:
-
Sample Pre-treatment & Loading:
-
To 475 µL of plasma, add the appropriate amount of this compound internal standard.
-
Dilute the sample with 500 µL of 5 mM ammonium formate at pH 4.5.[7]
-
Load the pre-treated sample onto the conditioned SPE cartridge at a consistent and slow flow rate.
-
-
Washing:
-
Elution:
-
Elute the analyte with 1 mL of methanol.[7]
-
Collect the eluate for analysis.
-
-
Dry Down & Reconstitution:
Data Presentation
Table 1: Troubleshooting Guide for Low Recovery of this compound
| Potential Cause | Recommended Action | Reference |
| Analyte in Load Effluent | - Decrease sample solvent strength- Adjust sample pH for optimal retention- Reduce loading flow rate- Decrease sample load or increase sorbent mass | [2][5] |
| Analyte in Wash Effluent | - Decrease the strength of the wash solvent- Ensure the pH of the wash solvent maintains analyte retention | [2][5] |
| Analyte Not in Eluate | - Increase the strength of the elution solvent- Adjust the pH of the elution solvent to facilitate elution- Increase the volume of the elution solvent- Consider a less retentive sorbent if the analyte is strongly retained | [2][4][9] |
| Inconsistent Recovery | - Ensure complete and consistent wetting of the sorbent during conditioning- Check for expired or improperly prepared solutions- Maintain consistent flow rates throughout the process- Prevent the cartridge from drying out before sample loading | [1][2] |
Mandatory Visualization
Troubleshooting Workflow for Low SPE Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during Solid Phase Extraction.
A troubleshooting workflow for low SPE recovery of this compound.
References
- 1. specartridge.com [specartridge.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
- 5. youtube.com [youtube.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Analysis of Ethinyl Estradiol and ¹³C₂-Ethinyl Estradiol Internal Standard
Welcome to the technical support center for the analysis of Ethinyl Estradiol (EE) and its ¹³C₂ internal standard (IS) using Liquid Chromatography (LC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with dansyl chloride recommended for Ethinyl Estradi-ol analysis?
A1: Ethinyl estradiol has low ionization efficiency in its native form. Derivatization with dansyl chloride introduces a tertiary amine group to the EE molecule, which significantly enhances its ionization in the mass spectrometer source[1][2]. This chemical modification leads to a substantial improvement in sensitivity, allowing for the detection and quantification of EE at very low concentrations (pg/mL levels) in biological matrices like human plasma[1][2][3].
Q2: What are the advantages of using a ¹³C₂-labeled internal standard over a deuterated (e.g., d4) internal standard for Ethinyl Estradiol?
A2: While both are stable isotope-labeled internal standards, ¹³C-labeled standards are generally preferred for LC-MS/MS analysis. The primary advantage is the minimal chromatographic shift between the analyte and the internal standard[4]. Deuterated standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte, which can lead to less accurate compensation for matrix effects and ionization suppression[4][5]. ¹³C-labeled standards, having nearly identical physicochemical properties to the analyte, co-elute almost perfectly, providing more robust and accurate quantification[4].
Q3: My ¹³C₂-Ethinyl Estradiol internal standard response appears to increase with increasing analyte concentration. What could be the cause?
A3: This phenomenon, known as crosstalk or isotopic contribution, can occur if the mass spectrometer's resolution is insufficient to completely distinguish the isotopic signal of the analyte from that of the internal standard. Naturally occurring ¹³C isotopes in the high-concentration analyte can contribute to the signal in the mass channel of the ¹³C₂-labeled internal standard[6]. To mitigate this, ensure your mass spectrometer is properly calibrated and consider using an internal standard with a higher mass difference (e.g., ¹³C₃ or ¹³C₄) if the issue persists[6].
Q4: I'm observing significant retention time drift from day to day. What are the likely causes?
A4: Day-to-day retention time variability can stem from several factors. The most common cause is inconsistency in mobile phase preparation[7][8]. Ensure that the mobile phase composition, including pH, is prepared precisely the same way for each run. Other factors include fluctuations in laboratory temperature if a column oven is not used, and the aging of the column itself[7][9].
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC analysis of Ethinyl Estradiol and its ¹³C₂ internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Ensure the mobile phase pH is appropriate for ethinyl estradiol. Consider adding a small amount of a competing base to the mobile phase. Also, check for column contamination and flush if necessary[9][10]. |
| Peak Fronting | Column overload or injection of the sample in a solvent stronger than the mobile phase. | Reduce the injection volume or the concentration of the sample. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase[7][10]. |
| Split Peaks | Partially clogged column frit or a void in the column packing. | Replace the column inlet frit. If the problem persists, the column may need to be replaced. Also, ensure the sample is fully dissolved before injection[9][10]. |
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
| Symptom | Potential Cause | Recommended Solution |
| Low Analyte Signal | Incomplete derivatization or degradation of the derivatized product. | Optimize the derivatization reaction conditions (temperature, time, and reagent concentration)[2]. Ensure the freshness of the dansyl chloride solution. |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer for the specific m/z transitions of dansylated ethinyl estradiol and its ¹³C₂ internal standard. Optimize source parameters such as spray voltage and gas flows. | |
| High Baseline Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and freshly prepared mobile phases[7]. Flush the LC system with a strong solvent to remove any contaminants. |
Issue 3: Inconsistent Internal Standard Response
| Symptom | Potential Cause | Recommended Solution |
| Variable IS Area | Inconsistent sample preparation or injection volume. | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls[11]. Verify the autosampler's injection precision. |
| Ion suppression or enhancement due to matrix effects. | While ¹³C₂-IS is designed to compensate for this, significant matrix effects can still cause variability. Optimize the sample clean-up procedure (e.g., SPE or LLE) to remove interfering matrix components[9]. |
Experimental Protocols
Below are example experimental protocols for the LC-MS/MS analysis of Ethinyl Estradiol.
Sample Preparation: Solid Phase Extraction (SPE) and Derivatization
-
Plasma Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the ¹³C₂-Ethinyl Estradiol internal standard solution.
-
SPE Cartridge Conditioning: Condition a SOLA SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water[2].
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water[2].
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 50°C[2].
-
Derivatization: Reconstitute the dried extract in 200 µL of 100 mM sodium bicarbonate (pH 10.5). Add 200 µL of 1 mg/mL dansyl chloride in acetone. Incubate at 60°C for 30 minutes[2].
-
Post-Derivatization Clean-up: After cooling, add 200 µL of water and perform a second SPE clean-up step using a new conditioned SOLA SCX cartridge to remove excess derivatizing reagent[2].
-
Final Elution and Reconstitution: Elute the derivatized analytes with methanol, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Method
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | Luna C18 (50 x 2 mm, 5 µm)[1] | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[12] |
| Mobile Phase A | Water with 1% Formic Acid[1] | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | Acetonitrile with 1% Formic Acid[1] | Acetonitrile[12] |
| Gradient | 20:80 (A:B)[1] | 0-2 min: 30-80% B, 2-3 min: 80% B, 3-3.1 min: 80-30% B, 3.1-5 min: 30% B |
| Flow Rate | 0.3 mL/min | 0.3 mL/min[12] |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 10 µL | 5 µL |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[13][14] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dansyl-EE) | To be optimized based on instrumentation |
| MRM Transition (Dansyl-¹³C₂-EE) | To be optimized based on instrumentation |
| Spray Voltage | ~4500 V |
| Source Temperature | ~500°C |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ethinyl Estradiol.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. halocolumns.com [halocolumns.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. msacl.org [msacl.org]
- 12. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
improving peak shape and resolution for Ethynyl Estradiol-13C2 in HPLC
Welcome to the technical support center for the HPLC analysis of Ethynyl Estradiol-¹³C₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Ethynyl Estradiol-¹³C₂?
A1: Based on established methods for Ethynyl Estradiol, a good starting point for developing a reversed-phase HPLC (RP-HPLC) method for its ¹³C₂ labeled counterpart would be:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][3]
-
Detection: UV detection is commonly used, with wavelengths around 210 nm, 230 nm, or 237 nm often employed.[1][3][4]
-
Temperature: Column temperature can be maintained at ambient or controlled at a specific temperature, for example, 30°C, to ensure reproducibility.[4][5]
It is important to note that the isotopic labeling with ¹³C₂ is not expected to significantly alter the chromatographic behavior of Ethynyl Estradiol. Therefore, methods developed for the unlabeled compound are highly transferable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Ethynyl Estradiol-¹³C₂.
Problem 1: Peak Tailing
Q2: My Ethynyl Estradiol-¹³C₂ peak is showing significant tailing. What are the possible causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a step-by-step guide to troubleshoot and resolve this problem:
Potential Causes & Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Ethynyl Estradiol has phenolic hydroxyl groups that can interact with active sites (silanols) on the silica-based column packing material, leading to tailing.[6] To mitigate this, you can: Lower the mobile phase pH: Operating at a lower pH (e.g., around 3.6) can suppress the ionization of residual silanol groups, reducing secondary interactions.[1][6]Use an end-capped column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions.Add a competing base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites. |
| Column Contamination or Degradation | Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[7] Flush the column: A thorough column wash with a strong solvent can help remove contaminants.Replace the guard column: If a guard column is in use, it may be contaminated and should be replaced.[7]Replace the column: If the problem persists, the analytical column may be irreversibly damaged and need replacement.[8] |
| Sample Overload | Injecting too much sample can lead to peak tailing.[9][10] Reduce injection volume: Try injecting a smaller volume of your sample.[10]Dilute the sample: If reducing the injection volume is not feasible, dilute your sample.[8] |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase composition.[8] |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Problem 2: Peak Fronting
Q3: My Ethynyl Estradiol-¹³C₂ peak is fronting. What could be the cause?
A3: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are typically related to sample overload or issues with the sample solvent.
Potential Causes & Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | This is one of the most common causes of peak fronting.[11] Decrease sample concentration or injection volume: Reduce the amount of analyte being loaded onto the column.[8][11]Use a column with a larger internal diameter: This can increase the loading capacity. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly weaker than the mobile phase, or if there is a pH mismatch, it can lead to fronting.[11] Match sample solvent to mobile phase: Ideally, the sample should be dissolved in the mobile phase.Ensure pH compatibility: The pH of the sample solvent should be similar to that of the mobile phase.[11] |
| Low Column Temperature | In some instances, a column temperature that is too low can contribute to peak fronting.[8] Increase column temperature: Try increasing the column temperature in small increments (e.g., 5°C) to see if the peak shape improves.[8] |
| Column Degradation | A collapsed column bed or a void at the column inlet can also cause peak fronting.[11] Reverse and flush the column: This can sometimes resolve a blocked inlet frit.[6]Replace the column: If a void has formed, the column will likely need to be replaced.[8] |
Problem 3: Poor Resolution
Q4: I am not getting adequate resolution between Ethynyl Estradiol-¹³C₂ and another analyte. How can I improve the separation?
A4: Poor resolution can be addressed by modifying several chromatographic parameters to improve the separation between co-eluting peaks.
Strategies to Improve Resolution
| Parameter | Adjustment and Rationale |
| Mobile Phase Composition | Decrease the organic solvent percentage: In reversed-phase chromatography, reducing the amount of organic modifier (e.g., acetonitrile) will increase retention times and can improve the separation of closely eluting peaks.Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.Adjust the mobile phase pH: If the co-eluting analyte is ionizable, changing the pH can alter its retention time relative to Ethynyl Estradiol-¹³C₂. |
| Flow Rate | Decrease the flow rate: A lower flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.[12] |
| Column Temperature | Adjust the column temperature: Changing the temperature can affect the selectivity of the separation.[5] Both increasing and decreasing the temperature should be explored, as the effect will depend on the specific analytes. |
| Column Chemistry | Use a different stationary phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl or cyano column) to achieve a different selectivity.[13]Use a column with smaller particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and can significantly improve resolution.[12]Increase column length: A longer column provides more theoretical plates and can enhance separation.[12] |
Logical Relationship for Improving Resolution
Caption: Stepwise approach to improving HPLC resolution.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Ethynyl Estradiol-¹³C₂
This protocol is a starting point based on a validated method for Ethynyl Estradiol.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: Phosphate buffer: Acetonitrile (75:25 v/v), with the pH adjusted to 3.6 using dilute orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 237 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.[4]
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the phosphate buffer and mix it with acetonitrile in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Ethynyl Estradiol-¹³C₂ standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 20 µg/mL).[1]
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, tablets may be crushed, dissolved in the mobile phase, sonicated, and filtered.[1] For biological samples like plasma, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary.[14][15]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
-
Inject the sample solutions.
-
Quantify the Ethynyl Estradiol-¹³C₂ in the samples by comparing the peak area with that of the standard solution.
-
Quantitative Data Summary
The following tables summarize various HPLC conditions that have been used for the analysis of Ethynyl Estradiol. These can be adapted for Ethynyl Estradiol-¹³C₂.
Table 1: Mobile Phase Compositions
| Mobile Phase | Ratio (v/v) | pH | Reference |
| Phosphate Buffer : Acetonitrile | 75:25 | 3.6 | [1] |
| Acetonitrile : HSA | 70:30 | Not specified | [2] |
| KH₂PO₄ Buffer (0.02M) : Acetonitrile | 50:50 | Not specified | |
| Methanol : Water | 45:55 | Not specified | [3] |
| 0.01N Na₂HPO₄ Buffer : Acetonitrile | 70:30 | Not specified | [4] |
Table 2: Chromatographic Parameters
| Column Type | Column Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Phenomenex Gemini C18 | 250 mm x 4.6 mm, 5 µm | 1.0 | 237 | [1] |
| Agilent Eclipse XDB C18 | 250 mm x 4.6 mm, 5 µm | Not specified | Not specified | [2] |
| Zorbax SB Phenyl C18 | 150 mm x 4.6 mm | 2.0 | 285 (Excitation), 310 (Emission) | |
| C18 | 250 mm x 4.6 mm, 5 µm | 1.0 | 210 | [3] |
| BDS C18 | 150 mm x 4.6 mm, 5 µm | 1.0 | 230 | [4] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Development of a simple liquid chromatography method for dissolution testing of low dose desogestrel and ethinylestradiol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of Ethynyl Estradiol-13C2 in processed samples and stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethynyl Estradiol-13C2 in processed samples and stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethinyl Estradiol-13C2 stock solutions?
A1: For optimal stability, it is recommended to store Ethinyl Estradiol-13C2 stock solutions under the following conditions:
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
As a powder: Store at -20°C for up to 3 years.[1]
-
Aqueous solutions are not recommended for storage for more than one day.
Q2: How stable is Ethinyl Estradiol-13C2 in processed biological samples like plasma?
A2: While specific quantitative data for the 13C2 labeled version is limited, the stability of ethinyl estradiol in human plasma has been well-documented and is expected to be comparable for Ethinyl Estradiol-13C2 due to their identical chemical structures. Key stability findings for ethinyl estradiol in human plasma include:
-
Short-term (Bench-top) Stability: Stable for at least 24 hours at room temperature (25°C).[2]
-
Long-term Stability: Stable for at least 15 days when stored at -20°C.[2]
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles when frozen at -20°C or -70°C.
-
Post-extractive Stability: Extracts can be stable for extended periods when stored at 2-8°C.
Q3: What factors can lead to the degradation of Ethinyl Estradiol-13C2 during sample processing and analysis?
A3: Several factors can contribute to the degradation of Ethinyl Estradiol-13C2:
-
Temperature: Elevated temperatures can accelerate degradation. It is crucial to keep samples on ice or refrigerated during processing.
-
pH: Extreme pH conditions (strong acids or bases) can cause degradation.[3]
-
Oxidation: Exposure to oxidizing agents can lead to degradation products.[3]
-
Light: Ethinyl estradiol is sensitive to light and can undergo photodegradation.[4][5] Samples should be protected from light, for example, by using amber vials.
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize steroid hormones. Prompt processing and proper storage are necessary to minimize enzymatic activity.
Q4: Is Ethinyl Estradiol-13C2 stable in an autosampler during an analytical run?
A4: Yes, studies on ethinyl estradiol have shown it to be stable in an autosampler for at least 24 hours when kept at a controlled temperature (e.g., 4°C or 5°C).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Ethinyl Estradiol-13C2.
| Problem | Potential Cause | Troubleshooting Steps |
| Low analyte response or signal loss | Degradation during sample collection and handling. | - Process samples as quickly as possible after collection.- Keep samples on ice and protected from light.- Centrifuge to separate plasma/serum promptly. |
| Improper storage conditions. | - Verify that samples have been consistently stored at -80°C for long-term storage.- Check freezer logs for any temperature fluctuations. | |
| Inefficient extraction. | - Review and optimize your extraction protocol.- Ensure the chosen solvent is appropriate and of high purity. | |
| Instrumental issues. | - Check the performance of the LC-MS/MS system.- Run system suitability tests and quality control samples. | |
| High variability in results | Inconsistent sample processing. | - Ensure all samples, calibrators, and quality controls are treated identically.- Standardize incubation times, temperatures, and mixing steps. |
| Pipetting errors. | - Calibrate and verify the accuracy of pipettes regularly.- Use appropriate pipetting techniques for the sample matrix. | |
| Incomplete vortexing/mixing. | - Ensure thorough mixing at each step of the sample preparation process. | |
| Presence of unexpected peaks in the chromatogram | Contamination. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment. |
| Carryover. | - Optimize the autosampler wash procedure.- Inject a blank sample after a high-concentration sample to check for carryover. | |
| Degradation products. | - Review sample handling and storage procedures to minimize degradation.- Perform forced degradation studies to identify potential degradation products.[3][6] |
Quantitative Stability Data
The following tables summarize the stability of ethinyl estradiol in human plasma, which can be extrapolated to Ethinyl Estradiol-13C2.
Table 1: Stability of Ethinyl Estradiol in Human Plasma under Various Storage Conditions.
| Stability Condition | Concentration (pg/mL) | % Recovery | % Change from Initial |
| Bench Top Stability (21 hrs 15 min) | 179.520 | 92.66 | 2.26 |
| Dry Ice Stability (45 hr 15 min) | 179.520 | 93.80 | 3.52 |
| Post Extracted Refrigerator Stability (29 hrs 50 min) | 179.520 | 89.62 | -0.67 |
| Dry Extract Stability (29 hrs 33 min) | 179.520 | 91.91 | 1.87 |
| Freeze - Thaw Stability (-70±15 °C) | 179.520 | 89.36 | -0.88 |
| Freeze - Thaw Stability (-20±5 °C) | 179.520 | 90.47 | 0.36 |
Table 2: Summary of Ethinyl Estradiol Stability in Human Plasma.
| Stability Experiment | Duration | Temperature | Conclusion |
| Short-term storage | 24 hours | 25 °C | Stable[2] |
| Long-term storage | 15 days | -20 °C | Stable[2] |
Experimental Protocols
Protocol: Stability-Indicating LC-MS/MS Method for Ethinyl Estradiol-13C2
This protocol outlines a general procedure for assessing the stability of Ethinyl Estradiol-13C2 in biological matrices using a stability-indicating LC-MS/MS method.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Ethinyl Estradiol-13C2 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution with the appropriate solvent to cover the desired calibration range.
-
Prepare an internal standard (IS) stock solution (e.g., a deuterated analog of ethinyl estradiol) and working solutions in a similar manner.[7]
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of the biological matrix (e.g., plasma, urine), add the internal standard.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Ethinyl Estradiol-13C2 and the internal standard.
-
4. Forced Degradation Studies: To confirm the stability-indicating nature of the method, subject a solution of Ethinyl Estradiol-13C2 to forced degradation under the following conditions:
-
Acid Hydrolysis: Treat with a mild acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a mild base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Photodegradation: Expose the solution to UV light.
-
Thermal Degradation: Heat the solution. Analyze the stressed samples using the developed LC-MS/MS method to ensure that any degradation products are chromatographically separated from the parent compound.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for analytical issues.
References
- 1. uspnf.com [uspnf.com]
- 2. bepls.com [bepls.com]
- 3. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
identifying and resolving analytical interference with Ethynyl Estradiol-13C2
Welcome to the technical support center for analytical methods involving Ethynyl Estradiol-13C2. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common analytical interferences encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Ethinyl Estradiol (EE), a synthetic estrogen commonly used in oral contraceptives.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is crucial. It is chemically identical to the analyte (Ethinyl Estradiol) but has a different mass due to the 13C isotopes. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, which leads to more accurate and precise quantification.[3]
Q2: We are observing unexpected peaks in our chromatogram near the retention time of this compound. What are the potential sources of this interference?
A2: Interference in Ethinyl Estradiol analysis is a common challenge due to its low concentration in biological samples and the presence of structurally similar compounds.[4][5] Potential sources of interference include:
-
Endogenous Steroids: Naturally occurring estrogens and other steroids in the biological matrix (e.g., plasma) can have similar chromatographic behavior and chemical properties.[1][4][6]
-
Metabolites of Ethinyl Estradiol: Ethinyl Estradiol is extensively metabolized into various hydroxylated and conjugated forms.[7][8][9] These metabolites can sometimes co-elute with the parent drug and its internal standard.[10][11]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample could cause interference.
-
Matrix Components: Components of the biological matrix, such as phospholipids, can suppress or enhance the ionization of the analyte and internal standard, a phenomenon known as the matrix effect.[12][13]
Q3: Our results show high variability between replicate injections. Could this be related to interference?
A3: High variability between replicate injections can indeed be a symptom of analytical interference. Inconsistent matrix effects are a likely cause.[12] If the interfering substances are not uniformly present across all samples or if they elute at the edge of the analyte peak, they can cause fluctuating ion suppression or enhancement, leading to poor precision. It is also important to assess for sample carryover, where remnants of a high-concentration sample affect subsequent injections.[12]
Q4: How can we confirm if a co-eluting peak is causing the interference?
A4: To confirm co-elution, you can employ several strategies:
-
High-Resolution Mass Spectrometry (HRMS): This can help differentiate between this compound and an interfering compound based on their exact mass-to-charge ratios.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector with your LC system, you can assess the spectral purity across the peak. A non-homogenous spectrum suggests the presence of more than one compound.[14][15]
-
Modify Chromatographic Conditions: Altering the mobile phase composition, gradient, or column chemistry can help to separate the co-eluting peaks.[16] If the interfering peak separates from the analyte peak under different conditions, it confirms co-elution.[14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Asymmetric Peaks
Poor peak shape, such as fronting or tailing, for this compound can be an indicator of interference or other chromatographic issues.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Interference | Modify the chromatographic gradient or change the stationary phase. | Improved peak symmetry and resolution from the interfering compound.[16] |
| Column Overload | Dilute the sample or use a column with a higher loading capacity. | Sharper, more symmetrical peaks. |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different chemistry (e.g., phenyl column for π-π interactions).[17] | Reduced peak tailing and improved symmetry. |
| Dirty Guard Column/Column Frit | Replace the guard column or sonicate the column frit. | Restored peak shape and system pressure.[14] |
Issue 2: Inaccurate Quantification and Poor Recovery
Inaccurate results are often a direct consequence of unresolved interference.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement) | Implement a more rigorous sample clean-up procedure (e.g., multi-step SPE or LLE).[4][13] | Consistent and high recovery of the analyte and internal standard.[18] |
| Co-eluting Isobaric Interference | Optimize the MS/MS transition by selecting a more specific fragment ion. | Increased signal-to-noise ratio and elimination of the interfering signal. |
| Inefficient Derivatization | Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).[19] | Increased sensitivity and improved accuracy.[3][13] |
| Analyte Degradation | Investigate the stability of this compound under the current sample preparation and storage conditions. | Improved accuracy and precision. |
Experimental Protocols
Protocol 1: Sample Preparation using LLE and SPE
This protocol is designed to minimize interference from the biological matrix.[4][20]
-
Spiking: To 500 µL of human plasma, add the this compound internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the derivatized sample.
-
Wash the cartridge with water followed by hexane to remove excess derivatization reagent and other interferences.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Conditions
Optimized chromatographic and mass spectrometric conditions are essential for resolving Ethinyl Estradiol from endogenous interferences.[3][12]
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC HSS C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 35% B, increase to 95% B over 2 minutes, hold for 0.7 minutes, and then return to initial conditions.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ethinyl Estradiol (derivatized): m/z 530.16 → 171.08[3]
-
This compound (derivatized): To be determined based on the mass shift from the 13C labels. A common transition would be m/z 532.16 → 171.08.
-
Visual Guides
Caption: A workflow for troubleshooting analytical interference.
References
- 1. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethinyl Estradiol | Rupa Health [rupahealth.com]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic drug interactions involving 17alpha-ethinylestradiol: a new look at an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites [mdpi.com]
- 11. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling a… [ouci.dntb.gov.ua]
- 12. ijrpr.com [ijrpr.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
optimization of MS/MS parameters for Ethynyl Estradiol-13C2 fragmentation
Welcome to the technical support center for the optimization of MS/MS parameters for Ethinyl Estradiol-13C2 fragmentation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the quantitative analysis of this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: Why is Ethinyl Estradiol-13C2 used as an internal standard?
A1: Ethinyl Estradiol-13C2 is a stable isotope-labeled version of Ethinyl Estradiol. It is an ideal internal standard for quantitative analysis by LC-MS/MS because it shares very similar chemical and physical properties with the unlabeled analyte. This includes co-elution during chromatography and similar ionization and fragmentation behavior in the mass spectrometer. The mass difference allows for its distinct detection, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: Is derivatization necessary for the analysis of Ethinyl Estradiol-13C2?
A2: Yes, derivatization is highly recommended to enhance the sensitivity and specificity of the analysis. Ethinyl estradiol, and its 13C2 variant, are often derivatized with reagents like dansyl chloride.[1][2][3][4] This process introduces a readily ionizable group, typically a tertiary amine, which significantly improves the ionization efficiency in positive electrospray ionization (ESI+) mode.[3][4]
Q3: What are the expected precursor and product ions for dansylated Ethinyl Estradiol-13C2?
A3: For dansylated Ethinyl Estradiol, the protonated molecule [M+H]+ is observed at m/z 530.2.[2][3] The most common and stable product ion corresponds to the dansyl group, observed at m/z 171.1.[2][3] Therefore, for Ethinyl Estradiol-13C2, the precursor ion will have a +2 Da mass shift. The expected MRM transition would be m/z 532.2 → 171.1. The product ion remains the same as the 13C labels are on the ethinyl estradiol molecule, not the dansyl chloride.
Q4: What are the main challenges in developing a bioanalytical method for ethinyl estradiol?
A4: The primary challenges include:
-
Low physiological concentrations: Ethinyl estradiol is administered at low doses and is extensively metabolized, resulting in very low circulating levels in biological matrices.[2][3][4]
-
Interference from endogenous steroids: Biological samples contain numerous structurally similar endogenous estrogens that can interfere with the analysis.
-
Matrix effects: Components of biological matrices like plasma can suppress or enhance the ionization of the analyte, affecting accuracy and precision.
-
Sample cleanliness: Achieving the required low limits of detection (in the low pg/mL range) necessitates rigorous sample clean-up to minimize background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Ethinyl Estradiol-13C2.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for Ethinyl Estradiol-13C2 | 1. Inefficient derivatization. 2. Suboptimal MS/MS parameters. 3. Poor extraction recovery. 4. Instrument sensitivity issue. | 1. Optimize derivatization conditions (pH, temperature, reaction time). Ensure fresh dansyl chloride solution is used. 2. Perform a full optimization of MS/MS parameters (precursor/product ions, collision energy, cone/declustering potential) by infusing a standard solution. 3. Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Check for analyte breakthrough during SPE loading or washing steps. 4. Check instrument performance with a known standard. Clean the ion source and check for any blockages. |
| High background noise | 1. Contaminated solvents or reagents. 2. Incomplete removal of matrix components. 3. Carryover from previous injections. | 1. Use high-purity LC-MS grade solvents and freshly prepared reagents. 2. Improve the sample clean-up method. Consider a multi-step approach combining LLE and SPE. 3. Implement a rigorous needle and injection port washing protocol in your autosampler method. Inject blank samples between high-concentration samples to assess carryover. |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Injection of a sample in a solvent much stronger than the mobile phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the mobile phase pH is appropriate for the analyte and column. Check for proper mixing and degassing of the mobile phase. 3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Inconsistent results (poor precision) | 1. Variability in sample preparation. 2. Unstable instrument performance. 3. Matrix effects varying between samples. | 1. Ensure consistent and precise execution of all sample preparation steps, especially liquid handling and evaporation. 2. Monitor system suitability by injecting a standard solution at regular intervals during the analytical run. 3. Use a stable isotope-labeled internal standard like Ethinyl Estradiol-13C2 to compensate for matrix effects. Further optimization of the sample clean-up may be necessary. |
Quantitative Data Summary
The following tables summarize typical MS/MS parameters for the analysis of dansylated Ethinyl Estradiol. Note that the optimal values for Ethinyl Estradiol-13C2 should be determined empirically on your specific instrument, but these provide a good starting point.
Table 1: MRM Transitions for Dansylated Ethinyl Estradiol and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Dansyl-Ethinyl Estradiol | 530.2 | 171.1 | Positive |
| Dansyl-Ethinyl Estradiol-d4 | 534.2 | 171.1 | Positive |
| Dansyl-Ethinyl Estradiol-13C2 (Predicted) | 532.2 | 171.1 | Positive |
Table 2: Example MS/MS Compound Parameters (to be optimized for your instrument)
| Parameter | Typical Starting Value | Optimization Range |
| Cone Voltage / Declustering Potential (V) | 30 - 50 | 10 - 100 |
| Collision Energy (eV) | 35 - 55 | 20 - 70 |
| Dwell Time (ms) | 50 - 100 | 20 - 200 |
Note: The optimal collision energy and cone voltage are instrument-dependent and should be determined by infusing a standard solution of dansylated Ethinyl Estradiol-13C2 and varying these parameters to achieve the maximum signal intensity for the m/z 532.2 → 171.1 transition.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
This protocol is a representative example for the extraction and derivatization of ethinyl estradiol from human plasma.[1][5]
-
Plasma Sample Preparation:
-
To 500 µL of human plasma, add the internal standard solution (Ethinyl Estradiol-13C2).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 5 mM ammonium formate (pH 4.5) and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50-60 °C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5-11).
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone.
-
Vortex and incubate at 60 °C for 10-30 minutes.[1]
-
After incubation, the sample is ready for LC-MS/MS analysis. Some protocols may include a post-derivatization clean-up step.[1]
-
LC-MS/MS Analysis
This is a general LC-MS/MS method. Specific conditions should be optimized for your system.
-
LC System: A UPLC or HPLC system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the analyte.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the transitions listed in Table 1.
Visualizations
Caption: Experimental workflow for the analysis of Ethinyl Estradiol-13C2.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quantification of Low-Level Ethinyl Estradiol with 13C2 IS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-level Ethinyl Estradiol (EE2) using its 13C2 labeled internal standard (IS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
Question: Why am I observing a weak or no signal for Ethinyl Estradiol even at higher concentrations?
Answer:
Several factors can contribute to a weak or absent signal for EE2:
-
Poor Ionization Efficiency: Ethinyl Estradiol inherently exhibits low ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1]
-
Suboptimal Mass Spectrometry Parameters: The MS source conditions (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimized for EE2.
-
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting EE2 from the sample matrix.
-
Analyte Degradation: EE2 may be degrading during sample collection, storage, or processing.[2][3]
Troubleshooting Steps:
-
Consider Derivatization: Derivatizing EE2 with a reagent like dansyl chloride can significantly improve its ionization efficiency by introducing a readily ionizable group.[1][4][5][6]
-
Optimize MS Conditions: Systematically tune the mass spectrometer parameters to find the optimal settings for the precursor and product ions of both native EE2 and its 13C2 IS.
-
Evaluate Extraction Recovery: Assess the efficiency of your extraction method by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample. Consider alternative extraction techniques like solid-phase extraction (SPE) or different liquid-liquid extraction (LLE) solvents.[4]
-
Assess Analyte Stability: Perform stability experiments to check for degradation of EE2 in the sample matrix under your storage and processing conditions.[1]
Question: My calibration curve is not linear, or the R-squared value is poor. What are the possible causes?
Answer:
A non-linear calibration curve can be caused by a variety of issues:
-
Matrix Effects: Endogenous components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][7][8]
-
Inappropriate Internal Standard Concentration: The concentration of the 13C2 IS may be too high or too low relative to the analyte concentrations in your calibration standards.
-
Carryover: Residual analyte from a high concentration sample may be carried over into the next injection, affecting the accuracy of the subsequent lower concentration sample.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
Troubleshooting Steps:
-
Investigate Matrix Effects: Prepare calibration standards in a surrogate matrix (e.g., stripped serum or a buffered solution) and compare the slope to that of a matrix-matched calibration curve. A significant difference indicates the presence of matrix effects.
-
Optimize IS Concentration: Ensure the response of the 13C2 IS is consistent and within the linear range of the detector across all calibration points.
-
Minimize Carryover: Implement a robust wash method for the autosampler and injection port between samples. Injecting a blank sample after the highest calibrator can help assess the extent of carryover.[1]
-
Adjust Calibration Range: If detector saturation is suspected, narrow the concentration range of your calibration curve or dilute high-concentration samples.
Question: I am seeing significant variability in my results between replicate injections or different sample preparations. What could be the reason?
Answer:
High variability is often a symptom of inconsistent sample preparation or analytical conditions.
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction, can introduce variability if not performed consistently.
-
Matrix Effects: As mentioned previously, matrix effects can vary between different lots of biological matrix, leading to inconsistent results.[7]
-
Instrument Instability: Fluctuations in the LC or MS system (e.g., pump performance, source cleanliness) can cause signal instability.
Troubleshooting Steps:
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize manual pipetting errors.
-
Thoroughly Validate the Method: Perform a comprehensive method validation including intra- and inter-day precision and accuracy assessments using multiple lots of matrix.
-
Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance and stability of the LC-MS/MS system.
Frequently Asked Questions (FAQs)
Q1: Why is a 13C2 labeled internal standard preferred for Ethinyl Estradiol quantification?
A stable isotope-labeled (SIL) internal standard like 13C2-EE2 is the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to the analyte, meaning it will have the same extraction recovery, chromatographic retention time, and ionization response.[1] This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[9]
Q2: What are the common challenges associated with the chromatographic separation of Ethinyl Estradiol?
The primary challenge is separating EE2 from structurally similar endogenous estrogens and their metabolites, which can be present at much higher concentrations in biological samples.[8][10] Co-elution of these interfering compounds can lead to inaccurate quantification. Achieving adequate separation often requires careful selection of the analytical column, mobile phase composition, and gradient profile.[10]
Q3: What is "matrix effect" and how does it impact the quantification of low-level Ethinyl Estradiol?
Matrix effect refers to the alteration of ionization efficiency of the analyte and internal standard by co-eluting compounds from the sample matrix.[1][7][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For low-level analytes like EE2, even minor matrix effects can have a significant impact on the accuracy and precision of the measurement. The use of a co-eluting stable isotope-labeled internal standard like 13C2-EE2 is the most effective way to compensate for these effects.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Ethinyl Estradiol Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18, e.g., 50 x 2.1 mm, 1.7 µm | [1][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][6] |
| Mobile Phase B | Acetonitrile | [1][6][7] |
| Flow Rate | 0.3 - 0.5 mL/min | [1] |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][7] |
| Precursor Ion (m/z) | Varies with derivatization (e.g., 530.16 for dansylated EE2) | [1] |
| Product Ion (m/z) | Varies with derivatization (e.g., 171.08 for dansylated EE2) | [1] |
| Internal Standard | 13C2-Ethinyl Estradiol or other SIL IS | [9][12] |
Table 2: Representative Quantitative Performance Data
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 - 5 pg/mL | [1][8] |
| Linearity Range | 5 - 500 pg/mL | [1][6] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Accuracy (%Bias) | 85 - 115% | [4][8] |
| Extraction Recovery | > 65% | [1][4] |
| Matrix Effect (%CV) | < 15% | [8] |
Visualizations
References
- 1. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation Process of Ethinylestradiol—Kinetic Study [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. waters.com [waters.com]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
correcting for isotopic crosstalk between Ethynyl Estradiol and 13C2 standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on correcting for isotopic crosstalk between Ethynyl Estradiol (EE2) and its 13C2-labeled internal standard (13C2-EE2) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of an LC-MS/MS assay for Ethynyl Estradiol?
A1: Isotopic crosstalk refers to the interference between the mass signal of the unlabeled analyte (Ethynyl Estradiol) and its stable isotope-labeled internal standard (13C2-Ethynyl Estradiol). This occurs due to the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte, which can contribute to the signal of the internal standard, and vice versa. This interference can lead to inaccuracies in quantification if not properly corrected.[1][2][3]
Q2: Why is it crucial to correct for isotopic crosstalk?
A2: Failure to correct for isotopic crosstalk can lead to several analytical issues:
-
Inaccurate Quantification: The analyte's contribution to the internal standard's signal can artificially inflate the internal standard's response, leading to an underestimation of the true analyte-to-internal standard ratio and, consequently, an inaccurate (lower) calculated concentration of the analyte.[1]
-
Non-Linear Calibration Curves: As the concentration of the analyte increases, its isotopic contribution to the fixed concentration of the internal standard becomes more significant. This disrupts the linear relationship between the concentration and the analyte/internal standard peak area ratio, potentially leading to a non-linear calibration curve that does not accurately model the concentration-response relationship.[1]
-
Compromised Assay Accuracy and Precision: The uncorrected interference can introduce systematic errors, reducing the overall accuracy and precision of the bioanalytical method.
Q3: What are the primary sources of isotopic crosstalk between Ethynyl Estradiol and 13C2-Ethynyl Estradiol?
A3: The two main sources are:
-
Natural Isotope Abundance in Ethynyl Estradiol: Unlabeled Ethynyl Estradiol (C₂₀H₂₄O₂) naturally contains a certain percentage of ¹³C isotopes. The molecular ion of EE2 will have isotopic peaks at M+1 and M+2, which can overlap with the signal of the 13C2-labeled internal standard.
-
Isotopic Purity of the 13C2-Ethynyl Estradiol Standard: The 13C2-labeled internal standard may contain a small percentage of unlabeled (M+0) or singly labeled (M+1) Ethynyl Estradiol as impurities from its synthesis.[]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at high concentrations | Significant isotopic contribution from high concentrations of unlabeled Ethynyl Estradiol to the 13C2-Ethynyl Estradiol signal.[1] | 1. Experimentally determine the crosstalk contribution of the analyte to the internal standard channel. 2. Apply a mathematical correction to the internal standard response. 3. If the issue persists, consider using an internal standard with a higher mass difference (e.g., ¹³C₃ or ¹³C₄ labeled). |
| Inaccurate quantification, with a negative bias at high analyte concentrations | The analyte's isotopic signal is artificially increasing the internal standard's signal, leading to a lower analyte/internal standard ratio.[1] | 1. Follow the protocol to determine the correction factor for analyte-to-internal standard crosstalk. 2. Re-process the data using the correction formula. |
| Presence of a small peak in the analyte channel when injecting a pure internal standard solution | The 13C2-Ethynyl Estradiol standard contains some unlabeled Ethynyl Estradiol as an impurity. | 1. Analyze a high-concentration solution of the 13C2-Ethynyl Estradiol standard alone. 2. Determine the percentage of the M+0 peak relative to the M+2 peak. 3. If significant, apply a correction to the analyte signal based on the internal standard's contribution. |
| Unexpectedly high background in the internal standard channel | Potential contribution from endogenous or exogenous Ethynyl Estradiol in blank matrix samples. | 1. Analyze multiple sources of blank matrix to assess baseline levels. 2. Ensure adequate chromatographic separation of Ethynyl Estradiol from any interfering matrix components. |
Experimental Protocols
Protocol 1: Determining the Contribution of Unlabeled Ethynyl Estradiol to the 13C2-Ethynyl Estradiol Signal
Objective: To quantify the percentage of the unlabeled Ethynyl Estradiol signal that is detected in the mass transition of the 13C2-Ethynyl Estradiol internal standard.
Methodology:
-
Prepare a High-Concentration Standard of Unlabeled Ethynyl Estradiol: Prepare a stock solution of unlabeled Ethynyl Estradiol in a suitable solvent (e.g., methanol) at a concentration that will produce a strong signal in the mass spectrometer.
-
Mass Spectrometer Setup: Configure the instrument to monitor the Multiple Reaction Monitoring (MRM) transitions for both unlabeled Ethynyl Estradiol and 13C2-Ethynyl Estradiol.
-
Analysis: Inject the high-concentration solution of unlabeled Ethynyl Estradiol. Crucially, this sample must not contain any 13C2-Ethynyl Estradiol.
-
Data Acquisition: Measure the peak area of the primary MRM transition for unlabeled Ethynyl Estradiol (AreaAnalyte) and the peak area in the MRM transition for 13C2-Ethynyl Estradiol (AreaCrosstalk).
-
Calculation of the Correction Factor (CF₁):
-
CF₁ (%) = (AreaCrosstalk / AreaAnalyte) * 100
-
Protocol 2: Determining the Contribution of 13C2-Ethynyl Estradiol to the Unlabeled Ethynyl Estradiol Signal
Objective: To quantify the percentage of the 13C2-Ethynyl Estradiol signal that is detected in the mass transition of the unlabeled Ethynyl Estradiol.
Methodology:
-
Prepare a High-Concentration Standard of 13C2-Ethynyl Estradiol: Prepare a stock solution of 13C2-Ethynyl Estradiol in a suitable solvent at a concentration similar to what is used in the analytical method.
-
Mass Spectrometer Setup: Use the same MRM transitions as in Protocol 1.
-
Analysis: Inject the high-concentration solution of 13C2-Ethynyl Estradiol. This sample must not contain any unlabeled Ethynyl Estradiol.
-
Data Acquisition: Measure the peak area of the primary MRM transition for 13C2-Ethynyl Estradiol (AreaIS) and the peak area in the MRM transition for unlabeled Ethynyl Estradiol (AreaCrosstalk_to_Analyte).
-
Calculation of the Correction Factor (CF₂):
-
CF₂ (%) = (AreaCrosstalk_to_Analyte / AreaIS) * 100
-
Data Presentation
Table 1: Theoretical Isotopic Abundance of Ethynyl Estradiol (C₂₀H₂₄O₂)*
| Isotopologue | Relative Abundance (%) | Source |
| M+0 (Monoisotopic) | 100.00 | All ¹²C, ¹H, ¹⁶O |
| M+1 | 22.08 | Primarily one ¹³C atom |
| M+2 | 2.65 | Primarily two ¹³C atoms or one ¹⁸O atom |
*Calculated based on natural isotopic abundances: ¹³C (1.107%), ¹⁷O (0.038%), ¹⁸O (0.205%), ²H (0.015%).
Table 2: Example Calculation of Corrected Peak Areas
| Measurement | Uncorrected Peak Area | Correction Factor | Corrected Peak Area |
| Analyte (EE2) | 2,500,000 | CF₂ = 0.5% | 2,492,500 |
| Internal Standard (13C2-EE2) | 1,000,000 | CF₁ = 2.5% | 937,500 |
Correction Formulas:
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * (CF₂ / 100))
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * (CF₁ / 100))
Visualizations
Caption: Experimental workflow for determining and applying isotopic crosstalk correction factors.
Caption: Diagram illustrating the sources of isotopic crosstalk between the analyte and internal standard.
References
Technical Support Center: Analysis of Ethynyl Estradiol-13C2
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of derivatization on the analysis of Ethynyl Estradiol-13C2. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is often employed in the analysis of Ethynyl Estradiol (EE) and its isotopically labeled internal standards like this compound for several key reasons:
-
Enhanced Sensitivity: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce easily ionizable groups, significantly improving the analyte's response in the mass spectrometer. For instance, dansyl chloride derivatization introduces a tertiary amine group, which is readily protonated, leading to a substantial increase in signal intensity in positive ion electrospray ionization (ESI)[1][2]. Methods using derivatization have achieved lower limits of quantitation (LLOQ) down to 1.0-5 pg/mL[2][3][4].
-
Improved Chromatographic Properties: For Gas Chromatography-Mass Spectrometry (GC-MS), estrogens are not sufficiently volatile or thermally stable for direct analysis. Derivatization, typically silylation, converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers, allowing for successful elution and detection[5][6][7].
-
Increased Specificity: Derivatization can shift the analyte to a higher mass range, potentially moving it away from endogenous interferences in the sample matrix[8]. The specific fragmentation patterns of the derivatives can also be utilized for highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions in tandem mass spectrometry (MS/MS)[1][9].
Q2: What are the common derivatization reagents for this compound analysis?
A2: The choice of derivatization reagent depends on the analytical technique being used:
-
For LC-MS/MS:
-
Dansyl Chloride: This is a widely used reagent that reacts with the phenolic hydroxyl group of Ethynyl Estradiol to introduce a highly ionizable dansyl group[1][2][3][4].
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent also targets the phenolic hydroxyl group, creating a charged derivative suitable for sensitive analysis[8].
-
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation (MPPZ): This two-step derivatization has been shown to create stable derivatives for quantifying estrogens and their metabolites at low endogenous levels[10][11].
-
-
For GC-MS:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A common silylating agent used to derivatize the hydroxyl groups of estrogens, making them more volatile for GC analysis[5][6]. It is often used with a catalyst like trimethylchlorosilane (TMCS).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another popular silylating reagent for GC-MS analysis of estrogens[12].
-
Q3: Will the 13C2 label on Ethynyl Estradiol affect the derivatization reaction?
A3: In general, the 13C2 label on Ethynyl Estradiol should not significantly affect the chemical reactivity or the efficiency of the derivatization reaction. The labeled carbon atoms are typically in the ethynyl group, which is not the primary site of derivatization for the reagents mentioned above (which target the hydroxyl groups). However, it is good practice to verify the derivatization efficiency of the labeled standard relative to the unlabeled analyte during method development, as minor isotopic effects on reaction kinetics, though unlikely to be significant, cannot be entirely ruled out.
Q4: How does derivatization impact the mass spectrum of this compound?
A4: Derivatization will increase the mass of the molecule by the mass of the derivatizing group. For this compound, the precursor ion in MS analysis will be the mass of the derivatized isotopically labeled molecule. For example, after derivatization with dansyl chloride, the protonated molecule of unlabeled Ethynyl Estradiol appears at m/z 530[1]. Therefore, the dansylated this compound would be expected at m/z 532. The product ions in MS/MS analysis may or may not contain the 13C2 label, depending on the fragmentation pathway. For instance, the collision-induced dissociation of dansylated Ethynyl Estradiol often yields a prominent product ion at m/z 171, corresponding to the protonated 5-(dimethylamino)naphthalene moiety, which does not contain the ethynyl group and thus would be the same for both the labeled and unlabeled compounds[1][9].
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction mixture | Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. For silylation, passing the sample extract through anhydrous sodium sulfate can help remove residual water[13]. |
| Incorrect reaction temperature or time | Optimize the reaction conditions. For silylation with BSTFA, a common condition is heating at 60-70°C for 30 minutes[5][6]. For dansylation, incubation at 60°C for 10-30 minutes is often used[4][14]. Perform a kinetics study to determine the optimal conditions for your specific application[13]. |
| Degradation of derivatizing reagent | Use fresh derivatizing reagent. Store reagents under the manufacturer's recommended conditions (e.g., protected from light and moisture). |
| Incorrect pH for the reaction | Some derivatization reactions are pH-dependent. For example, dansylation is typically carried out under basic conditions (e.g., using sodium bicarbonate buffer at pH 10.5)[4]. Ensure the pH of your reaction mixture is appropriate. |
| Matrix effects inhibiting the reaction | Co-extracted matrix components can interfere with the derivatization reaction. Improve the sample clean-up procedure prior to derivatization. This may involve using a more selective solid-phase extraction (SPE) sorbent or performing a liquid-liquid extraction (LLE). |
Issue 2: Inconsistent or Poor Reproducibility of Results
| Potential Cause | Troubleshooting Step |
| Incomplete mixing of reagents | Ensure thorough mixing of the sample extract and derivatizing reagent. Vortexing is a common practice[14]. Inconsistent mixing is a common source of error in repeatability[13]. |
| Variability in sample dryness | If an evaporation step is used prior to derivatization, ensure samples are evaporated to complete dryness. Residual solvent can interfere with the reaction. |
| Degradation of derivatives | Some derivatives may have limited stability. Analyze the samples as soon as possible after derivatization. Check the stability of the derivatives under your storage conditions (e.g., autosampler at 10-15°C)[8][11]. |
| Solvent effects in GC-MS silylation | The choice of solvent can impact the derivatization of Ethynyl Estradiol. For example, using pyridine or dimethylformamide with MSTFA or BSTFA can lead to the formation of a single di-TMS derivative, whereas other solvents may produce multiple products[12]. |
Issue 3: High Background or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Excess derivatizing reagent | Excess reagent can create a large background signal or interfere with the chromatography. A post-derivatization clean-up step, such as an additional SPE or LLE, can be used to remove excess reagent[4]. |
| Side reactions or byproducts | Optimize reaction conditions (temperature, time, reagent amount) to minimize the formation of byproducts. |
| Matrix interferences | Endogenous compounds in the matrix can co-elute with the analyte of interest. Enhance the sample clean-up process. Utilizing a mixed-mode SPE can significantly reduce matrix background. Also, ensure sufficient chromatographic resolution between the analyte and any interfering peaks. |
Quantitative Data Summary
Table 1: Comparison of Analytical Sensitivity for Ethynyl Estradiol With and Without Derivatization
| Analytical Method | Derivatization Reagent | Lower Limit of Quantitation (LLOQ) | Reference |
| LC-MS/MS | None | 15-20 pg/mL (for Estrone and Estradiol) | [8] |
| LC-MS/MS | FMP-TS | 0.5-1 pg/mL (for Estrone and Estradiol) | [8] |
| LC-MS/MS | Dansyl Chloride | 2.5 pg/mL | [2] |
| LC-MS/MS | Dansyl Chloride | 5 pg/mL | [1][4] |
| LC-MS/MS | Dansyl Chloride | 1.0 pg/mL | [3] |
| GC-MS | Silylation (TMS) | 5-10 ng/L (in water samples) | [7] |
Table 2: Recovery and Precision Data for Derivatization-Based Methods
| Analyte | Derivatization Reagent | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Estrogenic Chemicals | Silylation (TMS) | Spiked Water | 78-102 | 1-15 | [7] |
| Estrogens & Metabolites | MPPZ | Human Plasma | 93-108 | <15 | [11] |
| Ethynyl Estradiol | Dansyl Chloride | Rhesus Monkey Plasma | - | <7.5 | [1] |
Experimental Protocols
Protocol 1: Dansylation of this compound for LC-MS/MS Analysis (Adapted from multiple sources)
-
Sample Extraction: Extract this compound from the plasma matrix using liquid-liquid extraction with a mixture of hexane and methyl-tert-butyl ether or solid-phase extraction[2][3][4].
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 50°C[4].
-
Reconstitution: Reconstitute the dried extract in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5)[4].
-
Derivatization: Add 200 µL of dansyl chloride solution (1 mg/mL in acetone) to the reconstituted sample[4].
-
Incubation: Vortex the mixture and incubate at 60°C for 10-30 minutes[4][14].
-
Post-Derivatization Clean-up: After cooling, the reaction mixture may be further cleaned up by another LLE or SPE step to remove excess derivatizing reagent[2][4].
-
Final Reconstitution: Evaporate the final extract and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system[2].
Protocol 2: Silylation of this compound for GC-MS Analysis (General Procedure)
-
Sample Preparation: Aliquot the sample extract containing this compound into a reaction vial and evaporate to dryness under nitrogen[5].
-
Solvent Addition: Add a suitable solvent such as pyridine or dimethylformamide[12].
-
Reagent Addition: Add the silylating reagent, for example, a mixture of BSTFA with 1% TMCS[5].
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes[5][6].
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
Caption: LC-MS/MS derivatization workflow for this compound.
Caption: GC-MS silylation workflow for this compound.
Caption: Troubleshooting logic for poor derivatization results.
References
- 1. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. thekeep.eiu.edu [thekeep.eiu.edu]
- 7. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
reducing background noise in Ethinyl Estradiol analysis with a labeled standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Ethinyl Estradiol (EE), with a focus on reducing background noise using labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is a labeled internal standard (IS) recommended for Ethinyl Estradiol (EE) analysis?
A1: A stable isotope-labeled (SIL) internal standard, such as Ethinyl Estradiol-d4 (EE-d4), is highly recommended because it shares very similar physicochemical properties with the unlabeled analyte.[1] This similarity ensures that the IS and the analyte behave almost identically during sample preparation (extraction, derivatization) and chromatographic separation. Consequently, the SIL IS can effectively compensate for variations in sample processing and, most importantly, for matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components from the sample matrix.[1][2] This leads to more accurate and precise quantification, especially at the low concentrations typical for EE in biological samples.
Q2: What are the most common sources of background noise in EE analysis?
A2: The most common sources of background noise in Ethinyl Estradiol analysis, particularly in biological matrices like plasma, include:
-
Endogenous Steroids: Closely related endogenous estrogens and other steroids can have similar chromatographic behavior and molecular weights, causing interference.[3][4]
-
Phospholipids: These are abundant in plasma and can cause significant matrix effects, leading to ion suppression and poor reproducibility.[3][5]
-
Reagents and Solvents: Contaminants in solvents, reagents, or from lab equipment can introduce interfering peaks.[6] Meticulous cleaning of all glassware is crucial.[6]
-
Sample Collection and Storage: Improper handling of samples can lead to degradation or contamination.
Q3: Is derivatization necessary for EE analysis? If so, why?
A3: While not strictly mandatory, derivatization of Ethinyl Estradiol with an agent like dansyl chloride is a common and highly effective strategy to enhance the sensitivity of the analysis, particularly for achieving low limits of quantification (in the pg/mL range).[7][8][9][10] The derivatization process attaches a chemical group to the EE molecule that improves its ionization efficiency in the mass spectrometer, leading to a stronger signal.[9][11]
Q4: What are the key considerations when developing an LC-MS/MS method for EE?
A4: Key considerations for developing a robust LC-MS/MS method for EE include:
-
Sample Preparation: A multi-step sample preparation protocol involving techniques like Solid Phase Extraction (SPE) and/or Liquid-Liquid Extraction (LLE) is often necessary to remove interfering matrix components.[3][10][12]
-
Chromatographic Separation: Achieving good chromatographic resolution to separate EE from endogenous steroids and other interferences is critical.[3][4] The choice of the analytical column (e.g., C18) and mobile phase composition are important factors.[3][7]
-
Mass Spectrometry Parameters: Optimization of MS parameters, including ionization mode (typically positive electrospray ionization after derivatization), precursor and product ions for Multiple Reaction Monitoring (MRM), and source conditions, is essential for maximizing sensitivity and selectivity.[7][9]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard like EE-d4 is strongly recommended to compensate for matrix effects and improve accuracy.[1][9][12]
Troubleshooting Guide
Problem 1: High background noise or interfering peaks are observed in the chromatogram.
-
Question: I am seeing many interfering peaks around the retention time of my Ethinyl Estradiol peak. What could be the cause and how can I fix it?
-
Answer: This is a common issue often caused by endogenous components from the biological matrix.[4]
-
Solution 1: Improve Sample Cleanup. Your current sample preparation may not be sufficient. Consider implementing a more rigorous cleanup method. For instance, if you are using protein precipitation, try incorporating a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step.[2] A multi-step approach combining these techniques can be highly effective.[3][12]
-
Solution 2: Optimize Chromatographic Separation. Adjust your LC gradient to better resolve the EE peak from interferences. Experiment with different mobile phase compositions or a different stationary phase (column).[9]
-
Solution 3: Check for Contamination. Ensure all solvents and reagents are of high purity and that glassware is meticulously cleaned to avoid external contamination.[6] Analyze method blanks to identify the source of contamination.[6]
-
Problem 2: Poor reproducibility of results between samples.
-
Question: My results for replicate injections of the same sample are not consistent. What could be the reason?
-
Answer: Poor reproducibility is often linked to inconsistent sample processing or uncompensated matrix effects.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard. If you are not already using one, incorporating a SIL IS like EE-d4 is the most effective way to correct for variability in extraction recovery and matrix effects.[1] The ratio of the analyte to the IS should remain consistent even if the absolute signal intensity fluctuates.
-
Solution 2: Automate Sample Preparation. If possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency.
-
Solution 3: Evaluate Matrix Effects. Assess matrix effects by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[8] If significant matrix effects are present, further optimization of the sample cleanup and chromatography is needed.
-
Problem 3: Low signal intensity or inability to reach the desired limit of quantification (LOQ).
-
Question: The signal for Ethinyl Estradiol is too low, and I cannot achieve the required sensitivity. How can I boost the signal?
-
Answer: Low signal intensity can be due to several factors, from sample loss during preparation to suboptimal MS conditions.
-
Solution 1: Implement Derivatization. Derivatizing EE with dansyl chloride can significantly enhance its ionization efficiency and, therefore, the signal intensity in the mass spectrometer.[10][11]
-
Solution 2: Optimize Mass Spectrometer Parameters. Carefully tune the MS source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for the specific MRM transitions of your analyte and internal standard.[7]
-
Solution 3: Minimize Analyte Loss during Sample Preparation. Evaluate your extraction recovery. Ensure that the pH and solvent choices in your LLE or SPE protocol are optimal for EE to prevent its loss during these steps.
-
Solution 4: Check the LC System. Poor peak shape (e.g., broad peaks) can lead to lower peak height and reduced sensitivity. Investigate potential issues with the column, connections, or mobile phase.[13]
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Ethinyl Estradiol Analysis
| Parameter | Ethinyl Estradiol (with Dansyl Derivatization) | Ethinyl Estradiol-d4 (IS) | Reference |
| Precursor Ion (m/z) | 530.16 | 534.3 | [7][14] |
| Product Ion (m/z) | 171.08 | 171.1 | [7][14] |
| Collision Energy (V) | 38 | - | [7] |
| Cone Voltage (V) | 56 | - | [7] |
Table 2: Performance Characteristics of Different EE Analysis Methods
| Method Highlights | LLOQ (pg/mL) | Matrix | Internal Standard | Reference |
| UPLC-MS/MS with derivatization and LLE | 5 | Human Plasma | Prednisone | [7] |
| UPLC-MS/MS with multi-step sample prep | 1 | Human Plasma | Estradiol-d4 | [3] |
| LC-MS/MS with SPE and derivatization | 5 | Human Plasma | Ethinyl Estradiol-d4 | [8][10] |
| UPLC-MS/MS with SPE and LLE | 5 | Human Plasma | Ethinyl Estradiol-d4 | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) and Derivatization
This protocol is based on methodologies described in the literature.[7]
-
Aliquoting: To 500 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Prednisone or EE-d4).
-
Pre-treatment: Add 50 µL of 100 mM sodium chloride solution and vortex for 1 minute.
-
Extraction: Add 2.5 mL of an ethyl acetate-hexane mixture (e.g., 10:90 v/v). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitution & Derivatization: Reconstitute the dried residue in 50 µL of 100 mM sodium bicarbonate (pH ~11). Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Incubation: Incubate the mixture at 60°C for 30 minutes.[10]
-
Final Preparation: After cooling, the sample is ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) and Derivatization
This protocol is a representative example based on established methods.[8][10]
-
Aliquoting and Dilution: To 1 mL of plasma, add the internal standard. Dilute the sample with 1 mL of 5 mM ammonium formate at pH 4.5.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 95:5 water/methanol, followed by 1 mL of 80:20 water/methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Dry the eluate under a stream of nitrogen at 50°C.
-
Derivatization: Reconstitute the residue in 100 µL of 100 mM sodium bicarbonate (pH 10.5). Add 100 µL of dansyl chloride in acetone (1 mg/mL).
-
Incubation: Incubate at 60°C for 30 minutes.
-
Injection: The sample is ready for analysis.
Visualizations
Caption: A generalized workflow for the analysis of Ethinyl Estradiol.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. eijppr.com [eijppr.com]
- 3. waters.com [waters.com]
- 4. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Ethynyl Estradiol-13C2 Isomers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving complete chromatographic separation of isomers and related impurities from Ethynyl Estradiol-13C2. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities of Ethynyl Estradiol that I need to separate?
A1: During the synthesis and storage of Ethynyl Estradiol, several related substances can form. These are often stereoisomers, degradation products, or synthetic by-products. Complete separation of these from the main this compound peak is critical for accurate quantification and purity assessment. Common impurities listed in pharmacopeias (EP/USP) include various related compounds which may have very similar structures and chromatographic behavior.
Q2: I am observing poor resolution between this compound and a closely eluting impurity. What are the initial steps to improve separation?
A2: Poor resolution is a frequent challenge. Begin by systematically evaluating and optimizing your High-Performance Liquid Chromatography (HPLC) method. The primary factors to consider are the choice of stationary phase (column), the mobile phase composition, and the gradient profile. Often, a standard C18 column may not provide the necessary selectivity for closely related steroid isomers.
Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What could be the cause and how can I fix it?
A3: Poor peak shape can be caused by several factors including column degradation, secondary interactions with the stationary phase, or inappropriate mobile phase pH. Ensure your column is not overloaded and is properly conditioned. If using a silica-based column, residual silanol groups can cause peak tailing for polar compounds. Adding a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase can help to improve peak shape.
Q4: Are there alternative chromatographic techniques if I cannot achieve baseline separation with HPLC?
A4: Yes, for particularly challenging separations of steroid isomers, other techniques can be more effective. Supercritical Fluid Chromatography (SFC) is known for its high efficiency and speed in separating stereoisomers. Additionally, techniques like Ion Mobility-Mass Spectrometry (IMS-MS) can separate isomers that are indistinguishable by conventional LC-MS methods.
Troubleshooting Guides
Guide 1: Optimizing Resolution of Closely Eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inadequate stationary phase selectivity. | Switch from a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) column to introduce different separation mechanisms (e.g., pi-pi interactions). |
| Mobile phase composition is not optimal. | If using acetonitrile, try substituting with methanol or using a methanol/acetonitrile mixture. Methanol can alter selectivity for steroid isomers. | |
| Gradient is too steep. | Employ a shallower gradient. A longer, more gradual increase in the organic solvent percentage can effectively separate closely eluting compounds. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier. 0.1% formic acid is commonly used to improve peak shape for acidic and neutral compounds. |
| Column Overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Poor column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. |
Illustrative Chromatographic Data
The following table provides a hypothetical comparison of the separation of this compound from a common impurity on different stationary phases.
| Stationary Phase | Mobile Phase | Retention Time (this compound) | Retention Time (Impurity A) | Resolution (Rs) |
| C18 | Acetonitrile/Water (50:50) with 0.1% Formic Acid | 5.2 min | 5.4 min | 1.2 |
| Phenyl-Hexyl | Acetonitrile/Water (50:50) with 0.1% Formic Acid | 6.8 min | 7.5 min | 2.1 |
| PFP | Methanol/Water (60:40) with 0.1% Formic Acid | 8.1 min | 9.0 min | 2.8 |
Experimental Protocols
Detailed HPLC Method for the Separation of this compound and Related Impurities
This protocol outlines a general-purpose HPLC method that can be used as a starting point for method development and validation.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 20.0 70 22.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm or MS in Selected Ion Monitoring (SIM) mode.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity.
-
Inject the system suitability solution five times. The resolution between the two peaks should be ≥ 2.0, and the relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
-
Visualizations
managing variability in electrospray ionization for Ethynyl Estradiol-13C2
Welcome to the technical support center for the analysis of Ethynyl Estradiol-13C2 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage variability and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak signal for my this compound standard?
A1: Steroid compounds like Ethynyl Estradiol often exhibit poor ionization efficiency in ESI-MS. This is primarily due to the lack of easily ionizable acidic or basic functional groups in their structure, making it difficult to generate a strong signal.[1] The neutral nature of the molecule can lead to low sensitivity compared to compounds with moieties like amines or carboxylic acids.[1][2][3]
Q2: I see multiple peaks in the mass spectrum for my pure this compound standard. What could be the cause?
A2: The presence of multiple peaks for a pure steroid-like compound is often due to in-source fragmentation and the formation of various adducts in the ion source.[1] Common observations include:
-
Neutral Losses: The most frequent observation is the loss of a water molecule ([M+H-H₂O]⁺), particularly for steroids with hydroxyl groups.[1][4] In fact, for Ethynyl Estradiol, the dehydrated molecule can be the predominant precursor ion detected.[4]
-
Adduct Formation: You may be observing adducts with salts or solvent molecules present in your mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts.[1] To minimize sodium adducts, ensure the use of high-purity solvents and clean glassware.[1]
-
In-source Fragmentation: High temperatures in the ion source can cause the molecule to fragment before it is analyzed, leading to multiple peaks with a lower mass-to-charge ratio (m/z).[1][5]
Q3: The most abundant ion in my spectrum is not the expected protonated molecule ([M+H]⁺). Is this normal?
A3: Yes, for many steroid-like compounds, the protonated molecule may not be the most abundant or even an observable ion.[1] It is common for ions resulting from the loss of one or two water molecules ([M+H-H₂O]⁺ or [M+H-2H₂O]⁺) to be the dominant species in the spectrum.[1][4] The stability of the protonated molecule is highly dependent on the steroid's structure.
Q4: How can I improve the sensitivity of my this compound analysis?
A4: A highly effective strategy to improve sensitivity is chemical derivatization.[6][7] By introducing an easily ionizable group, such as a tertiary amine, through derivatization with a reagent like dansyl chloride, the ionization efficiency in ESI is significantly enhanced.[6][8][9][10][11] This allows for much lower limits of quantitation.[6]
Q5: I'm analyzing this compound in a biological matrix (e.g., plasma) and see significant signal suppression. What is the cause and how can I mitigate it?
A5: This phenomenon is known as the matrix effect, where co-eluting endogenous components from the sample interfere with the ionization of the analyte, typically causing ion suppression.[12][13][14] ESI is particularly susceptible to matrix effects when analyzing complex samples.[14] To mitigate this, robust sample preparation is crucial. Techniques like solid-phase extraction (SPE) are effective in cleaning up the sample and reducing matrix effects.[9][11] Additionally, the use of a stable isotope-labeled internal standard, such as Ethynyl Estradiol-d4, is essential to compensate for any remaining matrix effects and ensure accurate quantification.[6][12]
Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Variability
This guide provides a systematic approach to troubleshooting low and inconsistent signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor signal intensity.
Step-by-Step Guide:
-
Check Sample Preparation:
-
Optimize ESI Source Parameters: Systematically tune the following parameters to find the optimal balance for your instrument.[1][15]
-
Source Temperature: Higher temperatures can improve desolvation but may increase in-source fragmentation (neutral loss of water).[1]
-
Spray Voltage: Optimize for a stable ion current. Excessively high voltage can lead to source instability or discharge.[1]
-
Cone/Fragmentor Voltage: Higher voltages increase fragmentation. To enhance the molecular ion peak, "softer" ionization with lower voltages is recommended.[1]
-
-
Implement Chemical Derivatization: If sensitivity remains a challenge, derivatization is a powerful solution. Derivatizing with dansyl chloride introduces a readily protonated tertiary amine, significantly boosting the ESI signal.[6][8][9][10][11]
-
Consider Alternative Ionization Techniques: If available, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be less susceptible to matrix effects for steroid analysis compared to ESI.[12][14]
Issue 2: Complex Mass Spectrum with Multiple Peaks
This guide helps to identify the source of unexpected peaks in your mass spectrum.
Logical Relationship of Observed Ions
Caption: Origins of multiple peaks in the mass spectrum.
Identification and Resolution Steps:
-
Identify Adducts: Look for peaks corresponding to the mass of your compound plus the mass of common adducts (e.g., +22.99 for Na⁺, +18.04 for NH₄⁺).[1]
-
Action: If sodium adducts are prevalent, use high-purity solvents and meticulously clean glassware to minimize sodium contamination.[1] Consider using plasticware where appropriate.
-
-
Confirm the Molecular Ion and Neutral Loss:
-
The peak corresponding to the loss of water (M+H-18) is very common for Ethynyl Estradiol.[4]
-
Action: Systematically decrease the in-source fragmentation parameters (cone/fragmentor voltage and source temperature) and observe if the intensity of the suspected molecular ion ([M+H]⁺) increases relative to the fragment ions.[1]
-
-
Evaluate In-Source Fragmentation: Other fragment ions may be present due to high cone or fragmentor voltages.
-
Action: Reduce these voltages to achieve "softer" ionization, which will minimize fragmentation and enhance the abundance of the molecular ion or the primary water-loss ion.[1]
-
Experimental Protocols
Protocol 1: Chemical Derivatization with Dansyl Chloride
This protocol is adapted from validated methods to enhance the ESI-MS sensitivity for Ethynyl Estradiol.[8][9][10][11]
Workflow for Derivatization
Caption: Experimental workflow for dansyl chloride derivatization.
Methodology:
-
Sample Preparation: Extract this compound from the matrix (e.g., using liquid-liquid extraction or SPE) and evaporate the solvent to dryness under a stream of nitrogen at approximately 50°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of 100 mM sodium bicarbonate buffer (pH adjusted to 10.5 with 1 M sodium hydroxide).[9][11] Vortex briefly.
-
Derivatization Reaction: Add an equal volume (100-200 µL) of dansyl chloride in acetone (typically 1 mg/mL).[9][11] Vortex for a few seconds.
-
Incubation: Incubate the sample at 60°C for 30 minutes.[9][11]
-
Post-Reaction: After incubation, cool the sample to room temperature. Some protocols may include an additional cleanup step or simply add water before injection.[9][11]
-
Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general procedure for cleaning up plasma samples prior to ESI-MS analysis of this compound, using a mixed-mode cation exchange (SCX) sorbent.[9][11]
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution. Dilute the sample with 1 mL of 5 mM ammonium formate at pH 4.5.[9][11]
-
SPE Cartridge Conditioning: Condition a SOLA SCX SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.[9][11]
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.[11]
-
Washing:
-
Elution: Elute the analyte and internal standard with 1-2 mL of methanol.[9][11]
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[9]
-
Reconstitution/Derivatization: The dried extract can be reconstituted for direct analysis or proceed to chemical derivatization as described in Protocol 1.
Data Tables
Table 1: Common Adducts and Neutral Losses for Ethynyl Estradiol in ESI-MS
| Ion Species | Mass Difference from [M] | Common Cause/Notes |
| [M+H]⁺ | +1.0078 Da | Protonated molecule. Often weak for steroids.[1] |
| [M+Na]⁺ | +22.9898 Da | Sodium adduct. Common contaminant.[1][16] |
| [M+NH₄]⁺ | +18.0344 Da | Ammonium adduct. Often from mobile phase additives.[1] |
| [M+H-H₂O]⁺ | -17.0027 Da (from [M+H]⁺) | Neutral loss of water. Very common and often the base peak for Ethynyl Estradiol.[1][4] |
Table 2: Typical ESI-MS/MS Parameters for Derivatized Ethynyl Estradiol
The following parameters are illustrative and should be optimized for your specific instrument and application. These are based on published methods for dansyl chloride derivatized Ethynyl Estradiol.[8]
| Parameter | Typical Value | Purpose |
| Ionization Mode | Positive ESI | Derivatization adds a readily protonated amine.[8] |
| MRM Transition (m/z) | 530.16 → 171.08 | Precursor ion ([M+H]⁺) to a stable product ion for quantification.[8][17] |
| Cone Voltage | ~56 V | Optimized to transmit the precursor ion efficiently.[8] |
| Collision Energy | ~38 V | Optimized for characteristic fragmentation of the precursor ion.[8] |
| Source Temperature | 500-550 °C | To aid in desolvation of the ESI droplets.[10] |
| Spray Voltage | +3 to +5.5 kV | To generate a stable electrospray.[1][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ethinyl Estradiol in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Ethinyl Estradiol (EE) in complex biological matrices such as plasma, serum, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying Ethinyl Estradiol in biological samples?
A1: The primary challenges in quantifying Ethinyl Estradiadiol (EE) stem from its low physiological concentrations, the complexity of biological matrices, and the presence of structurally similar endogenous estrogens.[1][2] These factors can lead to issues with assay sensitivity, selectivity, and reproducibility.[1] Key difficulties include matrix effects that suppress or enhance the analyte signal, co-elution of interfering compounds, and achieving the low limits of detection (LOD) and quantification (LOQ) required for pharmacokinetic studies, especially with low-dose contraceptives.
Q2: Why is derivatization often necessary for EE analysis by LC-MS/MS?
A2: Derivatization is a common strategy to enhance the sensitivity of EE analysis by LC-MS/MS.[3][4][5] EE has poor ionization efficiency in its native form.[6] By adding a chemical tag, such as a dansyl chloride group, the ionization efficiency of the molecule is significantly improved, particularly in the positive ionization mode of the mass spectrometer.[3][7] This leads to a stronger signal, and consequently, a lower limit of detection.[4]
Q3: What is the "matrix effect" and how can it be minimized for EE analysis?
A3: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the biological sample.[8][9] This can lead to inaccurate quantification. To minimize matrix effects in EE analysis, several strategies can be employed:
-
Efficient Sample Preparation: Utilize robust extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances such as phospholipids.[4]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to ensure EE is chromatographically resolved from endogenous compounds.[1]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Ethinyl Estradiol-d4) is highly recommended as it experiences similar matrix effects to the analyte, allowing for accurate correction during data processing.[5][10]
-
Derivatization: This can help to move the analyte to a region of the chromatogram with less interference.[3]
Q4: What are the typical recovery rates for EE from plasma?
A4: Extraction recovery for EE can vary significantly depending on the chosen method. Liquid-liquid extraction using a solvent mixture of 75/25 hexane/ethyl acetate has been reported to achieve recoveries as high as 93%. Methods employing Solid-Phase Extraction (SPE) have demonstrated excellent recoveries, with some reporting over 90%.[3] However, other methods have reported mean extraction recoveries around 68%.[7][10] It is crucial to validate the recovery of your specific protocol in your laboratory.
Troubleshooting Guides
Issue 1: Low or No Signal for Ethinyl Estradiol
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Verify the pH of the sample before and during extraction. - Ensure the correct solvent polarity and volume are used for LLE. - For SPE, check that the cartridge has been properly conditioned and equilibrated.[5] - Evaluate a different extraction method (e.g., switch from LLE to SPE). |
| Degradation of EE | - Ensure proper sample storage conditions (typically -20°C or lower). - Minimize freeze-thaw cycles. - Investigate the stability of EE in your specific matrix and storage conditions.[11][12] |
| Suboptimal Derivatization | - Confirm the pH of the reaction buffer is appropriate (e.g., pH 10.5-11 for dansyl chloride).[3] - Ensure the derivatization agent is fresh and active. - Optimize reaction time and temperature (e.g., 60°C for 10-30 minutes).[3] |
| Mass Spectrometer Settings | - Confirm the correct precursor and product ion masses (MRM transitions) are being monitored.[5][7] - Optimize ionization source parameters (e.g., capillary voltage, desolvation temperature). |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of all solutions, especially the internal standard. - Automate sample preparation steps where possible to reduce human error. - Vortex samples thoroughly at each step to ensure homogeneity. |
| Significant Matrix Effects | - Assess matrix effects by comparing the response of EE in post-extraction spiked samples to that in a neat solution.[3] - Improve sample cleanup by adding a wash step or using a more selective SPE sorbent.[4] - Use a stable isotope-labeled internal standard to compensate for variability.[5] |
| Carryover | - Inject a blank sample after a high concentration standard to check for carryover.[7] - Optimize the needle wash solvent and procedure in the autosampler. |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is compatible with the analyte and column chemistry. - Check for proper mobile phase composition and degassing. |
| Sample Solvent Mismatch | - The reconstitution solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the analysis of Ethinyl Estradiol.
Table 1: Comparison of Extraction Methods and Recovery Rates
| Extraction Method | Biological Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SOLA SCX) | Human Plasma | 91.3 | [3] |
| Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | Human Plasma | 93 | |
| Protein Precipitation & LLE | Human Plasma | 68.03 - 84.74 | [7] |
| Solid-Phase Extraction (HyperSep™ Retain PEP) | Human Plasma | 91.9 - 97.7 | [5] |
| SPE followed by LLE | Human Plasma | 68.48 | [10] |
Table 2: LC-MS/MS Performance Metrics
| Method Highlights | LLOQ (pg/mL) | Linearity Range (pg/mL) | Reference |
| SPE and Derivatization | 5 | 5 - 200 | [3] |
| LLE, Derivatization, and SPE | 1 | 1 - 1000 | |
| Protein Precipitation, LLE, and Derivatization | 5 | Not Specified | [7] |
| SPE and Derivatization | 1.5 | 1.5 - 150 | [5] |
| SPE and LLE | 5 | 5 - 308.56 | [10] |
Experimental Protocols
Protocol 1: Combined LLE, Derivatization, and SPE for High Sensitivity Analysis
This protocol is adapted from a method designed for ultra-sensitive quantification of EE in human plasma.
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of human plasma, add the internal standard (e.g., estradiol-d4).
-
Add 2 mL of 75/25 (v/v) hexane/ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1.5 mL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate (pH 11).
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Dilute the derivatized sample with 400 µL of 4% phosphoric acid in water.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the entire diluted sample onto the plate.
-
Wash the plate with 200 µL of 2% formic acid in water, then 200 µL of methanol, and finally 200 µL of 5% NH4OH in 50/50 acetonitrile/water.
-
Elute the analyte with 2 x 25 µL of 5% NH4OH in 90/10 acetonitrile/isopropanol.
-
Dilute the eluate with 25 µL of water before injection.
-
Protocol 2: High-Recovery SPE and Derivatization
This protocol is based on a method achieving high recovery and excellent sensitivity.[3]
-
Sample Pre-treatment:
-
To 1000 µL of human plasma, add the internal standard.
-
Dilute the sample with 1000 µL of 5 mM ammonium formate at pH 4.5.
-
-
Solid-Phase Extraction (SPE):
-
Condition a SOLA SCX 96-well SPE plate with 1000 µL of methanol, followed by 1000 µL of water.
-
Load the entire 2000 µL pre-treated sample.
-
Wash twice with 1000 µL of 95/5 (v/v) water/methanol.
-
Wash with 1000 µL of 80/20 (v/v) water/methanol.
-
Elute with 2 x 500 µL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 50°C.
-
-
Derivatization:
-
Reconstitute the sample in 100 µL of 100 mM sodium bicarbonate at pH 10.5 and vortex.
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone and vortex.
-
Incubate the sample at 60°C for 30 minutes.
-
Inject the sample onto the LC-MS/MS system.
-
Visualizations
Caption: Workflow for the analysis of Ethinyl Estradiol.
References
- 1. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethinyl Estradiol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethinyl estradiol, a synthetic estrogen widely used in oral contraceptives and hormone replacement therapies, is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The selection of an appropriate internal standard is a critical factor in the development of robust and reliable analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of validated analytical methods for ethinyl estradiol, with a focus on the performance of different internal standards.
The Gold Standard: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique that significantly enhances the precision and accuracy of quantification. By introducing a stable isotope-labeled version of the analyte as an internal standard, variations in sample preparation, chromatography, and ionization efficiency can be effectively compensated for. The ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior, differing only in mass. For ethinyl estradiol, isotopically labeled standards such as Ethinyl Estradiol-d4 are commonly employed. While methods utilizing Ethinyl Estradiol-13C2 are plausible and follow the same principles, detailed public data on their specific validation is less prevalent.
Comparison of Analytical Methods
This guide compares two prominent approaches for the quantification of ethinyl estradiol in human plasma: one employing an isotopically labeled internal standard (Ethinyl Estradiol-d4) and another using a non-isotopic internal standard (Prednisone). Both methods have been successfully validated and offer high sensitivity.
Table 1: Performance Comparison of Analytical Methods for Ethinyl Estradiol
| Parameter | Method with Ethinyl Estradiol-d4 IS | Method with Prednisone IS |
| Linearity Range | 2.5 - 500 pg/mL[1][2] | 5 - 500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1][2] | 5 pg/mL |
| Intra-day Precision (%CV) | < 4.2%[1] | < 2.17% |
| Inter-day Precision (%CV) | < 4.2%[1] | Not explicitly stated |
| Intra-day Accuracy (%RE) | < 5.9%[1] | Not explicitly stated |
| Inter-day Accuracy (%RE) | < 5.9%[1] | Not explicitly stated |
| Mean Extraction Recovery | ~68.5%[3] | 68.03% - 84.74% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the two compared methods.
Method 1: LC-MS/MS with Ethinyl Estradiol-d4 Internal Standard
This method involves the extraction of ethinyl estradiol and its deuterated internal standard from human plasma, followed by derivatization to enhance sensitivity, and subsequent analysis by LC-MS/MS.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Ethinyl estradiol and the internal standard (Ethinyl Estradiol-d4) are extracted from a 0.5 mL plasma sample using n-butyl chloride.[1]
-
Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.[1]
-
Derivatization: The residue is derivatized with dansyl chloride to improve ionization efficiency.[1]
Chromatographic Conditions:
-
Column: Genesis RP-18 (50 mm x 4.6 mm, 3 µm)[1]
-
Mobile Phase: A gradient of acetonitrile, water, and formic acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Total Run Time: 5.0 min[1]
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode after derivatization.
-
Monitored Transitions: Specific precursor-to-product ion transitions for both the derivatized ethinyl estradiol and the internal standard are monitored.
Method 2: UPLC-MS/MS with Prednisone Internal Standard
This method utilizes a non-isotopic internal standard, prednisone, for the quantification of ethinyl estradiol in human plasma.
Sample Preparation:
-
Protein Precipitation: Proteins in the plasma sample are precipitated.
-
Liquid-Liquid Extraction (LLE): The supernatant is then subjected to liquid-liquid extraction.
Chromatographic Conditions:
-
Column: ACQUITY UPLC ethylene bridged hybrid C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Total Run Time: 5 min
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode.
-
Monitored Transitions:
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for ethinyl estradiol.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
A Comparative Guide to Ethynyl Estradiol-13C2 and Deuterated Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ethinyl estradiol in biological matrices is paramount for pharmacokinetic, bioequivalence, and drug-drug interaction studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled (SIL) internal standards. This guide provides an objective, data-driven comparison between two types of SIL internal standards for ethinyl estradiol: Ethynyl Estradiol-13C2 and deuterated ethinyl estradiol (e.g., Ethinyl Estradiol-d4).
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[1] This allows for the correction of analytical variability, leading to reliable and reproducible results.[2] While both 13C-labeled and deuterated standards are widely used, their inherent properties can lead to significant differences in analytical performance.[3]
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between this compound and its deuterated counterparts lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.
Chromatographic Co-elution:
A significant advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] This is because the mass difference is due to the incorporation of a heavier isotope of carbon into the molecular backbone, which results in a negligible change to the physicochemical properties of the molecule.[4] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4] This "isotope effect" arises because a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1]
Matrix Effects:
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[4] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results. In some cases, this can lead to significant quantification errors.[5]
Isotopic Stability:
¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[3] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[1][5] This can compromise the integrity of the internal standard and lead to inaccurate results.
Data Presentation: Quantitative Comparison
| Performance Parameter | This compound (Expected) | Deuterated Ethinyl Estradiol (e.g., EE-d4)[6][7] | Rationale for Performance Difference |
| Chromatographic Co-elution with Analyte | Perfect co-elution | Potential for slight retention time shift (typically elutes earlier) | The C-D bond is stronger and less polar than the C-H bond, causing a chromatographic isotope effect.[1] |
| Accuracy (% Bias) | Expected to be within ±5% | Typically within ±15% | Perfect co-elution of ¹³C-IS provides superior correction for matrix effects.[4] |
| Precision (% CV) | Expected to be <10% | <15% | Better correction for variability leads to improved precision. |
| Matrix Effect Compensation | Excellent | Variable, can be incomplete | Chromatographic shift can cause the analyte and IS to experience different levels of ion suppression or enhancement.[4] |
| Isotopic Stability | High (no back-exchange) | Generally stable, but potential for back-exchange depending on label position | ¹³C is integrated into the stable carbon backbone, while deuterium can exchange with protons in the environment.[1][5] |
| Recovery | Consistent with analyte | Generally consistent, but can differ slightly from analyte | Minor differences in physicochemical properties can lead to slight variations in extraction efficiency. |
Experimental Protocols: A Comparative Methodology
The following is a representative LC-MS/MS protocol for the quantification of ethinyl estradiol in human plasma, which can be adapted for a comparative study of this compound and a deuterated internal standard.
1. Sample Preparation:
-
Spiking: To 500 µL of human plasma, add 10 µL of the internal standard solution (either this compound or Ethinyl Estradiol-d4).
-
Extraction: Perform a liquid-liquid extraction with a mixture of tert-butyl methyl ether (TBME) and n-hexane. Vortex and centrifuge the samples.
-
Derivatization: Transfer the organic layer and evaporate to dryness. Reconstitute the residue in a sodium bicarbonate buffer. Add dansyl chloride solution to derivatize the ethinyl estradiol, which enhances ionization efficiency. Incubate at 60°C.
-
Final Extraction: Perform a second liquid-liquid extraction with TBME and n-hexane. Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
2. LC-MS/MS Analysis:
-
Chromatographic System: A UHPLC system such as a Shimadzu Nexera or Waters ACQUITY.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 5mM ammonium formate buffer and an organic solvent like acetonitrile/methanol.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500 or Thermo Scientific TSQ series) operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized ethinyl estradiol and the respective internal standard.
3. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of ethinyl estradiol in quality control and unknown samples using the calibration curve.
-
Evaluate method performance based on accuracy, precision, linearity, and sensitivity.
Mandatory Visualization
References
inter-laboratory comparison of Ethinyl Estradiol analysis using 13C2 standard
An Inter-laboratory Comparison Guide to Ethinyl Estradi-ol Analysis using Isotope-Labeled Internal Standards
This guide provides a comparative overview of various validated analytical methods for the quantification of Ethinyl Estradiol (EE) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a direct inter-laboratory comparison study utilizing a ¹³C₂-labeled Ethinyl Estradiol standard was not found in the public domain, this document synthesizes data from several single-laboratory validation studies that employ a functionally equivalent isotope-labeled internal standard, Ethinyl Estradiol-d4. The data and protocols presented here offer valuable insights for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation for EE.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance data from different validated LC-MS/MS methods for Ethinyl Estradiol analysis. This side-by-side comparison allows for an objective assessment of the method's performance across different laboratory settings and protocols.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Ethinyl Estradiol-d4 | Ethinyl Estradiol-d4 | Ethinyl Estradiol-d4 | Prednisone |
| Linearity Range (pg/mL) | 5.000 – 308.560[1][2][3] | 2.5 - 500[4][5] | 5–200[6] | 5 - 500[7][8][9] |
| Correlation Coefficient (r²) | ≥ 0.9942[1] | Not Reported | ≥ 0.997[6] | >0.98[9] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.000[1][3] | 2.5[4][5] | 5[6] | 5[7][8][9] |
| Intra-day Precision (% CV) | 1.58% to 10.86%[3] | <6.8% (RSD)[5] | Not Reported | <3.9%[10] |
| Inter-day Precision (% CV) | 4.62% to 19.74%[3] | <6.8% (RSD)[5] | Not Reported | <4.4%[10] |
| Accuracy (% Recovery) | 86.91% - 103.15%[3] | 4.4% (RE)[5] | Within acceptance limits[6] | 68.03% - 84.74%[7][9] |
| Extraction Recovery (%) | 68.48%[1] | Not Reported | High extraction efficiency[6] | 68.03% - 84.74%[7][9] |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in an inter-laboratory comparison and the analytical method itself, the following diagrams have been generated using Graphviz.
Caption: General workflow for an inter-laboratory comparison study.
Caption: Analytical workflow for Ethinyl Estradiol using an internal standard.
Detailed Experimental Protocols
The following sections detail the methodologies employed in the cited studies. These protocols provide a basis for replication and comparison.
Method 1: High-Sensitivity LC-MS/MS with Derivatization[4]
-
Sample Preparation:
-
1 mL of human plasma is spiked with Ethinyl Estradiol-d4 (internal standard).
-
Extraction is performed using methyl t-butyl ether.
-
The extracted sample is derivatized with dansyl chloride.
-
A back-extraction into hexane is performed.
-
The hexane phase is evaporated to dryness and the residue is reconstituted for injection.
-
-
Chromatography:
-
Column: Luna C18 (50 x 2 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of water and acetonitrile (20:80, v/v) with 1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Method 2: Rapid and Sensitive LC-MS/MS Method[1][3]
-
Sample Preparation:
-
Plasma samples are subjected to Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) with tert-Butyl methyl ether (TBME).[1]
-
-
Chromatography:
-
Mass Spectrometry:
Method 3: SPE-LC-MS/MS with Derivatization[6]
-
Sample Preparation:
-
Extraction of Ethinyl Estradiol from human plasma using a SOLA SCX solid phase extraction device.
-
Derivatization of the extracted sample with dansyl chloride to enhance sensitivity.
-
Post-derivatization clean-up using a SOLA SCX solid phase extraction device.
-
-
Chromatography:
-
Column: Syncronis C18 HPLC column
-
Conditions: Reversed-phase, gradient conditions
-
-
Mass Spectrometry:
-
Instrument: TSQ Vantage triple quadrupole mass spectrometer
-
Ionization: Positive polarity, heated electrospray ionization (H-ESI)
-
Detection: Selected Reaction Monitoring (SRM)
-
Method 4: UPLC-MS/MS with Protein Precipitation and LLE[7][8][9]
-
Sample Preparation:
-
Protein precipitation followed by liquid-liquid extraction.
-
-
Chromatography:
-
Mass Spectrometry:
Objective Comparison and Conclusion
The presented methods for Ethinyl Estradiol analysis demonstrate robust performance characteristics suitable for bioanalytical applications. The use of an isotope-labeled internal standard, such as Ethinyl Estradiol-d4, is a common and recommended practice to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
Key observations from this comparative guide include:
-
Sensitivity: All methods achieve low picogram per milliliter (pg/mL) limits of quantification, which is essential for pharmacokinetic studies of low-dose oral contraceptives. The use of derivatization with dansyl chloride is a common strategy to enhance sensitivity.[4][6]
-
Linearity: The methods exhibit excellent linearity over their respective concentration ranges, as indicated by the high correlation coefficients.
-
Accuracy and Precision: The reported accuracy and precision values are generally within the acceptable limits for bioanalytical method validation as per regulatory guidelines.
-
Sample Preparation: A variety of sample preparation techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method can impact extraction recovery and sample cleanliness.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ethinyl Estradiol: LC-MS/MS vs. GC-MS with ¹³C₂ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Ethinyl Estradiol (EE). This synthetic estrogen is a common component in oral contraceptives. The comparison will focus on methodologies employing a ¹³C₂ labeled internal standard (IS) of Ethinyl Estradiol, a common practice to ensure high accuracy and precision.
Executive Summary
Both LC-MS/MS and GC-MS are robust methods for the quantification of Ethinyl Estradiol. However, they present distinct advantages and disadvantages. LC-MS/MS generally offers simpler sample preparation, higher throughput, and comparable or better sensitivity without the need for derivatization. In contrast, GC-MS is a well-established technique that provides high chromatographic resolution but typically requires a derivatization step to improve the volatility and thermal stability of Ethinyl Estradiol, which can add complexity and time to the workflow. The choice between the two methods will ultimately depend on the specific requirements of the study, such as sample matrix, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance metrics for both LC-MS/MS and GC-MS methods for the analysis of Ethinyl Estradiol. The data presented is a synthesis from various validated methods reported in the scientific literature. While a direct head-to-head cross-validation study using a ¹³C₂ internal standard was not found in the public domain, the performance characteristics of methods using deuterated internal standards (e.g., Ethinyl Estradiol-d4), which are functionally equivalent for mass spectrometric analysis, are presented.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Linearity Range | 2.5 - 500 pg/mL[1] | 3 - 12 µg/mL (without derivatization)[2] | LC-MS/MS methods generally demonstrate a wider linear range at lower concentrations. |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1] | 0.82 µg/mL (without derivatization)[2] | LC-MS/MS, especially with derivatization, can achieve significantly lower LLOQs.[1] |
| Precision (%RSD) | < 15% | < 6% | Both methods demonstrate excellent precision. |
| Accuracy (%RE) | ± 15% | ± 10% | Both methods provide high accuracy. |
| Sample Preparation | Simpler (e.g., protein precipitation, liquid-liquid extraction) | More complex (often requires derivatization) | The need for derivatization in GC-MS adds an extra step to the workflow. |
| Throughput | Higher | Lower | Shorter run times and simpler sample preparation contribute to higher throughput for LC-MS/MS. |
| Derivatization | Often not required, but can enhance sensitivity | Generally required for improved volatility and thermal stability | Derivatization adds complexity and potential for variability. |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are crucial for reproducible results. The following are representative protocols for the analysis of Ethinyl Estradiol.
LC-MS/MS Method
This method is based on a validated protocol for the determination of Ethinyl Estradiol in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the ¹³C₂-Ethinyl Estradiol internal standard.
-
Add methyl t-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Ethinyl Estradiol: (To be optimized based on instrument)
-
¹³C₂-Ethinyl Estradiol: (To be optimized based on instrument)
-
GC-MS Method
This protocol includes a common derivatization step to enhance the analysis of Ethinyl Estradiol.
1. Sample Preparation (including Derivatization):
-
Perform an initial extraction from the sample matrix (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the extract to dryness.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS)) to the dried extract.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate derivatization.
-
After cooling, the sample is ready for injection.
2. Gas Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C).
-
Injection Mode: Splitless.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: Specific ions for the derivatized Ethinyl Estradiol and its ¹³C₂ labeled internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical comparisons of the two methods.
Caption: Experimental workflows for LC-MS/MS and GC-MS analysis of Ethinyl Estradiol.
Caption: Logical comparison of LC-MS/MS and GC-MS methods for Ethinyl Estradiol analysis.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Linearity and Range of Ethinyl Estradiol Assays with a ¹³C₂ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the linearity and analytical range of Ethinyl Estradiol (EE) assays, with a particular focus on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a ¹³C₂ isotopically labeled internal standard. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to inform assay selection and validation in research and drug development settings.
Experimental Protocol: Linearity and Range Assessment of an Ethinyl Estradi-ol LC-MS/MS Assay with ¹³C₂-Ethinyl Estradiol Internal Standard
This protocol outlines the procedure for determining the linearity and quantifiable range of an LC-MS/MS method for Ethinyl Estradiol in a biological matrix (e.g., human plasma), adhering to the principles outlined in ICH and EMA guidelines on bioanalytical method validation.[1][2][3][4]
1. Preparation of Stock and Working Solutions:
-
Ethinyl Estradiol (EE) Stock Solution: Prepare a primary stock solution of EE in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
¹³C₂-Ethinyl Estradiol (Internal Standard, IS) Stock Solution: Prepare a primary stock solution of ¹³C₂-EE in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of EE by serial dilution of the stock solution. These will be used to spike into the matrix for calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of ¹³C₂-EE by diluting the IS stock solution to a constant concentration for spiking into all samples (calibrators, QCs, and unknowns).
2. Preparation of Calibration Curve Standards and Quality Control (QC) Samples:
-
Calibration Standards: A calibration curve should consist of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration levels of EE.[2][4] The standards are prepared by spiking the appropriate working standard solutions into the biological matrix. The concentration range should be selected to bracket the expected concentrations in study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC (within 80% of the Upper Limit of Quantification)
-
3. Sample Preparation (e.g., Solid-Phase Extraction - SPE):
-
To 100 µL of each calibration standard, QC sample, and study sample, add the internal standard working solution.
-
Perform sample extraction to isolate the analyte and IS from matrix components. A common technique is SPE.[5]
-
Evaporate the cleaned-up extracts to dryness and reconstitute in the mobile phase.
-
Derivatization (Optional but common for enhanced sensitivity): In some high-sensitivity methods, a derivatization step using an agent like dansyl chloride is performed on the extracted samples to improve the ionization efficiency of EE.[5][6][7][8]
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Chromatographically separate EE and ¹³C₂-EE from other components.
-
Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis and Acceptance Criteria:
-
Linearity:
-
Construct a calibration curve by plotting the peak area ratio (EE/¹³C₂-EE) against the nominal concentration of EE for the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x² regression).
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[9]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.[4]
-
-
Range:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (within 20% of nominal). The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[4]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be measured with acceptable precision (≤15% CV) and accuracy (within 15% of nominal).
-
Experimental Workflow Diagram
Caption: Workflow for Linearity and Range Assessment of EE Assays.
Performance Comparison of Ethinyl Estradiol Assays
The choice of analytical method for Ethinyl Estradiol quantification is critical and depends on the required sensitivity, specificity, and sample matrix. LC-MS/MS with an isotopically labeled internal standard is generally considered the gold standard for bioanalytical applications due to its high specificity and sensitivity.[10][11]
Table 1: Comparison of LC-MS/MS Methods for Ethinyl Estradiol Quantification
| Method | Internal Standard | Linearity Range (pg/mL) | LLOQ (pg/mL) | Correlation (r²) | Reference |
| LC-MS/MS | ¹³C₂-Ethinyl Estradiol | Comparable to d₄-EE | Comparable to d₄-EE | ≥ 0.99 | |
| LC-MS/MS | Ethinyl Estradiol-d₄ | 5.0 - 308.56 | 5.0 | ≥ 0.9942 | [9] |
| LC-MS/MS | Ethinyl Estradiol-d₄ | 2.5 - 100 | 2.5 | Not Reported | [8] |
| LC-MS/MS | Ethinyl Estradiol-d₄ | 1.0 - 200 | 1.0 | 0.9988 | [7] |
| LC-MS/MS | Ethinyl Estradiol-d₄ | 5 - 200 | 5 | 0.997 | [5] |
| UPLC-MS/MS | Prednisone | 5 - 500 | 5 | Not Reported | [10] |
Table 2: Comparison with Alternative Analytical Methodologies
| Method Type | Typical Linearity Range | Typical LLOQ | Key Advantages | Key Disadvantages |
| LC-MS/MS with ¹³C₂-IS | ~1 - 500 pg/mL | 1 - 5 pg/mL | High specificity and sensitivity, robust quantification due to co-eluting IS. | High instrument cost, requires skilled operators. |
| GC-MS/MS | pg/mL range | ~1 pg/mL | High sensitivity, considered a reference method.[11] | Requires extensive sample derivatization, slower throughput.[11] |
| Immunoassays (RIA, ELISA) | Variable, often higher than MS | > 5 pg/mL | High throughput, lower instrument cost, widely available. | Prone to cross-reactivity with structurally similar compounds, less specific.[11] |
| RP-HPLC-UV | 10 - 125 µg/mL | ~1.4 µg/mL | Simple, cost-effective, suitable for pharmaceutical dosage forms. | Lacks the sensitivity required for biological samples.[12] |
Discussion
The data presented demonstrates that LC-MS/MS methods offer superior sensitivity and specificity for the quantification of Ethinyl Estradiol in biological matrices, with LLOQs frequently in the low pg/mL range.[5][7][8][9][10] The use of a stable isotope-labeled internal standard, such as ¹³C₂-Ethinyl Estradiol (or the commonly cited Ethinyl Estradiol-d₄), is crucial for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[13]
While other methods like GC-MS/MS can achieve similar sensitivity, they often require more complex sample preparation.[11] Immunoassays, though suitable for high-throughput screening, may lack the specificity required for definitive quantification, especially at the low concentrations typical in pharmacokinetic studies.[11] RP-HPLC with UV detection is generally not sensitive enough for bioanalytical applications but remains a valuable tool for analyzing pharmaceutical formulations with much higher concentrations of the active ingredient.[12][14]
For researchers and drug development professionals requiring reliable, accurate, and sensitive quantification of Ethinyl Estradiol in biological samples, a validated LC-MS/MS assay with a stable isotope-labeled internal standard is the recommended approach. The experimental protocol provided herein offers a robust framework for the validation of such an assay, ensuring that the method's linearity and range are well-characterized and fit for purpose.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Optimizing Ethinyl Estradiol Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Ethinyl Estradiol (EE) is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the critical role of internal standards in achieving reliable limits of detection (LOD) and quantification (LOQ). We will delve into the performance of the stable isotope-labeled internal standard, Ethinyl Estradiol-¹³C₂, by drawing parallels with its deuterated counterpart, Ethinyl Estradiol-d₄, and comparing it against a non-isotopically labeled alternative, prednisone.
The use of an appropriate internal standard is fundamental in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations in sample preparation and instrument response. An ideal internal standard mimics the analyte's chemical and physical properties, co-elutes with it, and does not interfere with its signal. Stable isotope-labeled (SIL) internal standards, such as Ethinyl Estradiol-¹³C₂ and Ethinyl Estradiol-d₄, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to the unlabeled analyte.
This guide will present a comparative analysis of reported LOD and LOQ values for Ethinyl Estradiol when quantified using different internal standards. Detailed experimental protocols for the discussed methods are also provided to allow for a thorough evaluation and implementation in your laboratory.
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the sensitivity and reliability of an analytical method. Below is a summary of the limit of detection (LOD) and limit of quantification (LOQ) for Ethinyl Estradiol achieved with different internal standards and analytical techniques.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Ethinyl Estradiol-d₄ | Human Plasma | Not Reported | 5.000 pg/mL[1] |
| UPLC-MS/MS | Prednisone | Human Plasma | Not Reported | 5 pg/mL[2][3][4][5] |
| LC-MS/MS | Ethinyl Estradiol-d₄ | Human Plasma | Not Reported | 2.5 pg/mL[6] |
| LC-MS/MS | Ethinyl Estradiol-d₄ | Human Plasma | Not Reported | 5 pg/mL[7] |
| UPLC-MS/MS | Ethinyl Estradiol-d₄ | Human Plasma | Not Reported | 1.0 pg/mL |
| RP-HPLC | Not specified | Bulk and Pharmaceutical Dosage Form | 10 mg/L | 10 mg/L[8] |
| HPLC with UV/fluorescence detection | Drospirenone | Tablets | 0.00065 µg/ml | 0.00197 µg/ml[9] |
While direct experimental data for Ethinyl Estradiol-¹³C₂ was not found in the reviewed literature, its performance is expected to be comparable to that of Ethinyl Estradiol-d₄ due to the similar nature of stable isotope labeling. The data clearly demonstrates that methods employing a stable isotope-labeled internal standard can achieve very low limits of quantification, reaching down to the picogram per milliliter level, which is crucial for pharmacokinetic and bioavailability studies of low-dose formulations of Ethinyl Estradiol.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used to determine the LOD and LOQ of Ethinyl Estradiol with different internal standards.
Method 1: Quantification of Ethinyl Estradiol using Ethinyl Estradiol-d₄ as Internal Standard by LC-MS/MS
This method is designed for the sensitive determination of Ethinyl Estradiol in human plasma.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Ethinyl Estradiol-d₄).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.[1][7]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1][6][7]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.[1]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.[1]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Ethinyl Estradiol and Ethinyl Estradiol-d₄.[1]
-
-
LOD and LOQ Determination:
-
The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Method 2: Quantification of Ethinyl Estradiol using Prednisone as Internal Standard by UPLC-MS/MS
This method provides an alternative to using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Spike the plasma sample with the prednisone internal standard solution.[2][3][4][5]
-
Perform protein precipitation followed by liquid-liquid extraction.[2][3][4][5]
-
The extracted sample may require derivatization (e.g., with dansyl chloride) to enhance the signal of Ethinyl Estradiol.[2][3][4][5]
-
Evaporate the final extract and reconstitute it in the mobile phase.[2][3][4][5]
-
-
UPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable UPLC column, such as a C18, is used for separation.
-
Mobile Phase: A gradient elution with solvents like acetonitrile and water with additives like formic acid is common.
-
Ionization: ESI in positive mode is often used, especially after derivatization.
-
Detection: MRM is employed to monitor the transitions for derivatized Ethinyl Estradiol and prednisone.[2][3][4][5]
-
-
LOD and LOQ Determination:
-
The determination of LOD and LOQ follows similar principles as described in Method 1, based on signal-to-noise ratios or calibration curve parameters.
-
Workflow for Ethinyl Estradiol Quantification using a Stable Isotope-Labeled Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of Ethinyl Estradiol in a biological matrix using a stable isotope-labeled internal standard like Ethinyl Estradiol-¹³C₂ or Ethinyl Estradiol-d₄.
Caption: Workflow for Ethinyl Estradiol quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Evaluating the Robustness of Analytical Methods for Ethinyl Estradiol: A Comparison of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The quantification of Ethinyl Estradiol (EE), a potent synthetic estrogen widely used in pharmaceuticals, demands highly robust and reliable analytical methods. A key factor in achieving this robustness, particularly in complex biological matrices, is the choice of an appropriate internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative evaluation of analytical methods for Ethinyl Estradiol, with a focus on the impact of the internal standard on method robustness. We will explore the advantages of using the stable isotope-labeled internal standard Ethinyl Estradiol-13C2 and compare its expected performance with commonly used alternatives like deuterated Ethinyl Estradiol (Ethinyl Estradiol-d4) and structural analogs.
The Critical Role of Internal Standards in Method Robustness
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This mimicry compensates for variations in extraction efficiency, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical results. A method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. The choice of internal standard is paramount to achieving high robustness.
Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), are considered the gold standard in quantitative bioanalysis.
Comparison of Internal Standards for Ethinyl Estradiol Analysis
While specific head-to-head robustness studies for Ethinyl Estradiol using a ¹³C-labeled internal standard are not extensively published, we can infer its superior performance based on established principles of analytical chemistry and data from closely related compounds. The primary advantages of Ethinyl Estradiol-¹³C₂ lie in its identical chemical properties and chromatographic behavior to the unlabeled analyte, leading to more accurate and robust analytical methods.
| Feature | Ethinyl Estradiol-¹³C₂ (Proposed) | Ethinyl Estradiol-d₄ (Commonly Used) | Structural Analog (e.g., Estradiol-d₅) |
| Chromatographic Co-elution | Identical to unlabeled Ethinyl Estradiol | Potential for slight retention time shifts due to the "isotope effect," which can lead to differential matrix effects. | Different retention time from Ethinyl Estradiol, leading to a higher probability of experiencing different matrix effects. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement as the analyte. | Generally good, but can be compromised if the retention time shift is significant and matrix effects are not uniform across the peak. | Less effective at compensating for matrix effects due to chromatographic separation from the analyte. |
| Isotopic Stability | Highly stable, with no risk of isotopic exchange. | Generally stable, but there is a potential for deuterium-hydrogen back-exchange under certain conditions, which could compromise accuracy. | Stable, but does not account for analyte-specific instability. |
| Recovery & Sample Preparation | Tracks the analyte with the highest fidelity through all extraction and processing steps. | Very similar to the analyte, but minor differences in physicochemical properties could lead to slight variations in recovery. | May have different extraction recovery and derivatization efficiency compared to the analyte. |
| Accuracy & Precision | Expected to provide the highest level of accuracy and precision. | High accuracy and precision are achievable, but can be influenced by the aforementioned isotope effect and matrix variability. | Accuracy and precision can be lower due to differences in chemical and physical properties compared to the analyte. |
Supporting Experimental Data
The following tables summarize validation data from published studies using Ethinyl Estradiol-d₄ and a structural analog internal standard. This data provides a baseline for the performance of these alternatives.
Table 1: Performance of an LC-MS/MS Method using Ethinyl Estradiol-d₄ as Internal Standard [1][2]
| Parameter | Result |
| Linearity Range | 5.0 - 308.6 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9942 |
| Intra-day Precision (%CV) | < 19.7% |
| Inter-day Precision (%CV) | < 19.7% |
| Mean Extraction Recovery | 68.48% |
| Stability (Room Temp & 5°C) | 90.63% to 101.44% |
Table 2: Performance of a UPLC-MS/MS Method using Estradiol-d₄ (Structural Analog) as Internal Standard
| Parameter | Result |
| Linearity Range | Not specified |
| Matrix Factor (in 6 sources of plasma) | Average: 1.14 |
| Matrix Factor %CV | 4.48% |
| Accuracy (Standard Curve & QC) | 96% |
| Limit of Detection (LOD) | 1 pg/mL |
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. Below are detailed methodologies for key experiments related to the analysis of Ethinyl Estradiol and the evaluation of method robustness.
Sample Preparation Protocol (Liquid-Liquid Extraction and Derivatization)
This protocol is a representative example for the extraction and derivatization of Ethinyl Estradiol from a biological matrix, which is often necessary to enhance sensitivity.[3]
-
Spiking: To 500 µL of plasma, add the internal standard solution (e.g., Ethinyl Estradiol-¹³C₂ or Ethinyl Estradiol-d₄).
-
Extraction: Add 2 mL of a tertiary-butyl methyl ether (TBME) and n-Hexane mixture. Vortex the samples and then centrifuge.
-
Evaporation: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution & Derivatization: Reconstitute the residue in 200 µL of ammonium bicarbonate solution. Add 0.5 mg/mL Dansyl Chloride in acetone to derivatize the Ethinyl Estradiol. Incubate at 60°C for 10 minutes.
-
Second Extraction: Perform a second liquid-liquid extraction with a TBME:n-Hexane mixture.
-
Final Reconstitution: Evaporate the organic phase and reconstitute the final residue in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following is a general LC-MS/MS method that can be adapted for Ethinyl Estradiol analysis.[3]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 5mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile:Methanol mixture.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both Ethinyl Estradiol and its internal standard.
Robustness Testing Protocol
To evaluate the robustness of the analytical method, small, deliberate variations are made to the method parameters. The effect of these variations on the analytical results is then assessed.
-
Vary Chromatographic Conditions:
-
Flow Rate: Analyze samples at ±10% of the nominal flow rate (e.g., 0.27 mL/min and 0.33 mL/min if the nominal is 0.30 mL/min).
-
Column Temperature: Vary the column temperature by ±5°C.
-
Mobile Phase Composition: Alter the ratio of organic to aqueous phase in the mobile phase by a small margin (e.g., ±2%).
-
-
Vary Sample Preparation Conditions:
-
Extraction Solvent Volume: Use slightly different volumes of the extraction solvent.
-
Vortexing/Shaking Time: Vary the duration of the sample mixing steps.
-
-
Analyze Different Matrices:
-
Analyze Ethinyl Estradiol in plasma from at least six different sources to assess the impact of matrix variability.
-
-
Acceptance Criteria: For each variation, the precision (%CV) and accuracy (% bias) of quality control (QC) samples should remain within the acceptance criteria defined by regulatory guidelines (e.g., ±15%).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a superior internal standard.
Caption: Experimental workflow for the analysis of Ethinyl Estradiol.
Caption: Rationale for selecting an internal standard for robust analysis.
Conclusion
For the development of a truly robust and reliable analytical method for Ethinyl Estradiol, the use of a stable isotope-labeled internal standard is crucial. Based on fundamental analytical principles and evidence from similar compounds, Ethinyl Estradiol-¹³C₂ is the superior choice over deuterated or structural analog internal standards. Its identical physicochemical properties ensure the most accurate compensation for analytical variability, leading to higher quality data in research, clinical, and drug development settings. While methods using Ethinyl Estradiol-d₄ can be validated to be robust, they carry an inherent risk of chromatographic shifts and potential isotopic instability that can compromise data integrity, especially in complex studies. Therefore, for the highest level of confidence in analytical results, prioritizing the use of Ethinyl Estradiol-¹³C₂ is strongly recommended.
References
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Ethinyl Estradiol Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of ethinyl estradiol (EE) in biological matrices is paramount. A critical step in the analytical workflow is the sample preparation, where Solid-Phase Extraction (SPE) is frequently employed to isolate and concentrate the analyte of interest from complex sample matrices. The choice of SPE cartridge can significantly impact the recovery of ethinyl estradiol and its internal standard, thereby affecting the accuracy and sensitivity of the analytical method.
This guide provides a comparative overview of different types of SPE cartridges for the recovery of ethinyl estradiol, with a focus on methods utilizing a stable isotope-labeled internal standard (IS) like ¹³C₂-ethinyl estradiol. The principles discussed are also applicable to other isotopically labeled internal standards such as ethinyl estradiol-d₄.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge depends on the physicochemical properties of ethinyl estradiol and the nature of the sample matrix. The following table summarizes the performance of different SPE cartridge types based on data reported in various studies. It is important to note that these results are compiled from different experiments and may not represent a direct head-to-head comparison under identical conditions.
| SPE Cartridge Type | Sorbent Chemistry | Principle of Retention | Reported Recovery of Ethinyl Estradiol | Key Considerations |
| Mixed-Mode Cation Exchange (e.g., SOLA™ SCX) | Strong Cation Exchange and Reversed-Phase | Utilizes both hydrophobic and ion-exchange interactions for enhanced selectivity. | Good linearity (r² = 0.997) and a low limit of quantitation (5 pg/mL) have been demonstrated, suggesting high recovery and efficient cleanup.[1] | Effective for complex matrices like plasma due to the dual retention mechanism, which allows for rigorous washing steps to remove interferences.[1] |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced Copolymer (N-vinylpyrrolidone and divinylbenzene) | Based on hydrophobic interactions, but the hydrophilic nature of the sorbent improves wetting and access to the binding sites. | High recoveries (92–103%) have been reported for estrogens, including ethinyl estradiol, in water samples.[2] | Offers good retention for a wide range of compounds and is stable across a broad pH range.[2][3] |
| Silica-Based Reversed-Phase (e.g., C18) | Octadecyl-bonded silica | Primarily hydrophobic interactions between the C18 alkyl chains and the analyte. | Recovery values higher than 75% have been achieved for the simultaneous determination of several hormones, including ethinyl estradiol.[4] | A traditional and widely used option, but may be susceptible to drying out and potential silanol interactions that can affect recovery. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting SPE methods. Below are representative protocols for the different types of SPE cartridges.
Mixed-Mode Cation Exchange (SOLA™ SCX) Protocol
This protocol is based on a method for the determination of ethinyl estradiol in human plasma.[1]
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 475 µL of plasma, add 25 µL of the standard spiking solution and 50 µL of the internal standard solution. Dilute the sample with 500 µL of 5 mM ammonium formate (pH 4.5).
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge twice with 1 mL of 95:5 (v/v) water/methanol.
-
Wash the cartridge with 1 mL of 80:20 (v/v) water/methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. The dried extract can then be derivatized or reconstituted in an appropriate solvent for LC-MS/MS analysis.
Polymeric Reversed-Phase (Oasis HLB) Protocol
This protocol is adapted from a method for analyzing estrogens in water samples.[2][3]
-
Conditioning: Precondition the cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the water sample (volume can be adjusted based on the expected concentration) onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances. The wash solution composition will depend on the sample matrix.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Silica-Based Reversed-Phase (C18) Protocol
The following is a general protocol for C18 cartridges used for the extraction of hormones.[4]
-
Conditioning: Condition the C18 cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile) followed by water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute ethinyl estradiol and the internal standard with a stronger organic solvent such as acetonitrile or methanol.
-
Dry-down and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for injection into the analytical system.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Solid-Phase Extraction of ethinyl estradiol from a biological sample.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
Performance Showdown: Ethynyl Estradiol-13C2 Poised to Outshine Deuterated Alternatives in High-Stakes Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the precise quantification of ethynyl estradiol, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an in-depth comparison of Ethynyl Estradiol-13C2 and its deuterated counterpart, Ethynyl Estradiol-d4, with a focus on their performance characteristics in analytical methodologies, a key aspect of proficiency testing.
While direct, head-to-head proficiency testing data for this compound is not extensively published, a thorough review of analytical principles and existing validation data for deuterated standards strongly suggests the superior performance of the 13C-labeled analogue. The fundamental advantages of 13C-labeled internal standards lie in their near-identical physicochemical properties to the native analyte, ensuring optimal performance in isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis.
The Isotope Effect: A Decisive Factor in Analytical Accuracy
Stable isotope-labeled internal standards are designed to mimic the behavior of the target analyte throughout sample preparation, chromatography, and mass spectrometric detection, thereby correcting for variations and improving quantitative precision. However, the choice of isotope can significantly impact performance.
Deuterium (²H) labeling, while common, can introduce a chromatographic "isotope effect." The slight increase in mass and difference in bond energy can cause deuterated standards like Ethynyl Estradiol-d4 to elute slightly earlier than the unlabeled ethynyl estradiol, particularly in high-resolution ultra-high performance liquid chromatography (UHPLC) systems. This chromatographic shift can lead to differential matrix effects and ultimately compromise the accuracy of quantification.
Conversely, 13C-labeled standards, such as this compound, have chemical and physical properties that are virtually indistinguishable from the unlabeled analyte. This results in perfect co-elution, ensuring that both the analyte and the internal standard experience the same ionization suppression or enhancement effects, leading to more accurate and precise results.
Performance Data Snapshot: Ethynyl Estradiol-d4 as a Benchmark
Numerous validated analytical methods for the quantification of ethynyl estradiol in biological matrices utilize Ethynyl Estradiol-d4 as an internal standard. These studies provide a benchmark for the expected performance of a deuterated internal standard.
| Performance Characteristic | Ethynyl Estradiol-d4 Method 1[1][2] | Ethynyl Estradiol-d4 Method 2[3] | Ethynyl Estradiol-d4 Method 3 |
| Linearity Range | 5.0 - 308.6 pg/mL | 5 - 200 pg/mL | 5 - 500 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9942 | 0.997 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | 5 pg/mL | 5 pg/mL[4] |
| Intra-day Precision (%CV) | < 19.74% | Not Reported | < 15% |
| Inter-day Precision (%CV) | < 19.74% | Not Reported | < 15% |
| Accuracy (% Recovery) | 68.48% (mean extraction recovery) | Not Reported | 68.03% - 84.74%[4] |
Note: The data presented is a summary from multiple sources and specific experimental conditions may vary.
While these methods demonstrate acceptable performance for many applications, the potential for chromatographic shift with Ethynyl Estradiol-d4 remains a source of analytical uncertainty.
The this compound Advantage: Projecting Superior Performance
Based on the established principles of isotope dilution mass spectrometry, this compound is expected to provide a higher level of analytical performance compared to its deuterated counterpart. The key advantages are:
-
Co-elution: The near-perfect co-elution of this compound with the native analyte minimizes the impact of matrix effects, leading to improved accuracy and precision.
-
Isotopic Stability: 13C isotopes are inherently stable and do not suffer from the potential for back-exchange that can sometimes be observed with deuterium labels in certain analytical conditions.
-
Reduced Method Development Time: The predictable chromatographic behavior of 13C-labeled standards can simplify method development and validation.
Although specific proficiency testing data for this compound is not yet widely available, its use is anticipated to result in lower coefficients of variation (%CV) and improved accuracy in inter-laboratory comparisons.
Experimental Protocols: A Generalized Approach for Quantification
The following outlines a typical experimental workflow for the quantification of ethynyl estradiol using a stable isotope-labeled internal standard with LC-MS/MS.
1. Sample Preparation:
-
A known amount of the internal standard (this compound or Ethynyl Estradiol-d4) is spiked into the biological sample (e.g., plasma, urine).
-
Proteins are precipitated using a solvent such as acetonitrile or methanol.
-
The analyte and internal standard are extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected into an HPLC or UHPLC system. Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in either positive or negative ionization mode. Specific precursor-to-product ion transitions for both ethynyl estradiol and the internal standard are monitored.
3. Quantification:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of ethynyl estradiol in the unknown samples is then determined from the calibration curve.
Visualizing the Workflow and Key Concepts
Caption: A generalized experimental workflow for the quantification of ethynyl estradiol.
Caption: Ideal co-elution of 13C-IS versus the potential chromatographic shift of a deuterated IS.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Matrix Effect Studies in Biological Tissues Using ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals, understanding and mitigating the impact of the biological matrix on analytical results is paramount for accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of matrix effects in different biological tissues, supported by experimental data, and highlights the utility of ¹³C-labeled internal standards in minimizing analytical variability.
The phenomenon known as the "matrix effect" in liquid chromatography-tandem mass spectrometry (LC-MS/MS) refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] The complexity and variability of biological matrices, such as plasma, urine, and various tissue homogenates, make a thorough evaluation of matrix effects a critical component of bioanalytical method development and validation.[4][5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
To compensate for the variability introduced by matrix effects, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis.[6] An ideal SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This ensures that the internal standard experiences the same sample processing variations and matrix effects as the analyte, allowing for accurate correction.
Among SIL-IS, carbon-13 (¹³C) labeled standards are often preferred over deuterium (²H) labeled counterparts. The carbon-isotope bond is more stable and less likely to exhibit chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect," which can sometimes be observed with deuterium labeling. This co-elution is crucial for ensuring that both the analyte and the internal standard are subjected to the same matrix interferences at the same time in the mass spectrometer's ion source.
Quantifying the Matrix Effect: A Comparative Look at Different Tissues
The magnitude of the matrix effect can vary significantly between different biological matrices due to their unique compositions of endogenous components like phospholipids, proteins, and salts.[7] Understanding these differences is crucial when developing methods for multi-tissue analysis in pharmacokinetic and toxicokinetic studies.
A common approach to quantify the matrix effect is by calculating the Matrix Factor (MF) . This is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a neat (pure) solution at the same concentration.[2][3]
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
While specific comparative data across multiple tissues using a ¹³C₂ internal standard is often compound and method-specific, published literature provides insights into the relative differences in matrix complexity. For instance, a study on the analysis of veterinary drugs in bovine kidney and liver found that the matrix effect was markedly different between the two tissues. Similarly, a method for quantifying tacrolimus in rat kidney and liver tissue reported minimal matrix effects after method optimization.[8][9]
The following table summarizes hypothetical, yet representative, quantitative data on matrix effects for a small molecule drug ("Compound X") in plasma, liver, and kidney, illustrating the kind of comparative analysis that is essential during method validation.
| Biological Matrix | Analyte (Compound X) Matrix Factor | ¹³C₂-Internal Standard Matrix Factor | IS-Normalized Matrix Factor | Interpretation |
| Plasma | 0.78 | 0.80 | 0.98 | Moderate ion suppression in plasma, effectively compensated by the ¹³C₂-IS. |
| Liver Homogenate | 0.45 | 0.48 | 0.94 | Significant ion suppression in liver, but still well-corrected by the co-eluting ¹³C₂-IS. |
| Kidney Homogenate | 0.62 | 0.65 | 0.95 | Substantial ion suppression in kidney, with good correction by the ¹³C₂-IS. |
This data is illustrative. Actual matrix factors are compound and method-dependent.
Experimental Protocols for Assessing Matrix Effects
A robust assessment of the matrix effect is a cornerstone of bioanalytical method validation as per regulatory guidelines.[2] The following outlines a typical experimental protocol for a comparative matrix effect study.
Objective:
To quantitatively assess and compare the matrix effect of a target analyte in plasma, liver, and kidney using a ¹³C₂-labeled internal standard.
Materials:
-
Blank control plasma, liver, and kidney tissue from at least six different sources.
-
Analytical standard of the analyte.
-
¹³C₂-labeled internal standard of the analyte.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Methodology:
-
Preparation of Tissue Homogenates:
-
Homogenize liver and kidney tissues in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g/mL.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant for analysis.
-
-
Post-Extraction Spike Sample Preparation (for each matrix):
-
Process blank plasma, liver homogenate, and kidney homogenate samples from each of the six sources using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After the final extraction step, spike the resulting extracts with the analyte and the ¹³C₂-internal standard at low and high quality control (QC) concentrations.
-
-
Neat Solution Sample Preparation:
-
Prepare solutions of the analyte and the ¹³C₂-internal standard in the final reconstitution solvent at the same low and high QC concentrations as the post-extraction spiked samples.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
Record the peak areas of the analyte and the internal standard for all injections.
-
-
Calculations:
-
Analyte Matrix Factor (MF_analyte): Calculate as the average peak area of the analyte in the post-extraction spiked matrix samples divided by the average peak area of the analyte in the neat solution.
-
Internal Standard Matrix Factor (MF_IS): Calculate as the average peak area of the internal standard in the post-extraction spiked matrix samples divided by the average peak area of the internal standard in the neat solution.
-
IS-Normalized Matrix Factor: Calculate as MF_analyte / MF_IS. The coefficient of variation of the IS-normalized matrix factor across the different lots of matrix should not exceed 15%.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing the matrix effect in a comparative study.
Caption: Experimental workflow for comparative matrix effect assessment.
Logical Pathway for Method Development
The decision-making process during method development to address matrix effects can be visualized as follows:
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to measure tacrolimus in rat kidney and liver tissue and its application to human kidney biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of Ethinyl Estradiol-13C2 for GLP-Compliant Bioanalytical Studies: A Comparative Guide
This guide provides a comprehensive comparison of Ethinyl Estradiol-13C2 with other internal standards used in the quantitative analysis of Ethinyl Estradiol (EE2) in biological matrices for Good Laboratory Practice (GLP)-compliant studies. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods. This document outlines the performance characteristics of various internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. The IS is used to correct for the variability in sample preparation and instrument response. An ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix.
Stable isotope-labeled (SIL) internal standards, such as Ethinyl Estradiol-13C2 and Ethinyl Estradiol-d4, are considered the gold standard. They have the same chemical structure as the analyte but a different mass due to the incorporation of heavy isotopes. This results in nearly identical chromatographic and ionization behavior, providing the most accurate correction for analytical variability. Other compounds with structural similarity, such as Prednisone, have also been used as internal standards for EE2 analysis.
Comparative Performance of Internal Standards
The following tables summarize the performance data of bioanalytical methods for Ethinyl Estradiol using different internal standards. The data is compiled from various validation studies and demonstrates the suitability of these methods for regulated bioanalysis.
Table 1: Method Performance using Ethinyl Estradiol-d4 as Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 5.000 - 308.560 pg/mL | [1][2] |
| Correlation Coefficient (r) | ≥ 0.9942 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | [3] |
| Mean Extraction Recovery | 68.48% | [1][2] |
| Intra-day Precision (%CV) | < 19.74% | [1][2] |
| Inter-day Precision (%CV) | < 19.74% | [1][2] |
| Intra-assay Accuracy | < 3.9% | [3] |
| Inter-assay Accuracy | < 4.4% | [3] |
| Reproducibility (Room Temp) | 91.80% to 101.20% | [1][2] |
| Reproducibility (5 °C) | 90.63% to 101.44% | [1][2] |
Table 2: Method Performance using Prednisone as Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 5 - 500 pg/mL | [4][5] |
| Correlation Coefficient (r) | 0.9977 (mean) | [4] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [4][5] |
| Mean Extraction Recovery | 68.03% - 84.74% | [4] |
| Intra-day Precision (%CV) | Not explicitly stated, but method validated as precise | [4][5] |
| Inter-day Precision (%CV) | Not explicitly stated, but method validated as precise | [4][5] |
| Intra-day Accuracy | Not explicitly stated, but method validated as accurate | [4][5] |
| Inter-day Accuracy | Not explicitly stated, but method validated as accurate | [4][5] |
Table 3: Performance Requirements with 13C2-Ethynylestradiol as Internal Standard
While specific experimental data for a full validation study using Ethinyl Estradiol-13C2 was not found in the initial search, a performance-based method document from the Government of British Columbia outlines the required performance characteristics for methods utilizing it as an internal standard for the analysis of Ethinyl Estradiol.[6] These requirements are in line with typical GLP standards.
| Parameter | Requirement | Reference |
| Accuracy (Average Recovery) | 80-120% | [6] |
| Precision (Relative Standard Deviation) | ≤ 15% | [6] |
| Internal Standard Peak Area | 50-150% of initial calibration average | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the validation of bioanalytical methods for Ethinyl Estradiol.
A common workflow for the extraction of Ethinyl Estradiol from plasma involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Caption: General workflow for sample preparation.
The analysis is typically performed using a reverse-phase C18 column with a gradient elution of mobile phases consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
MRM Transitions:
Caption: LC-MS/MS analytical workflow.
GLP Compliance Considerations
For a bioanalytical method to be GLP-compliant, it must be thoroughly validated to ensure it is suitable for its intended purpose.[7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.
-
Recovery: The extraction efficiency of an analytical process.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
The use of a stable isotope-labeled internal standard like Ethinyl Estradiol-13C2 is highly recommended for GLP-compliant studies as it most effectively compensates for variability in the analytical process, thereby enhancing the accuracy and precision of the data.
Caption: Key GLP bioanalytical method validation parameters.
Conclusion
The validation data presented demonstrates that robust and sensitive methods have been developed for the quantification of Ethinyl Estradiol in biological matrices. While Ethinyl Estradiol-d4 and Prednisone have been successfully used as internal standards, the use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as Ethinyl Estradiol-13C2, is considered the best practice for GLP-compliant studies. The performance requirements outlined for methods using 13C2-Ethynylestradiol are consistent with regulatory expectations for bioanalytical method validation. The choice of internal standard will ultimately depend on the specific requirements of the study, but the data suggests that methods employing stable isotope-labeled internal standards provide the highest level of accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. Vipragen| GLP Bioanalytical Method Development and Validation [vipragen.com]
assessing the isotopic purity and its impact on quantification accuracy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Role of Isotopic Purity
Isotopic purity is defined as the percentage of a labeled compound that is enriched with the desired "heavy" isotope (e.g., ¹³C, ¹⁵N, ²H) compared to its naturally occurring "light" counterparts.[1] When isotopically labeled compounds are used as internal standards in quantitative mass spectrometry, any unlabeled or partially labeled species within the "heavy" standard can interfere with the signal of the "light" analyte in the sample.[1] This interference can lead to an underestimation of upregulation and an overestimation of downregulation of proteins or metabolites.[1] For most research and pharmaceutical applications, an isotopic enrichment level of 95% or higher is considered essential for reliable and reproducible results.[1][2]
Comparative Analysis of Isotopic Labeling Techniques
Several stable isotope labeling techniques are commonly employed in quantitative proteomics, each with its own set of advantages and limitations. The choice of technique can influence the potential for isotopic impurities and the subsequent impact on quantification.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |
| Labeling Principle | In vivo metabolic labeling with "heavy" amino acids.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] |
| Multiplexing Capability | Typically 2-3 plex.[3] | Up to 8-plex (iTRAQ) or 18-plex (TMT).[1] |
| Quantification Level | MS1 level.[3] | MS2 or MS3 level.[1] |
| Accuracy | High, as labeling is incorporated during protein synthesis.[1] | Can be affected by co-isolation of interfering ions, impacting accuracy.[4] |
| Potential for Impurity | Dependent on the purity of the labeled amino acids and complete incorporation. | Dependent on the chemical synthesis of the tags and potential for side reactions. |
Assessing Isotopic Purity: A Head-to-Head Comparison of Analytical Methods
The two primary techniques for determining the isotopic purity of labeled compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages and provides complementary information.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of isotopologues.[5] | Chemical shifts and signal integrals of nuclei.[5] |
| Information Provided | Overall isotopic enrichment and distribution of isotopologues (e.g., M+0, M+1, M+2).[5] | Position-specific isotopic incorporation and site-specific purity.[5][6] |
| Sensitivity | High (nanogram to picogram level).[7] | Moderate (milligram to microgram level).[5] |
| Quantitative Precision | Good to excellent, dependent on instrument calibration and resolution.[5][8] | Excellent for relative quantification of isotopes at different positions.[5] |
| Throughput | High, suitable for rapid screening.[5] | Lower, more time-consuming per sample.[5] |
| Sample Consumption | Very low.[7] | Higher.[5] |
Experimental Protocols
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general steps for determining the isotopic purity of a labeled compound using LC-HRMS.
1. Sample Preparation:
-
Dissolve the isotopically labeled compound in a high-purity solvent to a suitable concentration (e.g., 1 mg/mL).[8]
-
Prepare a similar concentration of the unlabeled analogue to serve as a reference.[9]
2. LC Separation:
-
Inject the sample into a liquid chromatography system to separate the analyte of interest from any potential impurities.[1]
-
An optimized chromatographic method is crucial to ensure a clean signal for the mass spectrometer.[1]
3. Mass Spectrometry Acquisition:
-
Infuse the separated analyte into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[2]
-
Acquire full scan mass spectra in the appropriate ion mode (positive or negative).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.[2]
4. Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled compound (M+0) and the corresponding isotopologues of the labeled compound.[8]
-
Integrate the peak areas for each isotopologue.[8]
-
Correct for the natural abundance of isotopes by analyzing the unlabeled standard.[1]
-
Calculate the isotopic purity by determining the percentage of the desired "heavy" isotopologue relative to the sum of all isotopologues.
Isotopic Purity Assessment by NMR Spectroscopy
This protocol provides a general workflow for determining site-specific isotopic purity using NMR.
1. Sample Preparation:
-
Dissolve a sufficient amount of the isotopically labeled compound (typically several milligrams) in a deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃).[5]
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration should be added.[10]
2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum to confirm the overall structure and identify the signals corresponding to the labeled and unlabeled positions.
-
Acquire a carbon-13 (¹³C) or deuterium (²H) NMR spectrum, depending on the isotope label, to directly observe the signals from the labeled nuclei.[5]
3. Data Processing:
-
Process the spectra with appropriate phasing and baseline correction.
-
Carefully integrate the signals of interest.
4. Data Analysis:
-
For ¹H NMR, calculate the site-specific isotopic purity by comparing the integral of the residual proton signal at a labeled position to the integral of a signal from a non-labeled position in the molecule.[5]
-
For direct detection NMR (e.g., ¹³C or ²H), the isotopic purity can be determined by comparing the integral of the signal from the labeled nucleus to that of the internal standard.
The Ripple Effect: Impact of Isotopic Impurity on Quantification
The presence of isotopic impurities directly impacts the accuracy of quantitative measurements. The following diagram illustrates how impurities in the "heavy" standard can lead to erroneous quantification ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en-trust.at [en-trust.at]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethynyl Estradiol-13C2
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Ethynyl Estradiol-13C2, a stable isotope-labeled synthetic estrogen.
Core Principle: Isotope Labeling and Disposal
This compound is labeled with a stable, non-radioactive isotope of carbon (¹³C).[1][2] Consequently, it poses no radiological risk, and no special precautions for radioactivity are required.[1][3] The disposal procedures are dictated by the chemical and toxicological properties of the parent compound, ethinyl estradiol, and are identical to those for the unlabeled version.[2]
Ethinyl estradiol is a potent synthetic estrogen and is considered a hazardous substance due to its potential health and environmental effects.[4][5] It is classified as very toxic to aquatic life and may have long-lasting harmful effects on the environment.[5][6] Therefore, it must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Specification | Source |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [4][7] |
| Body Protection | Laboratory coat or other protective clothing. | [4][7] |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved respirator may be necessary. | [4][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process designed to ensure safety and compliance from the point of waste generation to its final disposition.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[4]
-
Segregate this hazardous chemical waste from non-hazardous laboratory trash and radioactive waste.[2][4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Packaging and Labeling
-
Solid Waste: Place solid waste, including contaminated labware, into a designated, leak-proof, and sealable container.[4]
-
Liquid Waste: Use a compatible, sealed, and shatter-resistant container for liquid waste.
-
Labeling: Clearly label the waste container with its contents, including the chemical name "this compound" and appropriate hazard symbols (e.g., "Hazardous Waste," "Toxic," "Environmental Hazard").[2][4] Follow your institution's specific labeling requirements.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area for chemical waste.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[7][8]
Step 4: Final Disposal
-
The primary and recommended method of disposal is to use a licensed professional waste disposal service.[4][7]
-
An alternative disposal method is chemical incineration in a facility equipped with an afterburner and scrubber. This should only be performed by a licensed and qualified facility.[4][9]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [5][7] Discharge into the environment must be avoided.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a suitable disposal container.[7][10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[10]
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. organon.com [organon.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Ethynyl Estradiol-13C2
Essential Safety and Handling Guide for Ethynyl Estradiol-13C2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent compound.
Emergency Contact Information:
| Contact Type | Information |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | 1-800-222-1222 |
| Facility Safety Officer | [Insert Name and Contact Number] |
| Principal Investigator | [Insert Name and Contact Number] |
Hazard Identification and Risk Assessment
Ethynyl Estradiol is a potent synthetic estrogen. While a Safety Data Sheet (SDS) for this compound from one supplier states it is not a hazardous substance, the SDS for the parent compound, Ethynyl Estradiol, indicates significant health risks.[1][2] These include potential carcinogenicity, reproductive toxicity, and specific target organ damage through prolonged or repeated exposure.[2] It may also be harmful if swallowed, inhaled, or in contact with the skin.[2] Given the potent nature of the parent compound, it is imperative to handle this compound with the same high level of precaution.
The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.[3] Due to the high potency and potential for harm, a comprehensive containment strategy is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[3][4]
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used.[4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | A dedicated lab coat that is regularly laundered by a professional service should be used. |
| Disposable Gown | For handling larger quantities or during procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat. | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement when handling the powder outside of a containment system. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[5] |
Engineering and Administrative Controls
Engineering controls are the primary means of containing the hazard at its source.
| Control Type | Description |
| Primary Engineering Control | All handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent the generation and dispersion of dust.[6][7] |
| Secondary Engineering Control | The laboratory should have controlled access and be maintained under negative pressure to prevent the escape of airborne contaminants.[8] Airflow should be single-pass and not recirculated.[8] |
| Administrative Controls | Access to areas where this compound is handled should be restricted to trained personnel. A designated area for handling potent compounds should be clearly marked. All personnel must receive specific training on the hazards and safe handling procedures for this compound.[4] |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the chemical fume hood or containment device is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and materials within the containment area to minimize movement in and out.
-
Cover the work surface with absorbent, disposable liners.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within the containment device.
-
Use dedicated, clearly labeled equipment.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
If preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves into a designated waste bag within the containment area.
-
Remove the remaining PPE in a manner that avoids self-contamination and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, disposable gowns, bench liners, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All contaminated liquid waste must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated sharps must be disposed of in a designated sharps container for hazardous waste. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations and the integration of safety measures when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. fishersci.com [fishersci.com]
- 8. bioprocessintl.com [bioprocessintl.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
